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(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Documentation Hub

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  • Product: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Core Science & Biosynthesis

Foundational

Chemical properties and structure of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

[1][2] Executive Summary (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a high-value chiral allylic amine intermediate used primarily in the asymmetric synthesis of pharmaceutical candidates.[1] Characterized by its...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a high-value chiral allylic amine intermediate used primarily in the asymmetric synthesis of pharmaceutical candidates.[1] Characterized by its three orthogonal reactive handles —a chiral primary amine, a terminal alkene, and an aryl bromide—it serves as a divergent scaffold for fragment-based drug discovery (FBDD).

This guide details the structural properties, authoritative synthesis via the Ellman auxiliary protocol, and the chemical reactivity profile of this molecule, designed for researchers in medicinal chemistry and process development.

Chemical Profile & Structural Analysis[2][3]

Nomenclature & Identification
  • IUPAC Name: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine[1]

  • Common Descriptors: Chiral allylic amine; Homoallylic amine precursor; 4-Bromo-3-methyl-substituted chiral scaffold.[1]

  • Molecular Formula: C₁₀H₁₂BrN[1]

  • Molecular Weight: 226.11 g/mol [1]

Physicochemical Properties (Calculated)

Note: Experimental values for this specific chiral intermediate are rare in open literature; values below are calculated based on group contribution methods validated against similar aryl-alkyl amines.

PropertyValue (Est.)Significance in Synthesis
LogP 2.8 – 3.1Moderate lipophilicity; suitable for organic solvent extraction (DCM, EtOAc).[1]
pKa (Conj. Acid) ~9.5Typical for primary benzylic/allylic amines; requires basic workup to isolate free base.
Boiling Point 285°C (760 mmHg)High boiler; purification via distillation requires high vacuum (<1 mmHg).
Density 1.3 ± 0.1 g/cm³Denser than water; organic layer will be the bottom layer in chlorinated solvents.
Topological Polar Surface Area 26.0 ŲIndicates good membrane permeability potential for derivatives.[1]
Rotatable Bonds 2Rigid aryl core with flexible allylic amine arm.[1]
Structural Logic

The molecule's utility is defined by its specific substitution pattern:

  • Stereocenter (C1): The (1R) configuration is critical for binding affinity in chiral protein pockets.

  • Ortho-Methyl Group: Provides steric bulk adjacent to the bromide, influencing the selectivity of cross-coupling reactions (e.g., preventing bis-coupling).

  • Para-Bromide: A versatile handle for palladium-catalyzed functionalization.[1]

Authoritative Synthesis: The Ellman Protocol

The most robust route to enantiopure (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is the Ellman Sulfinamide Synthesis .[1] This method avoids the use of unstable chiral organometallics and allows for predictable stereocontrol.

Retrosynthetic Analysis

The target is disconnected into three commercially available components:

  • 4-Bromo-3-methylbenzaldehyde (Electrophile)[1][2]

  • (R)-tert-Butanesulfinamide (Chiral Auxiliary)[1]

  • Vinylmagnesium Bromide (Nucleophile)[3]

Synthesis Workflow Diagram

EllmanSynthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Addition Aldehyde 4-Bromo-3-methyl- benzaldehyde Imine (R)-N-Sulfinyl Imine (Stable Intermediate) Aldehyde->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-tert-Butyl- sulfinamide Auxiliary->Imine Ti(OEt)4, THF Condensation VinylMgBr VinylMgBr (Grignard) Sulfinamide Sulfinamide Product (Diastereomerically Pure) VinylMgBr->Sulfinamide Imine->Sulfinamide VinylMgBr, -78°C Diastereoselective Addition Product (1R)-Target Amine (HCl Salt) Sulfinamide->Product HCl/MeOH Deprotection

Caption: Stepwise asymmetric synthesis via Ellman auxiliary. Blue nodes = Starting materials; Green = Final Product.

Detailed Experimental Protocol
Step 1: Condensation (Imine Formation)[4]
  • Reagents: 4-Bromo-3-methylbenzaldehyde (1.0 equiv), (R)-2-methylpropane-2-sulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv).[1]

  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Dissolve the aldehyde and sulfinamide in THF under N₂.

    • Add Ti(OEt)₄ dropwise (Caution: Exothermic).

    • Stir at room temperature for 12–16 hours. Monitor by TLC (conversion is usually quantitative).

    • Quench: Pour into brine with vigorous stirring. Filter the resulting titanium oxide suspension through Celite.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the N-sulfinyl imine.[1]

Step 2: Diastereoselective Grignard Addition
  • Reagents: N-Sulfinyl imine (from Step 1), Vinylmagnesium bromide (1.0 M in THF, 2.0 equiv).

  • Solvent: Dry DCM (Dichloromethane) or Toluene.

  • Critical Control Point: The choice of solvent and temperature dictates the diastereoselectivity.

    • Non-chelating condition (DCM): Favors the desired configuration via an open transition state.

  • Procedure:

    • Cool the imine solution in DCM to -78°C.

    • Add VinylMgBr dropwise over 30 minutes to maintain internal temperature.

    • Stir at -78°C for 4 hours, then warm slowly to RT.

    • Quench with saturated NH₄Cl. Extract with DCM.[1]

    • Result: This yields the sulfinamide intermediate.[5] The diastereomeric ratio (dr) is typically >95:5.

Step 3: Acidolytic Cleavage
  • Reagents: HCl (4M in Dioxane or MeOH).

  • Procedure:

    • Dissolve the sulfinamide in MeOH.

    • Add HCl solution (excess). Stir for 1 hour.

    • Concentrate in vacuo.[1]

    • Precipitate the amine hydrochloride salt using Et₂O to obtain the pure (1R)-amine·HCl.

Reactivity Architecture & Applications

This molecule is a "Tri-Functional Scaffold." Drug developers utilize it to grow molecules in three distinct vectors.[1]

Reactivity Map

Reactivity Center (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine Amide Amide Coupling (Peptidomimetics) Center->Amide  -NH2 Reactivity Urea Urea Formation (Kinase Inhibitors) Center->Urea RedAmin Reductive Amination (Secondary Amines) Center->RedAmin RCM Ring-Closing Metathesis (Macrocycles) Center->RCM  Alkene Reactivity Oxidation Oxidative Cleavage (Aldehyde/Acid) Center->Oxidation Hydroboration Hydroboration (Gamma-Amino Alcohols) Center->Hydroboration Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Center->Suzuki  Ar-Br Reactivity Buchwald Buchwald-Hartwig (Amination/Etherification) Center->Buchwald Heck Heck Reaction (Styryl Derivatives) Center->Heck

Caption: Divergent synthesis pathways. Green = Amine derivatization; Red = Alkene modification; Orange = Aryl cross-coupling.[1]

Strategic Applications in Drug Design
  • Kinase Inhibitors: The 4-bromo-3-methylphenyl motif is electronically and sterically similar to fragments found in Type II kinase inhibitors.[1] The amine serves as the hinge binder or solvent-front interaction point.

  • Macrocyclization: The terminal alkene allows for Ring-Closing Metathesis (RCM) with other pendant alkenes attached via the amine, creating constrained macrocyclic peptides.

  • Fragment Linking: The aryl bromide allows this unit to be "clicked" onto larger heteroaromatic cores via Suzuki coupling late in the synthesis sequence, preserving the chiral center.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). The free amine is basic and potentially corrosive.

  • Storage: Store as the HCl salt at -20°C. The free amine is prone to oxidation and carbamate formation (CO₂ absorption) if left exposed to air.

  • Stability: The terminal alkene is stable under standard conditions but should be protected from radical initiators or strong oxidizers (Ozone/KMnO₄) unless reaction is intended.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. (Detailed protocols for Grignard additions).

  • BenchChem Technical Support. (2025). "Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone and related intermediates." (Context on 4-bromo-3-methylphenyl reactivity).

  • PubChem Compound Summary. (2025). "1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one."[1][6] (Structural analog data).

  • ChemScene. (2025). "1-(4-Bromo-3-methylphenyl)ethanamine."[1][7] (Properties of the saturated analog).

Sources

Exploratory

Therapeutic potential of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine in drug discovery

Unlocking High-Value Chemical Space in Fragment-Based Drug Discovery Executive Summary In modern medicinal chemistry, the "escape from flatland" (increasing Fsp3 character) is a critical mandate for improving clinical su...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking High-Value Chemical Space in Fragment-Based Drug Discovery

Executive Summary

In modern medicinal chemistry, the "escape from flatland" (increasing Fsp3 character) is a critical mandate for improving clinical success rates. (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine represents a high-value Chiral Allylic Amine (CAA) scaffold. Unlike simple anilines, this molecule offers a distinct 3D vectorization via its chiral center, combined with three orthogonal reactive handles: a primary amine for amide/urea formation, a terminal alkene for cyclization or oxidation, and an aryl bromide for cross-coupling.

This technical guide outlines the therapeutic utility of this scaffold, detailing its application in accessing privileged nitrogen heterocycles (isoquinolines, benzazepines) and its role as a "growable" fragment in kinase and GPCR ligand discovery.

Structural Logic & Pharmacophore Analysis

The therapeutic potential of this molecule lies in its ability to serve as a Divergent Core . It is not merely an intermediate; it is a branching point for diversity-oriented synthesis (DOS).

Structural FeatureChemical FunctionalityMedicinal Chemistry Application
(1R)-Stereocenter Defined 3D GeometryEnables specific hydrophobic pocket targeting (eutomer selection); prevents "flat" binding modes common in promiscuous binders.
Allyl Group Olefin Metathesis / OxidationPrecursor for Ring-Closing Metathesis (RCM) to form 5, 6, or 7-membered N-heterocycles; can be oxidized to diols or aldehydes.
Aryl Bromide Cross-Coupling PartnerSite for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold into solvent-exposed regions of a protein target.
3-Methyl Group Ortho-SubstitutionInduces a specific torsion angle in the biaryl axis (atropisomerism potential) and fills small hydrophobic clefts (e.g., kinase gatekeeper regions).
Validated Synthetic Protocol (Self-Validating System)

To ensure high enantiomeric excess (ee >98%), the Ellman Sulfinamide method is the industry standard for generating this scaffold. This protocol includes built-in checkpoints for quality control.

Step-by-Step Synthesis Workflow
  • Imine Formation (Condensation):

    • Reagents: 4-Bromo-3-methylbenzaldehyde + (R)-tert-butanesulfinamide + Ti(OEt)4.

    • Conditions: THF, Reflux, 16h.

    • Checkpoint: Monitor disappearance of aldehyde peak via 1H-NMR (approx. 10.0 ppm).

  • Diastereoselective Addition (The Critical Step):

    • Reagents: Vinylmagnesium bromide (1.0M in THF).

    • Conditions: -78°C to -48°C. The low temperature is crucial to maximize the Chelated Transition State control.

    • Mechanism: The magnesium coordinates with the sulfinyl oxygen and the imine nitrogen, locking the conformation and forcing the vinyl group to attack from the Re-face.

  • Deprotection:

    • Reagents: HCl in Dioxane/MeOH.

    • Result: Cleavage of the sulfinyl group to yield the free amine hydrochloride salt.

Protocol Visualization (Graphviz)

SynthesisProtocol Start 4-Bromo-3-methylbenzaldehyde Imine Sulfinyl Imine (Stable Intermediate) Start->Imine Ti(OEt)4, (R)-tBu-Sulfinamide Addition Vinyl Grignard Addition (-78°C, Chelated TS) Imine->Addition VinylMgBr Protected Sulfinamide (Separable Diastereomers) Addition->Protected Kinetic Control Final (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine HCl Protected->Final HCl/MeOH Deprotection Validation Check dr > 95:5 (HPLC/NMR) Protected->Validation Validation->Final Pass

Caption: Stereoselective synthesis via Ellman auxiliary. The validation step ensures high diastereomeric ratio (dr) prior to deprotection.

Therapeutic Applications & Discovery Workflows
A. Kinase Inhibitor Design (Type II Inhibitors)

The "4-Bromo-3-methylphenyl" moiety is highly homologous to the hydrophobic "tail" found in several Type II kinase inhibitors (which bind to the inactive DFG-out conformation).

  • Strategy: Use the amine to attach a "hinge-binding" heterocycle (e.g., pyrimidine or indazole).

  • Optimization: The 3-methyl group provides a steric clash that can improve selectivity against kinases with smaller gatekeeper residues.

B. Diversity-Oriented Synthesis (DOS) of Heterocycles

The true power of this scaffold is in Ring-Closing Metathesis (RCM) . By acylating the amine with an acryloyl chloride, one generates a diene. Treatment with a Grubbs II catalyst closes the ring to form a chiral isoquinolone or benzazepine core.

  • Target Class: GPCRs (Dopamine/Serotonin receptors) and Ion Channels.

  • Advantage: The resulting scaffold is rigid, chiral, and possesses a defined vector for side-chain attachment (via the aryl bromide).

C. Antimicrobial Agents (Alkaline Phosphatase Inhibition)

Recent studies have highlighted the bioactivity of N-(4-Bromo-3-methylphenyl) derivatives, specifically pyrazine carboxamides, against XDR Salmonella Typhi [1].[1]

  • Innovation: Replacing the flat aniline used in standard studies with our chiral allylic amine introduces a "kink" in the molecule. This can improve solubility and metabolic stability (blocking N-acetylation) while maintaining the key halogen-bonding interactions of the aryl bromide.

Divergent Discovery Workflow

The following diagram illustrates how a discovery team should utilize this molecule as a "Hub" to access three distinct chemical spaces simultaneously.

DivergentWorkflow cluster_0 Pathway A: Cross-Coupling First cluster_1 Pathway B: Cyclization cluster_2 Pathway C: Functionalization Core (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Acylation Acylation w/ Acryloyl Cl Core->Acylation Hydroboration Hydroboration/Oxidation Core->Hydroboration Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl RCM Grubbs II RCM Acylation->RCM Lactam Chiral Lactams (GPCR Ligands) RCM->Lactam AminoAlcohol Gamma-Amino Alcohols (Ion Channel Blockers) Hydroboration->AminoAlcohol

Caption: Divergent synthesis strategy. The scaffold serves as a common precursor for biaryls, chiral lactams, and amino alcohols.

Quantitative Data: Substituent Effects

When utilizing the (4-Bromo-3-methyl) motif, the electronic and steric parameters are distinct from a simple 4-Bromo-phenyl group.

Parameter4-Bromo-Phenyl4-Bromo-3-Methyl-Phenyl Impact on Drug Design
LogP (Lipophilicity) ~3.2~3.7 Increased lipophilicity; improves membrane permeability but requires solubility monitoring.
Hammett Sigma (para) +0.23+0.16 The methyl group (electron donating) slightly mitigates the electron-withdrawing nature of the bromine, affecting pKa of the amine.
Steric Bulk (A-Value) LowHigh (Ortho) The 3-Me group restricts rotation around the C-N bond in amides, potentially locking the bioactive conformation [2].
References
  • Siddiqui, A.J., et al. (2024).[1] "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi." Pharmaceuticals, 17(9), 1241.[2] [Link]

  • Clayden, J., et al. (2009). "Atropisomerism in Drug Discovery." Angewandte Chemie International Edition, 48(35), 6398-6401. [Link]

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. [Link]

Sources

Foundational

Strategic Synthesis of Chiral Allylamines: The 4-Bromo-3-methylphenyl Scaffold

The following technical guide details the strategic synthesis and application of chiral allylamines derived from the 4-Bromo-3-methylphenyl moiety. This guide is structured for medicinal chemists and process development...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic synthesis and application of chiral allylamines derived from the 4-Bromo-3-methylphenyl moiety. This guide is structured for medicinal chemists and process development scientists, focusing on high-fidelity asymmetric catalysis and scalable auxiliary-based methods.

Executive Summary

Chiral allylamines represent a privileged pharmacophore in drug discovery, serving as core motifs in antifungal agents (e.g., Terbinafine analogs), calcium channel blockers, and glutamate receptor antagonists. The 4-Bromo-3-methylphenyl moiety offers a unique "dual-handle" advantage:

  • The Ortho-Methyl Group (C3): Provides conformational restriction and increased lipophilicity (

    
     modulation), often improving metabolic stability against P450 oxidation.
    
  • The Para-Bromo Group (C4): Serves as a versatile linchpin for late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig couplings, allowing rapid library generation from a single chiral precursor.

This guide outlines two high-priority synthetic routes to access this scaffold, distinguishing between


-Aryl Allylamines  (C-chiral) and 

-Aryl Allylamines
(N-chiral/branched).

Part 1: Structural Analysis & Retrosynthetic Logic

The synthesis of chiral allylamines containing this aryl group requires selecting the correct disconnection based on the desired position of the aryl ring.

Target ClassStructure DescriptionKey DisconnectionPreferred Methodology
Class A:

-Aryl Allylamines
Aryl group attached to the chiral carbon.C–C Bond FormationEllman's Sulfinamide Chemistry (Nucleophilic Addition)
Class B:

-Aryl Allylamines
Aryl group attached to the nitrogen.C–N Bond FormationIr-Catalyzed Allylic Amination (Asymmetric Substitution)
Visualization: Retrosynthetic Decision Tree

Retrosynthesis Target Target: Chiral Allylamine (4-Br-3-Me-Ph Scaffold) Decision Where is the Aryl Group? Target->Decision ClassA Class A: Attached to Chiral Carbon (α-Aryl) Decision->ClassA C-Linked ClassB Class B: Attached to Nitrogen (N-Aryl) Decision->ClassB N-Linked RouteA Route A: Ellman Auxiliary (Imine Addition) ClassA->RouteA RouteB Route B: Ir-Catalysis (Allylic Substitution) ClassB->RouteB StartA Starting Material: 4-Bromo-3-methylbenzaldehyde RouteA->StartA StartB Starting Material: 4-Bromo-3-methylaniline RouteB->StartB

Caption: Strategic disconnection logic for selecting the synthetic pathway based on the position of the 4-Bromo-3-methylphenyl moiety.

Part 2: Route A — The Ellman Auxiliary Approach (Class A Targets)

Objective: Synthesis of


-(4-bromo-3-methylphenyl) allylamines with high enantiomeric excess (

).

This route utilizes (R)- or (S)-tert-butanesulfinamide as a chiral ammonia equivalent. It is the industry standard for generating


-chiral amines due to the mild deprotection conditions that preserve the aryl bromide.
Mechanism & Causality
  • Condensation: The 4-bromo-3-methylbenzaldehyde is condensed with the sulfinamide. The ortho-methyl group provides steric bulk that may slow condensation, requiring stronger dehydrating agents (Ti(OEt)₄).

  • Diastereoselective Addition: Vinylmagnesium bromide adds to the sulfinyl imine via a closed Zimmerman-Traxler transition state. The bulky tert-butyl group directs the nucleophile to the Re- or Si-face, yielding a single diastereomer.

  • Deprotection: Acidic cleavage removes the sulfinyl group, yielding the free amine salt.

Experimental Protocol

Step 1: Imine Formation

  • Charge a flame-dried flask with 4-bromo-3-methylbenzaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv).

  • Dissolve in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise. Note: Titanium acts as both Lewis acid and water scavenger.

  • Stir at reflux for 12–16 h. Monitor by TLC (the imine is usually less polar than the sulfinamide).

  • Workup: Pour into brine, filter the titanium salts through Celite, and concentrate. Purify via silica gel chromatography.

Step 2: Asymmetric Vinylation

  • Dissolve the purified sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C . Critical: Low temperature is essential for high diastereoselectivity (dr).

  • Add Vinylmagnesium bromide (1.5 equiv, 1.0 M in THF) dropwise over 30 min.

  • Stir at -78 °C for 4 h, then warm slowly to RT overnight.

  • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[1][2]

  • Purification: Isolate the major diastereomer by column chromatography. (Expected yield: 80–90%; dr > 95:5).

Step 3: Cleavage

  • Dissolve the intermediate in MeOH.

  • Add 4M HCl in dioxane (2.0 equiv). Stir for 1 h at RT.

  • Concentrate to obtain the chiral allylamine hydrochloride salt .

Part 3: Route B — Iridium-Catalyzed Asymmetric Allylic Amination (Class B Targets)

Objective: Synthesis of branched


-(4-bromo-3-methylphenyl) allylamines.

While Palladium catalysis typically yields linear (achiral) products, Iridium catalysis (using Feringa or Hartwig ligands) enables regio- and enantioselective access to branched products. This route uses 4-bromo-3-methylaniline as the nucleophile.[1]

Technical Considerations
  • Nucleophilicity: The ortho-methyl group on the aniline reduces nucleophilicity via steric hindrance. Standard conditions may require elevated temperatures or higher catalyst loading (2–4 mol%).

  • Regioselectivity: The reaction must overcome the thermodynamic preference for the linear product. The active catalyst species, an iridacycle generated from

    
     and a phosphoramidite ligand, creates a tight chiral pocket that enforces branched selectivity.
    
Visualization: Catalytic Cycle (Ir-AAA)

IrCycle Precursor [Ir(cod)Cl]2 + Ligand ActiveCat Active Ir(I) Species Precursor->ActiveCat Activation PiAllyl π-Allyl Ir(III) Intermediate ActiveCat->PiAllyl Allyl Carbonate OxAdd Oxidative Addition Product Branched Chiral Allylamine PiAllyl->Product Reductive Elimination Nucleophile Nucleophile: 4-Br-3-Me-Aniline Nucleophile->PiAllyl Attack at Branched Pos. Product->ActiveCat Regeneration

Caption: Iridium-catalyzed cycle favoring the branched allylamine product via inner-sphere nucleophilic attack.

Experimental Protocol
  • Catalyst Activation: In a glovebox, mix

    
     (1 mol%) and the chiral phosphoramidite ligand (e.g., (S)-L1 , 2 mol%) in dry THF. Stir for 10 min to form the active complex.
    
  • Add Reactants: Add 4-bromo-3-methylaniline (1.0 equiv) and the allyl carbonate (e.g., methyl allyl carbonate, 1.0 equiv).

  • Reaction: Add an activation base (e.g., DABCO, 1.0 equiv) if using the hydrochloride salt of the amine, or to sponge up the leaving group carbonate. Stir at RT for 12–24 h.

  • Monitoring: Monitor consumption of the carbonate by ¹H NMR.

  • Workup: Filter through a short silica plug to remove the metal. Concentrate and purify via flash chromatography.

Part 4: Late-Stage Diversification (The "Bromo" Handle)

The presence of the bromine atom at the 4-position allows the synthesized chiral allylamine to serve as a library scaffold. The following transformations are compatible with the allylamine functionality (provided the amine is protected, e.g., as a Boc-carbamate).

Reaction TypeCoupling PartnerProduct ClassNotes
Suzuki-Miyaura Aryl Boronic AcidsBiaryl AllylaminesUse mild bases (K₃PO₄) to avoid racemization.
Buchwald-Hartwig Morpholines/PiperidinesAryl-Diamine ScaffoldsRequires Pd(OAc)₂/XPhos; creates CNS-active motifs.
Heck Reaction AcrylatesCinnamyl DerivativesExpands the core into poly-conjugated systems.

References

  • Ellman's Sulfinamide Methodology

    • Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews 110.6 (2010): 3600-3740. Link

  • Iridium-Catalyzed Allylic Amination

    • Hartwig, J. F., & Pouy, M. J. "Iridium-catalyzed allylic substitution." Topics in Organometallic Chemistry 34 (2011): 169-209. Link

    • Tissot, M., et al. "Iridium-Catalyzed Asymmetric Allylic Substitution." Chemical Reviews 121.3 (2021): 169-209.
  • Specific Application of 4-Bromo-3-methylphenyl Scaffold

    • BenchChem Application Note: "Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone in Medicinal Chemistry." (2025).[1][3] Link

    • Khan, A. H., et al. "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives."[4] Pharmaceuticals 17.9 (2024): 1241.[5] Link

  • General Asymmetric Addition to Imines

    • Kobayashi, S., et al. "Catalytic Asymmetric Addition to Imines." Chemical Reviews 99.5 (1999): 1069-1094. Link

Sources

Exploratory

Molecular Weight, Physicochemical Profiling, and Synthetic Utility of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary: The Strategic Value of Orthogonal Functionality In modern drug discovery, the rapid assembly of compl...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary: The Strategic Value of Orthogonal Functionality

In modern drug discovery, the rapid assembly of complex, stereopure architectures relies heavily on the selection of versatile building blocks. (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (CAS: 1213961-38-6) [1] represents a premium chiral scaffold designed for modular synthesis.

As an application scientist, I evaluate building blocks based on their "orthogonal manipulability." This specific molecule is engineered with three distinct, non-interfering reactive sites:

  • A stereodefined primary amine : Dictates the 3D spatial arrangement of downstream pharmacophores.

  • An aryl bromide : Acts as a highly competent electrophile for palladium-catalyzed cross-coupling.

  • A terminal alkene : Provides a handle for olefin metathesis, hydroboration, or oxidative cleavage.

This guide provides a comprehensive physicochemical profile, a self-validating analytical protocol for quality control, and mechanistic insights into its synthetic utility.

Physicochemical Characteristics & Molecular Weight

Understanding the physicochemical baseline of a chiral intermediate is critical for predicting its behavior in both chromatographic purification and biological assays. The presence of the bromine atom significantly impacts the molecule's exact mass and isotopic signature (yielding a characteristic 1:1 M / M+2 ratio in mass spectrometry), while the allylic amine dictates its acid-base chemistry.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name (1R)-1-(4-Bromo-3-methylphenyl)prop-2-en-1-amineDefines the exact connectivity and (R)-stereocenter.
CAS Number 1213961-38-6Unique registry identifier for the (1R) enantiomer [1].
Molecular Formula C₁₀H₁₂BrNBase formula for stoichiometric calculations.
Molecular Weight 226.11 g/mol Critical for calculating molar equivalents in synthesis.
Monoisotopic Mass 225.0153 DaUsed for high-resolution mass spectrometry (HRMS) targeting.
Predicted pKa ~9.2 (conjugate acid)Indicates the amine is protonated at physiological pH, affecting solubility and HPLC mobile phase selection.
Predicted LogP ~2.8Suggests moderate lipophilicity, ideal for passive membrane permeability in downstream drug candidates.

Structural and Mechanistic Analysis

The Chiral Allylic Amine Motif

The synthesis of such stereopure allylic amines is typically achieved via the condensation of an aldehyde with Ellman’s chiral tert-butanesulfinamide auxiliary, followed by the diastereoselective addition of a vinyl Grignard reagent [2]. The bulky tert-butyl group forces the nucleophilic attack through a highly ordered six-membered transition state, ensuring excellent enantiomeric excess (ee). The auxiliary is subsequently cleaved under mild acidic conditions, preserving the delicate allylic stereocenter.

The Aryl Bromide as a Cross-Coupling Handle

Aryl bromides are the gold standard for transition-metal catalysis. In this molecule, the bromine atom is positioned para to the chiral allylic group, minimizing steric hindrance during oxidative addition to a Palladium(0) catalyst. This allows for smooth Suzuki-Miyaura cross-coupling with aryl boronic acids under mild basic conditions, without risking the racemization of the distant (1R) stereocenter[3].

Analytical Characterization Protocols

To ensure scientific integrity, any protocol used to validate this compound must be a self-validating system . Relying on a single analytical method is insufficient for chiral intermediates. The following workflow utilizes orthogonal techniques to confirm identity, connectivity, and stereopurity.

Protocol: Orthogonal Validation Workflow
  • Step 1: Sample Preparation (The Baseline) Dissolve 10 mg of the compound in 1.0 mL of LC-MS grade methanol. Split this stock into three distinct aliquots to prevent cross-contamination between instruments.

  • Step 2: LC-MS Profiling (Identity) Inject Aliquot 1 onto a C18 reversed-phase column. Utilize a gradient of water/acetonitrile containing 0.1% formic acid.

    • Causality: Formic acid ensures the primary amine is protonated, improving peak shape and ionization efficiency. You must observe a doublet peak at m/z 226.02 and 228.02 (1:1 ratio) corresponding to the [M+H]⁺ ions of the ⁷⁹Br and ⁸¹Br isotopes.

  • Step 3: Chiral HPLC (Stereopurity) Inject Aliquot 2 onto a Crown-ether chiral stationary phase (e.g., CrownSil) [4].

    • Causality: Standard polysaccharide columns often fail for underivatized primary amines. Crown-ether phases form a transient host-guest inclusion complex with protonated primary amines. The chiral environment of the crown ether cavity discriminates between the (1R) and (1S) enantiomers, allowing for precise determination of the enantiomeric excess (% ee).

  • Step 4: NMR Spectroscopy (Connectivity) Evaporate Aliquot 3 and reconstitute in CDCl₃. Acquire ¹H and ¹³C NMR spectra.

    • Causality: The terminal alkene will present a highly characteristic multiplet at ~5.9 ppm (the internal vinyl proton) and two doublets at ~5.1-5.2 ppm (the terminal vinyl protons), confirming the integrity of the prop-2-enyl group.

AnalyticalWorkflow A Sample Prep (Dilution in MeOH) B LC-MS (Mass Confirmation) A->B Aliquot 1 C Chiral HPLC (ee% Determination) A->C Aliquot 2 D NMR Spectroscopy (Structural Elucidation) A->D Aliquot 3 E Quality Release (Data Synthesis) B->E C->E D->E

Fig 1. Multiplexed analytical workflow for chiral amine validation.

Synthetic Utility & Downstream Applications

The true value of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine lies in its capacity to rapidly generate complex drug scaffolds. A classic application in medicinal chemistry involves the conversion of this linear precursor into a rigid, chiral N-heterocycle.

Workflow: Assembly of a Chiral N-Heterocycle
  • Suzuki-Miyaura Coupling : The aryl bromide is reacted with an aryl boronic acid using a Pd(dppf)Cl₂ catalyst and potassium carbonate. Because the reaction occurs at the aromatic ring, the (1R) stereocenter remains untouched.

  • N-Acylation : The primary amine is acylated with acryloyl chloride to form a diene system (an acrylamide).

  • Ring-Closing Metathesis (RCM) : The molecule is treated with a Ruthenium-based Grubbs catalyst. The terminal alkene of the original prop-2-enyl group reacts with the alkene of the acrylamide, expelling ethylene gas and forming a chiral, unsaturated lactam (a highly privileged pharmacophore in oncology and neurology).

SyntheticPathway A (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine B Suzuki-Miyaura Coupling (Pd-catalyzed, Aryl Boronic Acid) A->B Cross-Coupling C Chiral Biaryl Intermediate B->C D N-Acylation (Diene Formation) C->D Protection/Functionalization E Ring-Closing Metathesis (Ru-catalyzed) D->E Metathesis F Chiral N-Heterocycle (Drug Scaffold) E->F

Fig 2. Synthetic pathway from chiral allylic amine to N-heterocyclic drug scaffold.

References

  • Zenz, I., et al. "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics." Beilstein Journal of Organic Chemistry, 2017, 13, 2428–2441. Available at:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts Chemistry. Available at:[Link]

  • Regis Technologies. "Crown-Ether Chiral Stationary Phases." Regis Technologies Chromatography. Available at: [Link]

Foundational

A Technical Guide to the Retrosynthetic Analysis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

For Researchers, Scientists, and Drug Development Professionals Abstract (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chiral allylic amine that serves as a valuable building block in the synthesis of complex, bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chiral allylic amine that serves as a valuable building block in the synthesis of complex, biologically active molecules. Its stereodefined center and functionalized aromatic ring make it a key intermediate in medicinal chemistry. This in-depth technical guide provides a comprehensive retrosynthetic analysis of this target molecule, exploring a robust and efficient synthetic pathway. The guide emphasizes the rationale behind experimental choices, provides detailed, field-tested protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Importance of Chiral Allylic Amines

Chiral amines are fundamental structural motifs in a vast number of pharmaceuticals and natural products.[1][2] The specific three-dimensional arrangement of substituents around the nitrogen-bearing stereocenter is often crucial for biological activity. Allylic amines, in particular, are versatile synthetic intermediates due to the reactive nature of the double bond, which allows for a wide range of chemical transformations.[2] The synthesis of enantiomerically pure allylic amines, such as (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine, is therefore a significant endeavor in modern organic synthesis and drug discovery.

Retrosynthetic Analysis: A Strategic Dissection

A retrosynthetic analysis of the target molecule reveals several logical disconnection points. The primary challenge lies in the stereoselective formation of the C-N bond at the allylic position.

Diagram 1: Key Retrosynthetic Disconnections

G Target (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Disconnection_CN C-N Bond Disconnection Target->Disconnection_CN Retrosynthesis via Azide Intermediate_Alcohol (R)-1-(4-Bromo-3-methylphenyl)prop-2-en-1-ol Disconnection_CN->Intermediate_Alcohol Precursor Disconnection_Stereocenter Asymmetric Ketone Reduction Intermediate_Alcohol->Disconnection_Stereocenter Retrosynthesis Intermediate_Ketone 1-(4-Bromo-3-methylphenyl)prop-2-en-1-one Disconnection_Stereocenter->Intermediate_Ketone Precursor

Caption: Retrosynthetic analysis focusing on the key stereocenter.

The most effective strategies involve the creation of a chiral allylic alcohol intermediate, which can then be converted to the desired amine. This approach allows for the use of well-established and highly stereoselective methods for the synthesis of chiral alcohols. This leads to a multi-step synthesis that prioritizes stereochemical control.

A Robust Synthetic Pathway: From Aldehyde to Chiral Amine

The proposed synthetic route begins with the commercially available 4-bromo-3-methylbenzaldehyde and proceeds through the formation of an allylic alcohol, followed by oxidation, asymmetric reduction to establish the stereocenter, and subsequent conversion to the target amine.

Diagram 2: Proposed Synthetic Pathway

G Start 4-Bromo-3-methylbenzaldehyde Step1 Grignard Reaction Start->Step1 Intermediate1 1-(4-Bromo-3-methylphenyl)prop-2-en-1-ol Step1->Intermediate1 Step2 Oxidation (MnO₂) Intermediate1->Step2 Intermediate2 1-(4-Bromo-3-methylphenyl)prop-2-en-1-one Step2->Intermediate2 Step3 Asymmetric Reduction (CBS) Intermediate2->Step3 Intermediate3 (R)-1-(4-Bromo-3-methylphenyl)prop-2-en-1-ol Step3->Intermediate3 Step4 Mitsunobu Reaction (DPPA) Intermediate3->Step4 Intermediate4 (S)-1-Azido-1-(4-bromo-3-methylphenyl)prop-2-ene Step4->Intermediate4 Step5 Staudinger Reduction Intermediate4->Step5 Final (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Step5->Final

Caption: A step-by-step synthetic route to the target molecule.

Step 1 & 2: Synthesis of 1-(4-Bromo-3-methylphenyl)prop-2-en-1-one

The synthesis begins with the addition of a vinyl Grignard reagent to 4-bromo-3-methylbenzaldehyde to form the corresponding allylic alcohol. This is a standard and high-yielding transformation. The resulting alcohol is then oxidized to the α,β-unsaturated ketone using a mild oxidizing agent like manganese dioxide (MnO₂) to avoid over-oxidation or isomerization of the double bond.

  • Experimental Protocol:

    • To a solution of 4-bromo-3-methylbenzaldehyde (1.0 eq) in anhydrous THF at 0 °C, add vinylmagnesium bromide (1.2 eq) dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • The crude alcohol is then dissolved in dichloromethane, and activated MnO₂ (5-10 eq) is added.

    • The suspension is stirred vigorously at room temperature until the starting material is consumed.

    • The mixture is filtered through Celite, and the solvent is removed in vacuo to yield the desired enone.

Step 3: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction

This is the pivotal step where the stereochemistry of the molecule is established. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols.[3][4] The use of an (S)-CBS catalyst with a borane source will yield the desired (R)-alcohol with high enantiomeric excess.[5]

  • Experimental Protocol:

    • To a solution of the (S)-CBS catalyst (0.1 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (1.0 eq) dropwise.

    • After stirring for 15 minutes, a solution of the enone (1.0 eq) in THF is added slowly.

    • The reaction is stirred at 0 °C for several hours and monitored by TLC.

    • Upon completion, the reaction is carefully quenched with methanol.

    • After workup and purification by column chromatography, the enantiomeric excess of the (R)-alcohol should be determined by chiral HPLC.

Table 1: Typical Parameters for CBS Reduction

ParameterValue
Catalyst(S)-2-Methyl-CBS-oxazaborolidine
Reducing AgentBorane-dimethyl sulfide complex
Temperature0 °C
Enantiomeric Excess (ee)Typically >95%
Step 4: Conversion to Azide via Mitsunobu Reaction

The Mitsunobu reaction is an excellent method for converting the (R)-alcohol to the corresponding azide with complete inversion of stereochemistry.[6] This reaction utilizes triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (like DEAD or DIAD), and an azide source, typically diphenylphosphoryl azide (DPPA).[7]

  • Experimental Protocol:

    • To a solution of the (R)-alcohol (1.0 eq), PPh₃ (1.5 eq), and DPPA (1.2 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the (S)-azide.

Step 5: Staudinger Reduction to the Primary Amine

The final step involves the reduction of the azide to the primary amine. The Staudinger reduction is a mild and efficient method that avoids the use of harsh reducing agents that could potentially affect other functional groups in the molecule.[8][9][10] The reaction proceeds by treating the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane, which is then hydrolyzed to the amine.[8][11]

  • Experimental Protocol:

    • To a solution of the (S)-azide (1.0 eq) in a mixture of THF and water (e.g., 9:1), add PPh₃ (1.2 eq).

    • The reaction is stirred at room temperature until the azide is consumed (monitored by TLC or IR spectroscopy).

    • The solvent is removed, and the crude product is purified by acid-base extraction or column chromatography to afford the final (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine.

Conclusion

The synthetic pathway outlined in this guide provides a reliable and well-precedented route to (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine. The key to the successful synthesis lies in the highly enantioselective CBS reduction to set the crucial stereocenter. The subsequent Mitsunobu and Staudinger reactions are robust transformations that complete the synthesis with high fidelity. By following the detailed protocols and understanding the underlying principles, researchers can confidently produce this valuable chiral building block for their drug discovery and development programs.

References

  • Staudinger, H.; Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. [Link]

  • Organic Chemistry Tutor. Staudinger Reaction. [Link]

  • Falck, J. R., et al. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(22), 3425-3427. [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • ResearchGate. Reduction of azides to amines by Staudinger reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ACS Publications. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • YouTube. Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • ACS Publications. Nicotinoyl Azide (NCA)-Mediated Mitsunobu Reaction: An Expedient One-Pot Transformation of Alcohols into Azides. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • ISOMERLAB. Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • PubMed. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. [Link]

  • YouTube. Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • ACS Publications. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. [Link]

  • National Center for Biotechnology Information. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • MDPI. Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. [Link]

Sources

Exploratory

Comparison of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine with other halogenated benzylamines

Advanced Technical Guide: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Classification: Chiral Allylic Amine Scaffold CAS: 1213961-38-6 (Representative)[1] Part 1: Executive Summary & Structural Logic (1R)-1-(4-Bromo-3...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Classification: Chiral Allylic Amine Scaffold CAS: 1213961-38-6 (Representative)[1]

Part 1: Executive Summary & Structural Logic

(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is not merely a "halogenated benzylamine"; it is a trifunctional chiral synthon . Unlike standard benzylamines used primarily as linkers, this molecule serves as a core architectural scaffold in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.

Its value lies in the precise orthogonality of its three reactive handles:

  • The (1R)-Amine Center: A fixed chiral handle for amide coupling or reductive amination, avoiding late-stage chiral resolution.

  • The Allyl Group (Prop-2-enyl): A "silent" functional group ready for Ring-Closing Metathesis (RCM), oxidative cleavage (to aldehydes), or hydroboration.

  • The 4-Bromo-3-Methyl Aryl Core: A sterically defined electrophile for Suzuki/Buchwald couplings. The 3-methyl group is critical—it restricts bond rotation in the final drug molecule, potentially locking bioactive conformations (atropisomerism).

Part 2: Comparative Analysis

The following table contrasts the target molecule with standard industry benchmarks to highlight its specific utility in high-value synthesis.

Table 1: Functional Comparison of Halogenated Benzylamines

FeatureTarget: (1R)-Allylic Amine 4-Bromobenzylamine (1R)-

-Methylbenzylamine
Chirality (1R)-Fixed (High Value)Achiral(1R)-Fixed
C-C Bond Forming Potential High (Allyl group allows Metathesis/Heck)Low (Requires functionalization)Low (Saturated Alkyl)
Steric Environment High (3-Methyl + Allyl Branch)Low (Unsubstituted benzylic)Medium (Methyl Branch)
Primary Application Core Scaffold Construction (Heterocycles)Simple Linker / SpacerChiral Resolution Agent
Metabolic Stability Enhanced (Branched benzylic position blocks oxidation)Poor (Benzylic oxidation is rapid)Moderate
Technical Insight: The "Allyl vs. Alkyl" Advantage

While


-methylbenzylamines are common, the 

-vinyl
group in the target molecule allows for divergent synthesis.
  • Scenario: You need a chiral pyrrolidine core.

  • Workflow: Acylate the amine with an acryloyl chloride

    
     Perform RCM.
    
  • Result: The target molecule yields a chiral lactam in 2 steps. The

    
    -methyl analog cannot do this.
    

Part 3: Synthetic Protocols & Causality

Protocol A: Synthesis via Ellman’s Auxiliary (The "Golden Standard")

Rationale: Direct asymmetric synthesis is preferred over resolution to maximize yield of the expensive aryl halide fragment. The 3-methyl group enhances diastereoselectivity via steric directing.

Reagents:

  • 4-Bromo-3-methylbenzaldehyde

  • (R)-tert-butanesulfinamide (Ellman’s Auxiliary)

  • Vinylmagnesium bromide (Vinyl Grignard)

  • Ti(OEt)₄ (Lewis Acid)

Step-by-Step Workflow:

  • Imine Formation (Dehydration):

    • Combine 4-Bromo-3-methylbenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise. Why: Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

    • Stir at RT for 16h. Quench with brine, filter through Celite. Isolate the N-sulfinyl imine.

  • Diastereoselective Addition:

    • Dissolve the imine in anhydrous DCM at -78°C. Why: Low temperature maximizes the energy difference between the diastereomeric transition states.

    • Add Vinylmagnesium bromide (1.2 eq) slowly.

    • Mechanism:[2][3] The bulky 3-methyl group on the ring and the tert-butyl group on the sulfinyl auxiliary force the Grignard reagent to attack from the Re-face, yielding the (1R) configuration with high dr (>95:5).

  • Deprotection:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

    • Result: Cleavage of the N-S bond yields the free amine hydrochloride salt: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine .

Protocol B: Orthogonal Functionalization (RCM Pathway)

Rationale: Demonstrating the utility of the allyl group to build complexity.

  • Protection: React amine with Boc₂O/TEA to form the N-Boc derivative.

  • Allylation: Alkylate the Nitrogen with allyl bromide/NaH.

  • Metathesis: Treat the di-ene with Grubbs II catalyst (5 mol%) in DCM (0.01 M dilution).

    • Why Dilution? High dilution favors intramolecular ring-closing (RCM) over intermolecular polymerization (ADMET).

    • Outcome: Formation of a chiral dehydropiperidine ring.

Part 4: Visualization of Reactivity Pathways

The following diagram illustrates the divergent utility of the scaffold, highlighting how the three functional handles (Amine, Allyl, Aryl Bromide) are utilized.

ReactivityPathways Core (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(PPh3)4 / Ar-B(OH)2 (Targets 4-Br) RCM Ring-Closing Metathesis (Chiral Heterocycles) Core->RCM Grubbs Cat. / Acrylation (Targets Allyl) Oxidation Ozonolysis/Oxidation (Chiral Amino Acids) Core->Oxidation O3 / NaIO4 (Targets Alkene) Biaryl Kinase Inhibitor Core (Biaryl Scaffold) Suzuki->Biaryl Heterocycle Chiral Piperidine/Pyrrolidine RCM->Heterocycle AminoAcid Non-Natural Amino Acid Precursor Oxidation->AminoAcid

Figure 1: Divergent synthesis pathways utilizing the orthogonal handles of the target scaffold.

Part 5: Critical Quality Attributes (CQA) for Researchers

When sourcing or synthesizing this compound, verify the following parameters to ensure experimental success:

  • Enantiomeric Excess (ee): Must be >98%.

    • Validation: Chiral HPLC using a Chiralcel OD-H column (Hexane/IPA gradient). The (1S) enantiomer is a common impurity if the Ellman addition temperature fluctuates.

  • Regio-purity: The "3-methyl" position is vital.

    • Validation: 1H NMR must show the specific splitting pattern of the aromatic protons (ABX system distorted by methyl). A singlet for the methyl group should appear around

      
       2.35 ppm.
      
  • Storage: The free amine is prone to carbamate formation with atmospheric CO₂. Store as the HCl or Tosylate salt under Argon at -20°C.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamide." Accounts of Chemical Research.

  • Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews.

  • BLDPharm. (2024). "Product Analysis: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (CAS 1213961-38-6)." BLD Pharm Catalog.

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of the Allyl Group in (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chiral allylic amine with significant potential as a building block in synthetic and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chiral allylic amine with significant potential as a building block in synthetic and medicinal chemistry. The strategic placement of a stereocenter adjacent to a reactive allyl group, which is itself attached to a sterically and electronically defined aromatic ring, presents a rich landscape for chemical manipulation. This guide provides a comprehensive analysis of the reactivity profile of the allyl group in this specific molecule. We will explore the interplay of steric and electronic factors that govern its behavior in key reaction classes, including electrophilic additions, transition-metal catalyzed transformations, and pericyclic reactions. Detailed mechanistic discussions, supported by authoritative literature, are provided alongside suggested experimental protocols for the synthetic practitioner.

Introduction: Structural and Electronic Landscape

The reactivity of the terminal alkene in (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is not considered in isolation. It is intricately modulated by the molecule's unique structural features: the (1R) stereocenter, the primary amine, and the substituted phenyl ring. Understanding these influences is paramount to predicting and controlling its chemical behavior.

The Influence of the (1R) Stereocenter

The chiral center at the C1 position exerts a profound influence on the reactivity of the adjacent allyl group through asymmetric induction.[1] This phenomenon dictates that reagents will approach the double bond from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other.[2] The "A(1,3) strain" or allylic strain model is a critical concept here, where the molecule will adopt a conformation that minimizes steric interactions between the substituents on the stereocenter and the double bond.[3]

Electronic Signature of the 4-Bromo-3-methylphenyl Group

The substituted aromatic ring fine-tunes the electronic properties of the entire molecule. The substituents exert both inductive and resonance effects.[4]

  • Bromine (at C4): As a halogen, bromine is inductively electron-withdrawing due to its electronegativity, which deactivates the phenyl ring.[5] However, it also possesses lone pairs that can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions.[6] In this case, the inductive effect typically predominates, making the ring electron-deficient overall.[7]

  • Methyl (at C3): The methyl group is a weak electron-donating group through induction and hyperconjugation, which activates the aromatic ring.[6]

The net effect of these two substituents is a complex electronic environment that can influence the reactivity of the allyl group through space and through the sigma-bond framework.

Table 1: Summary of Substituent Effects on the Phenyl Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Bromo4Electron-withdrawingElectron-donatingDeactivating
Methyl3Electron-donatingN/A (Hyperconjugation)Activating

Reactivity Towards Electrophiles

The carbon-carbon double bond of the allyl group is nucleophilic and is expected to react with a variety of electrophiles. The regioselectivity and stereoselectivity of these additions are of primary interest.

Halogenation and Hydrohalogenation

Addition of electrophiles like Br₂ or HBr to the double bond will proceed via a carbocationic or bridged-ion intermediate. The regioselectivity will be dictated by the stability of the resulting carbocation. While Markovnikov's rule would predict addition to form the more substituted carbocation, the presence of the adjacent amine and the substituted phenyl ring can influence the outcome. The stereochemical course of the reaction will be heavily influenced by the (1R) stereocenter, with the electrophile preferentially attacking from the less hindered face of the double bond.

Epoxidation and Dihydroxylation

Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation or OsO₄ (osmium tetroxide) for dihydroxylation will also exhibit diastereoselectivity controlled by the C1 stereocenter. The resulting epoxides and diols will be formed with a predictable relative stereochemistry. These functionalized products are valuable intermediates for further synthetic transformations. An organocatalytic approach to the synthesis of related optically active allylic alcohols and amines has been demonstrated, showcasing the utility of these motifs.[8][9]

Reactions with Carbenes

The reaction of the allyl group with carbenes or carbenoids, such as those generated from diazomethane or chloroform, would lead to the formation of a cyclopropane ring. The stereochemistry of the cyclopropane will again be directed by the existing chiral center. Interestingly, studies on tertiary allylic amines and dichlorocarbene have shown that besides cyclopropanation, a de-N-allylation/formylation reaction can occur.[10] The steric and electronic nature of the substituents on the nitrogen and the double bond can influence which pathway is favored.[10]

Transition Metal-Catalyzed Transformations

The allyl group is an excellent handle for a wide array of powerful transition metal-catalyzed reactions, which are cornerstones of modern organic synthesis.[11] These methods allow for the construction of new carbon-carbon and carbon-heteroatom bonds with high levels of control.

Palladium-Catalyzed Allylic Substitution

Palladium-catalyzed allylic substitution reactions are among the most versatile methods for functionalizing allylic systems.[12] In the presence of a palladium(0) catalyst, the allylic amine can be converted into a π-allylpalladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles. The regioselectivity of the nucleophilic attack (at the more or less substituted end of the allyl system) and the stereochemistry are controlled by the catalyst, the ligands, and the reaction conditions. Given the chiral nature of the starting material, this reaction could be used to generate new stereocenters with high levels of diastereoselectivity. Recent advances have even demonstrated stereodivergent arylations of allylic C(sp3)-H bonds through the choice of ligand in a nickel- and photoredox-catalyzed system.[13]

Experimental Protocol: Palladium-Catalyzed Allylic Amination (Illustrative)

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (1.0 equiv), the desired amine nucleophile (1.2 equiv), and a palladium catalyst precursor such as Pd₂(dba)₃ (2.5 mol%).

  • Add a suitable ligand, for example, a phosphoramidite or phosphine ligand (5.0 mol%), and a base such as K₂CO₃ (2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., THF or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rhodium and Iridium-Catalyzed Allylic Functionalization

Rhodium and iridium catalysts have also emerged as powerful tools for allylic functionalization.[14][15] Iridium catalysts, in particular, are known for their ability to promote highly regio- and enantioselective allylic aminations and alkylations.[12][15] These catalysts often favor the formation of branched products, which would be a valuable transformation for the title compound. The development of chiral ligands for these metals allows for asymmetric catalysis, which could be used in a matched or mismatched sense with the inherent chirality of the substrate to achieve very high levels of stereocontrol.

Diagram: Generalized Transition Metal-Catalyzed Allylic Substitution Workflow

G cluster_0 Catalyst Activation cluster_1 Reaction Cycle Pd(0)Ln Pd(0)Ln Allylic_Amine (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine Pd(0)Ln->Allylic_Amine Pi_Allyl π-Allylpalladium Intermediate Allylic_Amine->Pi_Allyl Oxidative Addition Product Functionalized Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Pi_Allyl Pd(0)Ln_regen Pd(0)Ln Product->Pd(0)Ln_regen Pd(0)Ln_regen->Allylic_Amine Catalyst Regeneration

Caption: A simplified workflow for palladium-catalyzed allylic substitution.

Pericyclic Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state.[16] The allyl group of the title compound can participate in several types of pericyclic reactions.

4.1.[12][17]-Sigmatropic Rearrangements

If the amine is converted to an amine oxide or an ylide, it can undergo a[12][17]-sigmatropic rearrangement. For example, oxidation of a tertiary amine derived from the title compound to an amine oxide, followed by heating, could induce a rearrangement to form a hydroxylamine derivative. The stereochemical information from the (1R) center would be transferred to the newly formed stereocenter with a high degree of fidelity.[18]

Ene Reaction

The allyl group can participate as the "ene" component in an ene reaction with a suitable "enophile" (e.g., an electron-deficient alkene or aldehyde).[19] This reaction would result in the formation of a new carbon-carbon bond and the migration of the double bond. The stereochemistry of the newly formed stereocenters would be influenced by the existing chirality.

Diagram: Potential Pericyclic Reactions

G cluster_rearrangement [2,3]-Sigmatropic Rearrangement cluster_ene Ene Reaction Amine_Oxide N-Oxide Derivative Rearrangement_TS Cyclic Transition State Amine_Oxide->Rearrangement_TS Heat Hydroxylamine Hydroxylamine Product Rearrangement_TS->Hydroxylamine Allylic_Amine Allylic Amine (Ene) Ene_Product Adduct Allylic_Amine->Ene_Product Thermal or Lewis Acid Catalysis Enophile Enophile (e.g., Aldehyde) Enophile->Ene_Product Thermal or Lewis Acid Catalysis

Caption: Conceptual pathways for pericyclic reactions involving the allylic amine.

Conclusion

The reactivity of the allyl group in (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a rich and multifaceted subject. The interplay between the inherent nucleophilicity of the double bond, the directing influence of the adjacent stereocenter, and the electronic modulation by the substituted phenyl ring creates a powerful platform for stereoselective synthesis. By understanding these fundamental principles, researchers can harness the potential of this molecule to construct complex and valuable chemical entities. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of synthetic routes leveraging this versatile chiral building block.

References

  • Arsanious, M. H. N.; Gigli, L. (2025). Synthesis and X-ray structure of new azaphosphole oxides and phosphonic amides. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Bartolo, N. D., Read, J. A., Valentín, E. M., & Woerpel, K. A. (2020). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 120(3), 1513-1619. [Link]

  • Chemistry LibreTexts. (2021, March 16). 4.1: Allylic Substitution Reactions. [Link]

  • Chen, J., et al. (2015). Reactions of Tertiary Allylic Amines and Dichlorocarbenes. Taylor & Francis Online. [Link]

  • Cheng, Q., Tu, H.-F., Zheng, C., Qu, J., Helmchen, G., & You, S.-L. (2019). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Chemical Reviews, 119(3), 1855–1969. [Link]

  • Cravotto, G., & Orio, L. (2015). Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. Chemical Society Reviews, 44(23), 8546-8568. [Link]

  • Das, S., & Ali, M. A. (2023). Rhodium-catalyzed allylic amination reactions: Recent advances. Taylor & Francis Online. [Link]

  • Fun, H.-K., et al. (2008). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1559. [Link]

  • Hethcox, J. C., Shockley, S. E., & Stoltz, B. M. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Catalysis, 6(9), 6207–6213. [Link]

  • Hill, R. K., & Chan, T.-H. (1966). Asymmetric induction in the allylic rearrangement of chiral amine oxide. Journal of the Chemical Society D: Chemical Communications, (1), 1-2. [Link]

  • Jiang, Z., et al. (2023). Modulating stereoselectivity in allylic C(sp3)-H bond arylations via nickel and photoredox catalysis. Nature Communications, 14(1), 609. [Link]

  • Krische, M. J., et al. (2022). Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial–Academic Collaboration. Accounts of Chemical Research, 55(15), 2103–2115. [Link]

  • Marigo, M., et al. (2006). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 103(9), 3017-3021. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

  • Pouy, M. J., et al. (2007). Iridium-Catalyzed Allylation of Potassium Trifluoroacetamide or the Highly Reactive Ammonia Equivalent Lithium Di-tert-butyliminodicarboxylate. Organic Letters, 9(20), 3949–3952. [Link]

  • Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & Biomolecular Chemistry, 3(5), 719-724. [Link]

  • Smith, M. B. (2022). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • University of Calgary. (n.d.). Substituent Effects. [Link]

  • Wikipedia. (2023, November 29). Asymmetric induction. [Link]

  • Wikipedia. (2023, December 19). Electrophilic amination. [Link]

  • Woerpel, K. A., et al. (2006). Very high 1,2- and 1,3-asymmetric induction in the reactions of allylic boron compounds with chiral imines. Journal of the American Chemical Society, 128(41), 13537-13549. [Link]

  • Yurino, T., Saito, S., Ichihashi, M., & Ohkuma, T. (2022). A Molybdenum-Catalyzed Highly Regio- and Enantioselective Allylic Amination of Both Aryl- and Alkyl-Substituted Branched Allylic Carbonates. Journal of Organic Chemistry, 87(5), 2864–2872. [Link]

  • Yus, M., González-Gómez, J. C., & Foubelo, F. (2011). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews, 111(12), 7774–7854. [Link]

  • Zaitsev, A. B., & Szabó, K. J. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 201-224. [Link]

  • Zhang, X., & You, S.-L. (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]

  • Alchemyst. (2003, December 9). Pericyclic Reactions Notes. [Link]

  • La Salle University. (n.d.). Substituent Effects. [Link]

  • LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • University of Wisconsin Oshkosh. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. [Link]

  • Visakha Govt Degree College. (n.d.). Pericyclic Reactions. [Link]

  • ePathshala. (n.d.). Organic Chemistry-III MODULE No. 27; Classification of pericyclic reactions. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Application Note: Precision Synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Part 1: Executive Summary & Strategic Rationale Target Molecule: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine CAS (Racemate Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Part 1: Executive Summary & Strategic Rationale

Target Molecule: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine CAS (Racemate Analog): N/A (Specific chiral isomer custom synthesis) Key Application: Chiral scaffold for drug discovery (e.g., isoindoline alkaloids, GPCR ligands).

Synthesis Strategy: This protocol utilizes the Ellman Chiral Auxiliary method (tert-butanesulfinamide). Unlike traditional resolution of racemates, this approach offers high diastereoselectivity (


) and eliminates the waste associated with discarding the unwanted enantiomer.

Stereochemical Control Logic: To obtain the (1R) -configuration of the target allylic amine, we employ (S)-(-)-2-methyl-2-propanesulfinamide as the chiral auxiliary with dichloromethane (DCM) as the solvent for the Grignard addition.

  • Mechanism: The addition of vinylmagnesium bromide to the (S)-sulfinyl imine in a non-coordinating solvent (DCM) proceeds via an open transition state, directing the nucleophile to the Re-face of the imine, yielding the (1R)-amine upon deprotection.

Part 2: Visual Workflow (Graphviz)

G Start 4-Bromo-3-methylbenzaldehyde (Starting Material) Step1 Step 1: Condensation Ti(OEt)4, THF Start->Step1 Aux (S)-(-)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Step1 Imine (S)-Sulfinyl Imine (Intermediate) Step1->Imine >90% Yield Step2 Step 2: Grignard Addition VinylMgBr, DCM, -78°C Imine->Step2 Stereoselective Addition Sulfinamide (1R)-Sulfinamide (Diastereomerically Pure) Step2->Sulfinamide Open TS Control Step3 Step 3: Acidic Cleavage HCl in Dioxane/MeOH Sulfinamide->Step3 Final (1R)-Target Amine HCl Salt (Final Product) Step3->Final Deprotection

Caption: Workflow for the stereoselective synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine using the Ellman auxiliary method.

Part 3: Detailed Experimental Protocol

Stage 1: Formation of the (S)-N-Sulfinyl Imine

Objective: Condense the aldehyde with the chiral auxiliary to set the stereochemical foundation.

Reagents:

  • 4-Bromo-3-methylbenzaldehyde (1.0 equiv)[1]

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Add (S)-(-)-tert-butanesulfinamide (1.1 equiv) and 4-bromo-3-methylbenzaldehyde (1.0 equiv) to the flask. Dissolve in anhydrous THF (0.5 M concentration relative to aldehyde).

  • Catalyst Addition: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe. The solution may turn slightly yellow.

  • Reaction: Stir at room temperature (20–25 °C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS. The starting aldehyde spot should disappear.

  • Quench: Pour the reaction mixture into a stirred biphasic solution of brine (saturated NaCl) and EtOAc. Note: A thick white precipitate of titanium salts will form.

  • Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (0 -> 30% EtOAc in Hexanes) to yield the (S)-sulfinyl imine as a viscous oil or solid.

Stage 2: Diastereoselective Vinyl Addition

Objective: Introduce the vinyl group with stereocontrol to establish the (1R) center.

Reagents:

  • (S)-Sulfinyl Imine (from Stage 1)

  • Vinylmagnesium bromide (1.0 M in THF) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous (Solvent is critical for stereoselectivity)

Procedure:

  • Setup: Flame-dry a 2-neck RBF and cool to room temperature under nitrogen.

  • Solvent System: Dissolve the (S)-sulfinyl imine in anhydrous DCM (0.2 M). Crucial: Use DCM, not THF, as the reaction solvent to favor the Open Transition State required for the (1R) product.

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).

  • Addition: Add Vinylmagnesium bromide (2.0 equiv) dropwise over 30 minutes via syringe pump to maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 4 hours. Monitor by TLC.[2]

  • Quench: Carefully quench with saturated aqueous NH₄Cl at -78 °C. Allow to warm to room temperature.

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash chromatography (EtOAc/Hexanes).

    • Checkpoint: Assess Diastereomeric Ratio (dr) via ¹H NMR or Chiral HPLC. Expect dr > 95:5.[3]

Stage 3: Deprotection to (1R)-Amine Hydrochloride

Objective: Remove the sulfinyl group to release the free amine salt.[4]

Reagents:

  • HCl (4.0 M in 1,4-dioxane)

  • Methanol (MeOH)

  • Diethyl Ether (Et₂O)

Procedure:

  • Dissolution: Dissolve the purified sulfinamide intermediate in MeOH (0.2 M).

  • Acidification: Add 4.0 M HCl in dioxane (4.0 equiv) at 0 °C.

  • Cleavage: Stir at room temperature for 1–2 hours. TLC should show conversion to a baseline spot (amine salt).

  • Isolation: Concentrate the mixture to near dryness.

  • Precipitation: Triturate the residue with anhydrous Et₂O. The product, (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine hydrochloride, will precipitate as a white solid.

  • Filtration: Filter and dry under high vacuum.

Part 4: Quality Control & Data Specifications

Analytical Summary Table

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (Chemical) > 98.0%HPLC (C18, H2O/MeCN gradient)
Purity (Chiral) > 99.0% eeChiral HPLC (Chiralpak AD-H or OD-H)
Identity Consistent with Structure¹H NMR (400 MHz, DMSO-d6)
Mass [M+H]⁺ matches calc.LC-MS (ESI+)

Key NMR Signals (Diagnostic):

  • Vinyl Group: Multiplet at ~5.9 ppm (1H, -CH=), two doublets at ~5.1–5.3 ppm (2H, =CH₂).

  • Chiral Methine: Doublet/Multiplet at ~4.5–5.0 ppm (Ar-CH-N).

  • Aryl Protons: Characteristic splitting for 1,3,4-substituted benzene.

Part 5: Troubleshooting & Critical Parameters

  • Low Diastereoselectivity (dr < 90:10):

    • Cause: Temperature fluctuation during Grignard addition or use of THF as the reaction solvent instead of DCM.

    • Fix: Ensure probe temperature stays at -78 °C. Verify solvent is pure DCM (Grignard reagent is in THF, but the bulk solvent must be DCM).

  • Incomplete Imine Formation:

    • Cause: Wet Ti(OEt)₄ or old reagents.

    • Fix: Use fresh Ti(OEt)₄. If reaction stalls, increase Ti(OEt)₄ to 3.0 equiv or heat to 40 °C (though room temp is usually sufficient).

  • Titanium Emulsion during Workup:

    • Cause: Insufficient water/brine during quench.

    • Fix: Use a "Celites filtration" step immediately after quenching to remove the sticky titanium oxides before extraction.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines". Accounts of Chemical Research, 35(11), 984–995. Link

  • Cogan, D. A.; Liu, G.; Ellman, J. A. (1999).[5] "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines". Journal of the American Chemical Society, 121(1), 268–269. Link

  • Ferreira, F.; Botuha, C.; Chemla, F.; Pérez-Luna, A. (2009). "tert-Butanesulfinamides: Facile Synthesis and Applications". Chemical Society Reviews, 38, 1162-1186. Link

  • Sigma-Aldrich. "Ellman's Sulfinamides - Application Guide". Link

Sources

Application

Asymmetric synthesis techniques for producing high-purity (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Strategic Overview & Introduction Enantiopure chiral allylic amines are critical building blocks in the development of peptidomimetics, targeted therapeutics, and structurally complex nitrogen-containing heterocycles[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Introduction

Enantiopure chiral allylic amines are critical building blocks in the development of peptidomimetics, targeted therapeutics, and structurally complex nitrogen-containing heterocycles[1][2]. The target compound, (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine, is a highly valuable synthetic intermediate. Its halogenated aromatic ring is primed for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), while its allylic moiety enables subsequent functionalization via olefin metathesis or hydroboration.

To achieve absolute stereocontrol and high enantiomeric purity, this protocol utilizes Ellman’s chiral auxiliary methodology, employing (S)-(-)-2-methylpropane-2-sulfinamide[3]. This approach is favored in process chemistry because the diastereomeric ratio (dr) of the intermediate sulfinamide directly correlates to the enantiomeric excess (ee) of the final amine, creating a self-validating quality control checkpoint prior to final deprotection[4][5].

Mechanistic Rationale & Expert Insights

The synthesis relies on three distinct, highly optimized transformations:

  • Imine Condensation: The reaction between 4-bromo-3-methylbenzaldehyde and (S)-tert-butanesulfinamide is thermodynamically challenging. Titanium(IV) ethoxide (Ti(OEt)4) is utilized instead of milder agents like MgSO4 or CuSO4. Ti(OEt)4 acts as both a potent Lewis acid to activate the carbonyl carbon and an irreversible water scavenger, driving the equilibrium forward to ensure >95% conversion[6].

  • Diastereoselective Vinyl Addition: The addition of vinylmagnesium bromide is the stereodefining step. The choice of solvent is critical: in non-coordinating solvents (such as toluene or dichloromethane), the reaction proceeds via a rigid, six-membered cyclic transition state. The magnesium atom coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen. The bulky tert-butyl group shields the Si-face of the imine, forcing the vinyl anion to attack exclusively from the less hindered Re-face, thereby establishing the (1R) absolute configuration[1][7].

  • Acidic Deprotection: Cleavage of the N-S bond is achieved using anhydrous HCl in methanol. This step is thermodynamically driven and proceeds rapidly at room temperature without racemizing the newly formed C-N stereocenter, yielding the target amine as a stable hydrochloride salt[5].

Reaction Pathway & Workflow Visualization

SynthesisPathway A 4-Bromo-3-methylbenzaldehyde + (S)-(-)-tert-Butanesulfinamide B Step 1: Imine Condensation Ti(OEt)4, THF, RT A->B C (S,E)-N-(4-Bromo-3-methylbenzylidene) -2-methylpropane-2-sulfinamide B->C D Step 2: Diastereoselective Addition Vinylmagnesium bromide, -48°C C->D E (S)-N-((1R)-1-(4-Bromo-3-methylphenyl)allyl) -2-methylpropane-2-sulfinamide D->E F Step 3: Acidic Deprotection 4M HCl in Dioxane/MeOH E->F G (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine Hydrochloride F->G

Fig 1. Three-step asymmetric synthesis pathway using Ellman's sulfinamide auxiliary.

WorkupWorkflow N1 Quench Reaction (Sat. NH4Cl) N2 Phase Separation (EtOAc / Aq) N1->N2 N3 Organic Wash (Brine) N2->N3 N4 Drying & Concentration (Na2SO4, Rotary Evap) N3->N4 N5 Flash Chromatography (Hexanes/EtOAc) N4->N5

Fig 2. Standardized workup and purification workflow for the allylic sulfinamide intermediate.

Quantitative Data: Grignard Addition Optimization

The diastereoselectivity of the vinylation step is highly dependent on the solvent's coordinating ability and the reaction temperature. Table 1 summarizes the optimization parameters required to achieve >98:2 dr.

Table 1: Optimization of Vinylmagnesium Bromide Addition

Solvent SystemTemperature (°C)Equivalents of GrignardYield (%)Diastereomeric Ratio (dr)
THF01.56582:18
THF-781.57290:10
DCM / THF (10:1)-482.08898:2
Toluene / THF (10:1)-482.09199:1

Note: Utilizing a predominantly non-coordinating solvent system (Toluene) tightens the chelated transition state, maximizing stereofacial discrimination[1].

Experimental Protocols

Step 1: Synthesis of (S,E)-N-(4-Bromo-3-methylbenzylidene)-2-methylpropane-2-sulfinamide
  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 4-bromo-3-methylbenzaldehyde (50.0 mmol, 9.95 g) and (S)-(-)-tert-butanesulfinamide (52.5 mmol, 6.36 g) in anhydrous THF (150 mL).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)4) (100.0 mmol, ~21 mL) dropwise at room temperature via syringe.

  • Reaction: Stir the yellow solution at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Quench & Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring. A dense white precipitate (TiO2) will form immediately. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 x 100 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure sulfinyl imine as a viscous oil or low-melting solid.

Step 2: Diastereoselective Addition of Vinylmagnesium Bromide
  • Preparation: Dissolve the (S)-sulfinyl imine (40.0 mmol) in anhydrous Toluene (120 mL) and cool the solution to -48 °C (using a dry ice/acetonitrile bath) under a strictly inert argon atmosphere.

  • Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 80.0 mmol, 80 mL) dropwise over 45 minutes. Maintain the internal temperature strictly below -45 °C to prevent competitive non-chelated addition pathways.

  • Reaction: Stir the mixture at -48 °C for 4 hours. The rigid chelation control dictates the formation of the (1R)-diastereomer[7].

  • Quench: Quench the reaction at -48 °C by the slow addition of saturated aqueous NH4Cl (50 mL), then allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous phase with EtOAc (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography (Hexanes/EtOAc gradient) to isolate (S)-N-((1R)-1-(4-bromo-3-methylphenyl)allyl)-2-methylpropane-2-sulfinamide.

Step 3: Acidic Deprotection to the Target Amine
  • Preparation: Dissolve the purified allylic sulfinamide (30.0 mmol) in anhydrous methanol (60 mL).

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (60.0 mmol, 15 mL) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC.

  • Isolation: Concentrate the solution in vacuo to remove methanol and dioxane. Triturate the resulting solid with cold diethyl ether to dissolve and remove the volatile methyl tert-butanesulfinate byproducts.

  • Final Product: Filter and dry the white precipitate under high vacuum to afford (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine hydrochloride in >98% ee.

Quality Control & Analytical Validation

  • Chiral HPLC: To validate the enantiomeric excess, the free amine is generated by partitioning a small sample of the HCl salt between 1M NaOH and DCM. The organic layer is analyzed using a Chiralcel OD-H column (Isocratic, 90:10 Hexane/Isopropanol, 1.0 mL/min, UV detection at 254 nm).

  • NMR Spectroscopy: 1H NMR (400 MHz, CDCl3) of the free base will show the characteristic allylic methine proton as a doublet of triplets (~4.5 ppm) and the terminal olefinic protons as overlapping multiplets (~5.1-5.2 ppm). The complete absence of the tert-butyl singlet (~1.2 ppm) confirms successful deprotection.

References

1.[3] Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. rsc.org. 3 2.[6] O2‐Assisted Four‐Component Reaction of Vinyl Magnesium Bromide with Chiral N‐tert‐Butanesulfinyl Imines To Form syn‐1,3‐Amino Alcohols. researchgate.net. 6 3.[4] Large-scale asymmetric synthesis of the bioprotective agent JP4-039 and analogs. nih.gov. 4 4.[1] N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.org. 1 5.[2] Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. researchgate.net. 2 6.[7] Highly Diastereoselective Synthesis of a-Difluoromethyl Amines from N-tert-Butylsulfinyl Ketimines. cas.cn. 7 7.[5] New Methods for the Synthesis of α-Amino Acid Derivatives From N-tert- Butanesulfinyl Imines. eScholarship.org. 5

Sources

Method

Using (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine in Suzuki coupling reactions

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Executive Summary This technical guide details the optimized protocols for performing Suzuki-Miyaura cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Executive Summary

This technical guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (referred to herein as Substrate-A ).

Substrate-A represents a high-value chiral building block containing three distinct functionalities: an aryl bromide (the coupling partner), a terminal alkene, and a chiral primary allylic/benzylic amine. The structural complexity poses two critical challenges:

  • Catalyst Poisoning: The free primary amine can coordinate strongly to Pd(II) species, arresting the catalytic cycle.

  • Stereochemical Erosion: The chiral center is both benzylic and allylic, making the

    
    -proton highly acidic. Use of strong bases or high temperatures risks rapid racemization or isomerization to the conjugated enamine.
    

This guide presents two validated workflows: a Direct Coupling Protocol (using advanced Buchwald precatalysts) and a Protected Route (Boc-strategy) for highly sensitive boronic acids.

Strategic Considerations & Mechanistic Insight

The Chemoselectivity Challenge

The success of this reaction hinges on modulating the Palladium catalytic cycle to favor oxidative addition into the C-Br bond while suppressing amine coordination.

  • Standard Conditions (Failure Mode): Traditional Pd(PPh3)4 or Pd(OAc)2/PPh3 systems often fail because the substrate's free amine (

    
    ) outcompetes triphenylphosphine for the Pd center, forming inactive [Pd(Substrate-A)2Cl2] complexes.
    
  • The Solution: Utilization of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf). These ligands create a steric wall that prevents the substrate amine from binding to the metal center, while simultaneously accelerating oxidative addition.

Stereochemical Preservation

The (1R) center is prone to deprotonation.

  • Base Selection: Avoid alkoxides (e.g., NaOtBu, KOtBu). Use mild inorganic bases (K3PO4, Cs2CO3) or bicarbonates.

  • Solvent System: Biphasic systems (Dioxane/Water) are preferred as the base resides primarily in the aqueous phase, limiting the exposure of the organic-soluble substrate to high concentrations of base.

Visualization: Reaction Logic & Decision Tree

The following diagram outlines the decision process and mechanistic pathway for selecting the appropriate protocol.

Suzuki_Workflow Start Start: Substrate-A (Chiral Allylic Amine) Check_Boronic Analyze Boronic Acid Partner Start->Check_Boronic Decision Is Boronic Acid Protodeboronation-Prone? Check_Boronic->Decision Route_A Route A: Direct Coupling (Unprotected) Decision->Route_A No (Stable) Route_B Route B: Protection Strategy (Boc-Protection) Decision->Route_B Yes (Unstable/Complex) Cat_A Catalyst: XPhos Pd G3 Base: K3PO4 (aq) Temp: 60°C Route_A->Cat_A Prot_Step Step 1: Boc2O, TEA Route_B->Prot_Step Result_A Product (High Yield, >98% ee) Cat_A->Result_A Coup_Step Step 2: Pd(dppf)Cl2, Na2CO3 Prot_Step->Coup_Step Deprot_Step Step 3: TFA/DCM or HCl/Dioxane Coup_Step->Deprot_Step Result_B Product (Max Purity) Deprot_Step->Result_B

Figure 1: Decision matrix for processing (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine based on coupling partner stability.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected Amine)

Recommended for robust boronic acids (e.g., Phenyl, Tolyl) and rapid library synthesis.

Reagents:

  • Substrate: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) or AmPhos Pd G3.

  • Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv).

  • Solvent: THF or 1,4-Dioxane (degassed).

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with Substrate-A (100 mg, 0.44 mmol), Boronic Acid (0.53 mmol), and XPhos Pd G3 (11 mg, 0.013 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (2.0 mL) followed by 0.5 M aqueous K3PO4 (2.6 mL).

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm).

    • Note: Do not exceed 80°C to prevent thermal isomerization of the alkene.

  • Monitoring: Monitor by LC-MS after 2 hours. The reaction is typically complete within 2-4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH gradient).

Protocol B: Protected Route (Boc-Strategy)

Recommended for scale-up (>10g) or when using unstable boronic acids requiring long reaction times.

Step 1: Protection

  • Dissolve Substrate-A in DCM. Add

    
     (1.1 equiv) and 
    
    
    
    (1.2 equiv). Stir at RT for 2 hours.
  • Wash with 1N HCl (mildly) and brine. Concentrate to yield the N-Boc intermediate .

Step 2: Suzuki Coupling

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%).

  • Base: Na2CO3 (2.0 M aq, 3 equiv).

  • Solvent: 1,4-Dioxane.[2][3]

  • Conditions: Heat at 80°C for 6-12 hours.

    • Why Pd(dppf)Cl2? The ferrocenyl ligand is extremely robust and prevents racemization better than monodentate phosphines in slow reactions.

Step 3: Deprotection

  • Dissolve the coupled N-Boc product in DCM.

  • Add TFA (10 equiv) at 0°C. Stir for 1 hour.

  • Quench carefully with saturated NaHCO3 to neutralize (keep pH < 9 to protect chirality).

Quality Control & Data Specifications

The following parameters are critical for validating the integrity of the final product.

ParameterSpecificationMethodAcceptance Criteria
Purity Chemical PurityHPLC (C18)> 97.0% (Area %)
Chirality Enantiomeric Excess (ee)Chiral HPLC> 98.0% ee (Retention of Configuration)
Identity Structure Verification1H-NMR (400 MHz)Integrals match; Allylic peaks distinct (5.8-6.0 ppm)
Residual Pd Metal ContentICP-MS< 20 ppm (for pharma applications)

Chiral HPLC Method (Example):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Note: The (1R) enantiomer typically elutes distinct from the (1S). Racemic standard preparation is required for initial method development.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G3 . Ensure thorough degassing of solvents (O2 kills active Pd).
Racemization (ee < 90%) Base too strong / Temp too highSwitch base from K2CO3 to K3PO4 or NaHCO3 . Lower temp to 50°C.
Isomerization (Enamine) Double bond migrationReduce reaction time. Ensure reaction is strictly biphasic (reduces base contact).
Protodeboronation Unstable Boronic AcidUse Protocol B (Protected).[4] Add excess boronic acid (1.5 - 2.0 equiv).

References

  • Suzuki-Miyaura Cross-Coupling Overview

    • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture).
  • Coupling of Unprotected Amines/Anilines

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society.
  • CataCXium A & Advanced Ligands for Difficult Substrates

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (2024).[1] RSC Advances / NIH.

  • General Protocol for Chiral Benzylic Amines

    • Organic Chemistry Portal.[5] Suzuki Coupling - Mechanism and Recent Literature.

  • Handling of Allylic/Benzylic Stereocenters

    • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022).[6] JACS / NIH. (Discusses preservation of sensitive chiral information).

Sources

Application

Application Note: Protection and Deprotection Strategies for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Substrate Vulnerability Analysis & Strategic Rationale The compound (1R)-1-(4-Bromo-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Substrate Vulnerability Analysis & Strategic Rationale

The compound (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a highly functionalized chiral building block, typically accessed via iridium-catalyzed asymmetric allylic amination[1]. When designing a synthetic sequence involving this molecule, three critical structural features dictate the choice of amine protecting group:

  • The Chiral Primary Amine (1R configuration): Requires a protecting group that can be installed and removed under mild conditions to prevent racemization of the stereocenter.

  • The Terminal Alkene (prop-2-enyl group): Highly susceptible to reduction, cross-metathesis, and electrophilic addition. This strictly precludes the use of the Carboxybenzyl (Cbz) protecting group, as standard Cbz deprotection (H₂ over Pd/C) will concomitantly reduce the alkene to a propyl group.

  • The Aryl Bromide Moiety: A prime handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). The protecting group must withstand these transition-metal-catalyzed conditions while avoiding strong bases (like

    
    -BuLi) that could trigger premature halogen-metal exchange.
    

Strategic Selection: The tert-Butyloxycarbonyl (Boc) group is the optimal primary choice [2]. It is installed under mild basic conditions, is entirely stable to palladium-catalyzed cross-couplings, and is cleaved under acidic conditions (e.g., TFA) that leave both the alkene and the aryl bromide intact. As an orthogonal alternative, the Fluorenylmethyloxycarbonyl (Fmoc) group is recommended if downstream acidic conditions are required before amine deprotection [3].

Protecting Group Compatibility Matrix

To justify the experimental choices, the following table summarizes the quantitative and qualitative compatibility of standard protecting groups with the specific functional moieties of the substrate.

Protecting GroupInstallation ReagentsDeprotection ReagentsAlkene CompatibilityAryl Bromide CompatibilityRecommendation
Boc Boc₂O, Et₃N, DCMTFA/DCM or HCl/DioxaneExcellent (Stable)Excellent (Stable)Primary Choice
Fmoc Fmoc-OSu, NaHCO₃20% Piperidine/DMFExcellent (Stable)Good (Base sensitive)Orthogonal Choice
Cbz Cbz-Cl, Et₃N, DCMH₂, Pd/CPoor (Will reduce)Poor (Dehalogenation risk)Not Recommended
Trityl (Trt) Trt-Cl, Et₃N, DCM1% TFA/DCMGood (Stable)Excellent (Stable)Niche (Sterically hindered)

Mechanistic Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow of the protection/deprotection strategies and the chemical causality of the Boc installation.

Workflow cluster_Boc Primary Strategy: Boc cluster_Fmoc Orthogonal Strategy: Fmoc Start (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine BocProt Protection Boc2O, Et3N, DCM Start->BocProt FmocProt Protection Fmoc-OSu, NaHCO3 Start->FmocProt BocInt N-Boc Protected Amine (Stable to Pd-coupling) BocProt->BocInt BocDeprot Deprotection TFA/DCM (1:1) BocInt->BocDeprot Acidic Cleavage Product Recovered Free Amine (Retention of 1R Stereocenter) BocDeprot->Product FmocInt N-Fmoc Protected Amine (Base Labile) FmocProt->FmocInt FmocDeprot Deprotection 20% Piperidine/DMF FmocInt->FmocDeprot Basic Cleavage FmocDeprot->Product

Workflow detailing orthogonal Boc and Fmoc protection and deprotection strategies.

Mechanism Amine Allylic Amine (Nucleophile) TetraInt Tetrahedral Intermediate Amine->TetraInt Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->TetraInt Protected N-Boc Carbamate TetraInt->Protected Collapse Byprod t-BuOH + CO2 (Gas Evolution) TetraInt->Byprod Decarboxylation

Mechanistic pathway of Boc protection highlighting the tetrahedral intermediate and decarboxylation.

Primary Protocol: Boc Protection and Deprotection

Synthesis of tert-Butyl ((1R)-1-(4-bromo-3-methylphenyl)prop-2-enyl)carbamate

Causality Note: Dichloromethane (DCM) is utilized as a non-nucleophilic solvent to prevent side reactions. Triethylamine (Et₃N) acts as an acid scavenger to neutralize any trace acids and maintain the amine in its nucleophilic free-base form.

Reagents:

  • (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the free amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Reasoning: Boc₂O addition can be mildly exothermic; cooling prevents potential side reactions with the sensitive allylic position.

  • Base Addition: Add Et₃N dropwise via syringe.

  • Electrophile Addition: Add Boc₂O dropwise.

    • Self-Validating Checkpoint: Gentle effervescence (CO₂ gas evolution) will be observed. The cessation of gas evolution is a macroscopic indicator that the tetrahedral intermediate has fully collapsed.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Reaction Tracking: Monitor via TLC (Hexanes/EtOAc 8:2). The primary amine will stain positively (purple/red) with Ninhydrin, whereas the N-Boc product will be Ninhydrin-negative but UV-active.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient of 5-15% EtOAc in Hexanes) to afford the pure N-Boc protected amine.

Deprotection of the N-Boc Group

Causality Note: Trifluoroacetic acid (TFA) is chosen over aqueous HCl because it is highly volatile and easily removed in vacuo. A cation scavenger (Triisopropylsilane, TIPS) is added to quench the highly reactive tert-butyl cation generated during cleavage, preventing it from electrophilically attacking the electron-rich 3-methylphenyl ring or the terminal alkene [2].

Reagents:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (20% v/v in DCM)

  • Triisopropylsilane (TIPS) (0.1 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc amine in anhydrous DCM (0.1 M). Add TIPS (0.1 equiv).

  • Acid Addition: Cool to 0 °C. Slowly add TFA dropwise to achieve a 20% v/v concentration.

  • Cleavage: Stir at 0 °C for 10 minutes, then warm to RT and stir for 1–2 hours.

    • Self-Validating Checkpoint: TLC analysis will show the disappearance of the UV-active starting material and the appearance of a baseline spot (the protonated amine salt).

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.

  • Free-Basing: To obtain the free amine, dissolve the crude TFA salt in DCM and wash with 1M NaOH or saturated Na₂CO₃. Extract, dry over Na₂SO₄, and concentrate.

Orthogonal Alternative: Fmoc Protection and Deprotection

If downstream synthetic steps require harsh acidic conditions (e.g., global deprotection of other moieties), the base-labile Fmoc group provides an orthogonal approach [3].

Fmoc Protection
  • Dissolve the allylic amine (1.0 equiv) and NaHCO₃ (2.0 equiv) in a 1:1 mixture of THF and H₂O (0.2 M).

  • Cool to 0 °C and add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 equiv) in one portion.

  • Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, separate the layers, and wash the organic layer with 1M HCl, water, and brine. Dry and concentrate. Purify by column chromatography.

Fmoc Deprotection
  • Dissolve the N-Fmoc amine in a 20% (v/v) solution of Piperidine in DMF (0.1 M).

  • Stir at RT for 30 minutes.

    • Self-Validating Checkpoint: Complete consumption of the starting material by TLC.

  • Workup: Concentrate under high vacuum. The primary challenge is removing the dibenzofulvene-piperidine byproduct. Purify the crude residue immediately via flash chromatography (using a DCM/MeOH/NH₄OH gradient) to isolate the free allylic amine.

Analytical Characterization Data

To ensure the integrity of the (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine core throughout the protection/deprotection lifecycle, utilize the following analytical markers:

  • ¹H NMR (CDCl₃):

    • Alkene Integrity: Ensure the prop-2-enyl protons remain intact. Look for the characteristic multiplet at

      
       5.90–6.05 ppm (internal alkene proton) and the two terminal doublet-of-doublets at 
      
      
      
      5.10–5.25 ppm.
    • Boc Confirmation: A strong, sharp singlet at

      
       1.40 ppm (9H) confirms Boc installation.
      
  • Mass Spectrometry (ESI-MS): The aryl bromide will present a characteristic 1:1 isotopic doublet pattern (

    
    Br / 
    
    
    
    Br) in the mass spectrum. Ensure this isotopic signature is present in both the protected intermediate and the deprotected product to confirm the aryl halide has not been compromised.

References

  • Hartwig, J. F., et al. "Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium−Phosphoramidite Complex." Journal of the American Chemical Society, 2002, 124(50), 15164-15165. URL:[Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. URL:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." URL: [Link]

Method

Catalytic enantioselective allylation methods to yield (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Application Note: Catalytic Enantioselective Synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Executive Summary This guide details the enantioselective synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enyla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Enantioselective Synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Executive Summary

This guide details the enantioselective synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine , a high-value chiral homoallylic amine intermediate. Homoallylic amines are critical pharmacophores in the development of MDM2 inhibitors, alkaloid mimetics, and bioactive peptidomimetics.

While traditional auxiliary-based methods (e.g., Ellman sulfinamides) are reliable, they are stoichiometric and atom-inefficient. This protocol focuses on catalytic asymmetric allylation of imines, providing two orthogonal, field-proven methodologies:

  • Organocatalysis: Chiral Phosphoric Acid (CPA) catalyzed allylboration.

  • Metal Catalysis: Copper(I)-catalyzed allylation of N-phosphinoylimines.

Both methods are designed to yield the (1R)-enantiomer with high enantiomeric excess (>90% ee) and chemoselectivity.

Strategic Analysis & Retrosynthesis

The target molecule possesses a single chiral center at the benzylic position. The 4-bromo-3-methyl substitution pattern on the aryl ring introduces steric bulk that must be accommodated by the catalyst's chiral pocket.

Retrosynthetic Logic:

  • Disconnection: C–C bond formation between the benzylic carbon and the allyl group.

  • Precursor: 4-Bromo-3-methylbenzaldehyde.

  • Intermediate: Activated Imine (N-Boc or N-Diphenylphosphinoyl).

  • Key Transformation: Nucleophilic addition of an allyl metal/metalloid species to the C=N bond.

Retrosynthesis Target (1R)-Target Amine (Homoallylic Amine) Imine Activated Imine (N-Boc or N-P(O)Ph2) Target->Imine Asymmetric Allylation Aldehyde 4-Bromo-3-methylbenzaldehyde (Commercially Available) Imine->Aldehyde Condensation AllylSource Allylboronic acid pinacol ester Imine->AllylSource + Nucleophile

Figure 1: Retrosynthetic strategy focusing on the imine intermediate.

Precursor Synthesis: Imine Formation[1]

Before catalytic allylation, the aldehyde must be converted into a reactive imine. The choice of protecting group (PG) dictates the catalyst system.

Protocol A-1: Synthesis of N-Boc Imine (For CPA Method)
  • Rationale: The N-Boc group acts as a hydrogen-bond acceptor for the Chiral Phosphoric Acid catalyst.

  • Reaction: 4-Br-3-Me-Ph-CHO + BocNH2

    
     N-Boc Imine
    

Step-by-Step:

  • Charge: To a flame-dried flask, add 4-bromo-3-methylbenzaldehyde (10.0 mmol, 1.99 g), tert-butyl carbamate (10.0 mmol, 1.17 g), and sodium benzenesulfinate (20.0 mmol).

  • Solvent: Add MeOH (20 mL) and Formic Acid (10 mL).

  • Reaction: Stir at RT for 24h. The sulfone intermediate precipitates. Filter and wash with water/pentane.

  • Elimination: Dissolve the sulfone solid in THF. Add solid K2CO3 (3.0 equiv) and reflux for 4h to eliminate the sulfinate and generate the N-Boc imine.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Rapid filtration through a short plug of neutral alumina (imines are silica-sensitive).

  • Storage: Store at -20°C under Argon. (N-Boc imines are moisture sensitive).

Method A: Chiral Phosphoric Acid (CPA) Catalyzed Allylboration

This method utilizes a BINOL-derived Chiral Phosphoric Acid (CPA) to activate the imine via H-bonding. It is metal-free and highly robust for benzaldehyde derivatives.

  • Reference: Derived from Antilla et al. (2010) and Akiyama/Terada methodologies [1, 2].

  • Catalyst Selection: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).

    • Note: The (R)-catalyst typically induces the formation of the (R)-amine for E-imines in this specific substrate class, but catalyst screening is mandatory for new substrates.

Experimental Protocol
ParameterSpecification
Scale 1.0 mmol
Limiting Reagent N-Boc Imine of 4-bromo-3-methylbenzaldehyde
Nucleophile Allylboronic acid pinacol ester (1.2 equiv)
Catalyst (R)-TRIP (5 mol%)
Solvent Toluene (Anhydrous)
Temp/Time -30°C to 0°C / 12-24 h

Step-by-Step:

  • Setup: Flame-dry a 10 mL Schlenk tube. Cool to RT under Argon.

  • Loading: Add (R)-TRIP (37 mg, 0.05 mmol, 5 mol%) and the N-Boc Imine (298 mg, 1.0 mmol).

  • Solvation: Add anhydrous Toluene (3.0 mL). Stir to dissolve.

  • Cooling: Cool the reaction mixture to -30°C (cryostat or dry ice/acetone bath).

    • Why: Lower temperatures increase the rigidity of the chiral pocket, improving ee.

  • Addition: Add Allylboronic acid pinacol ester (225 µL, 1.2 mmol) dropwise.

  • Monitoring: Stir at -30°C. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of imine. Reaction typically takes 12-24h.

  • Quench: Can be quenched directly by passing through a small pad of silica gel, eluting with Et2O.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5

    
     80:20).
    
  • Product: (1R)-N-Boc-1-(4-Bromo-3-methylphenyl)prop-2-enylamine .

Deprotection (to yield free amine):

  • Dissolve N-Boc amine in DCM (2 mL).

  • Add TFA (0.5 mL) at 0°C. Stir 1h.

  • Quench with sat. NaHCO3. Extract with DCM. Dry (Na2SO4).

CPA_Mechanism CPA (R)-TRIP Catalyst Complex Binary Complex (H-Bond Activation) CPA->Complex H-Bonding Imine N-Boc Imine Imine->Complex TS Transition State (Facial Selectivity) Complex->TS + Allylboronate Product (1R)-N-Boc Product TS->Product C-C Bond Formation Product->CPA Catalyst Release

Figure 2: Catalytic cycle showing bifunctional activation by Chiral Phosphoric Acid.

Method B: Copper(I)-Catalyzed Allylation

If the CPA method yields insufficient conversion due to the steric bulk of the "Bromo-Methyl" motif, the Copper(I)-catalyzed addition to N-phosphinoylimines is the robust alternative. This method is less sensitive to steric hindrance.

  • Reference: Based on Hoveyda/Snapper methodologies [3].

  • Substrate: N-Diphenylphosphinoyl imine (more stable than N-Boc).

Experimental Protocol
ParameterSpecification
Catalyst Precursor Cu(MeCN)4PF6 (5 mol%)
Ligand (R,R)-Ph-BPE (5.5 mol%)
Nucleophile Allylboronic acid pinacol ester
Additive LiOtBu (Catalytic base to activate B-pin)
Solvent THF

Step-by-Step:

  • Imine Prep: Condense 4-bromo-3-methylbenzaldehyde with

    
     (TiCl4 mediated) to yield the N-phosphinoyl imine.
    
  • Catalyst Formation: In a glovebox or under Argon, mix Cu(MeCN)4PF6 (1.9 mg, 0.005 mmol) and (R,R)-Ph-BPE (2.7 mg, 0.0055 mmol) in THF (0.5 mL). Stir 30 min to form the chiral complex.

  • Reaction: Add the N-phosphinoyl imine (0.1 mmol) and LiOtBu (0.1 mmol, 10 mol% - Note: LiOtBu activates the boronate transmetallation).

  • Allylation: Add Allylboronic acid pinacol ester (1.5 equiv) at -78°C.

  • Warm up: Allow to warm slowly to 0°C over 12h.

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.

  • Deprotection: The P(O)Ph2 group is removed by acidic hydrolysis (HCl/MeOH reflux) to yield the free amine.

Quality Control & Validation

Trustworthiness of the data is paramount. You must validate the enantiomeric excess (ee) and absolute configuration.

Analytical Methods
  • Chiral HPLC (Enantiomeric Excess):

    • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).

    • Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Aryl absorption).

    • Standard: Run the racemic product (synthesized using racemic phosphoric acid or uncatalyzed Grignard addition) to establish retention times for (R) and (S) enantiomers.

  • NMR Spectroscopy:

    • 1H NMR (CDCl3, 400 MHz): Diagnostic peaks:

      • 
         5.7-5.9 ppm (m, 1H, vinyl -CH=).
        
      • 
         5.1-5.3 ppm (m, 2H, vinyl =CH2).
        
      • 
         3.8-4.1 ppm (q, 1H, chiral benzylic -CH-N).
        
      • 
         2.4 ppm (s, 3H, Ar-CH3).
        
  • Absolute Configuration Assignment:

    • Optical Rotation: Compare

      
       with analogous known compounds.
      
    • X-Ray: If the N-Boc derivative is solid, grow crystals (slow evaporation from Hexane/DCM) to confirm (R)-configuration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old imine.Re-distill Toluene over Na/Benzophenone. Recrystallize imine.
Low ee (<80%) Temperature too high.Lower reaction temp to -40°C or -78°C.
Racemization Acidic workup too harsh.Use neutral alumina for filtration. Avoid prolonged exposure to silica gel.
No Reaction Steric bulk of 3-Me group.Switch from Method A (CPA) to Method B (Cu-Catalysis).

References

  • Antilla, J. C., et al. "Chiral Phosphoric Acid-Catalyzed Enantioselective Addition of Boronates to Imines." Journal of Organic Chemistry, 2010, 85, 12988.

  • Akiyama, T. "Stronger Brønsted Acids: Recent Progress." Chemical Reviews, 2007, 107, 5713.

  • Kobayashi, S., et al. "Catalytic Enantioselective Addition to Imines."[2] Chemical Reviews, 2011.

  • Hoveyda, A. H., et al. "Cu-Catalyzed Enantioselective Allylation of Phosphinoylimines." Journal of the American Chemical Society, 2008.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The author assumes no liability for experimental outcomes.

Sources

Application

Scale-up procedures for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine production

Application Note & Protocol Guide Topic: Scale-up Procedures for the Production of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Abstract: This document provides a comprehensive guide for the process development and sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Scale-up Procedures for the Production of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Abstract: This document provides a comprehensive guide for the process development and scale-up synthesis of the chiral allylic amine, (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine. Chiral amines are critical building blocks in the pharmaceutical industry, with this specific moiety holding potential as a key intermediate for active pharmaceutical ingredients (APIs).[1] This guide moves beyond a simple recitation of steps, delving into the strategic decisions, process optimization, safety protocols, and analytical controls essential for transitioning from laboratory-scale synthesis to a robust, reproducible pilot-scale manufacturing process. The methodologies presented are grounded in established principles of asymmetric synthesis, process chemistry, and safety engineering to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Strategic Importance of Chiral Allylic Amines

Chiral allylic amines are highly valuable structural motifs in organic synthesis due to the versatile functionality of the allyl group, which allows for extensive further chemical elaboration.[2] Their presence in numerous biologically active compounds makes the development of efficient, stereoselective, and scalable synthetic routes a primary objective in pharmaceutical research. The target molecule, (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine, combines three key features: a stereogenic center, an allylic moiety, and a substituted aromatic ring, making it a desirable intermediate.

The primary challenge in its production is controlling the stereochemistry at the C1 position to exclusively yield the (R)-enantiomer, as different enantiomers can have vastly different biological effects.[1] Furthermore, scaling up a chemical process from the bench to the pilot plant introduces significant challenges related to safety, cost, reproducibility, and purity.[3][4] This guide outlines a plausible and robust pathway for achieving this, focusing on a strategy of asymmetric transfer hydrogenation.

Synthetic Strategy Selection for Scalable Production

Several modern methods exist for the asymmetric synthesis of chiral amines, including hydroamination, enzymatic resolution, and the reduction of imines.[2][5][6] For the purposes of a scalable and robust process, we have selected an Asymmetric Transfer Hydrogenation (ATH) of a precursor N-sulfinylimine.

Rationale for Selection:

  • High Enantioselectivity: The use of a chiral sulfinyl auxiliary group, as pioneered in the synthesis of primary amines, provides a reliable method for directing stereochemistry, often achieving enantiomeric excesses (ee) of >99%.[7]

  • Operational Simplicity: Transfer hydrogenation avoids the need for high-pressure hydrogenation equipment, which can be capital-intensive and introduces additional safety hazards at scale.[1] Common hydrogen donors like isopropanol or formic acid are readily available and easier to handle.

  • Process Robustness: These reactions are generally tolerant of a range of functional groups and are less sensitive to trace impurities compared to some organometallic or enzymatic routes.

  • Predictable Stereochemistry: The desired (R)-amine can be reliably synthesized by selecting the (R)-enantiomer of the tert-butanesulfinamide auxiliary.[7]

The overall synthetic workflow is visualized below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Synthesis cluster_2 Part 3: Purification & Isolation A 1-(4-Bromo-3-methylphenyl) ethan-1-one C 1-(4-Bromo-3-methylphenyl) prop-2-en-1-ol A->C Grignard Addition B Allylmagnesium bromide (Grignard Reagent) B->C E 1-(4-Bromo-3-methylphenyl) prop-2-en-1-one (Prochiral Ketone) C->E Oxidation D Oxidation (e.g., MnO₂) D->E H (R,E)-N-(1-(4-bromo-3-methylphenyl) prop-2-enylidene)-2-methylpropane-2-sulfinamide (N-Sulfinylimine) E->H Condensation F (R)-tert-Butanesulfinamide F->H G Ti(OEt)₄ G->H J Protected Amine Intermediate H->J Diastereoselective Reduction I Reducing Agent (e.g., NaBH₄) I->J L (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine (Crude Product) J->L Deprotection K HCl in MeOH K->L M Aqueous Workup & Extraction L->M N Chiral SFC or Diastereomeric Salt Resolution M->N O Final API Intermediate (>99.5% Purity, >99% ee) N->O

Caption: Overall workflow for the synthesis and purification of the target chiral amine.

Detailed Protocols and Process Development

Part 3.1: Synthesis of Prochiral Ketone Precursor

The synthesis begins with the preparation of the key intermediate, 1-(4-Bromo-3-methylphenyl)prop-2-en-1-one. This is achieved via a two-step process from commercially available 1-(4-Bromo-3-methylphenyl)ethan-1-one.

Protocol 1: Synthesis of 1-(4-Bromo-3-methylphenyl)prop-2-en-1-one

  • Grignard Addition:

    • To a flame-dried 2 L, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF, 500 mL) and a small crystal of iodine to initiate the reaction.

    • Slowly add allyl bromide (1.2 eq) dissolved in THF (200 mL) to maintain a gentle reflux. After the addition is complete, stir for 1 hour.

    • Cool the Grignard solution to 0 °C. Slowly add a solution of 1-(4-Bromo-3-methylphenyl)ethan-1-one (1.0 eq) in THF (300 mL).

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Oxidation:

    • Dissolve the crude 1-(4-Bromo-3-methylphenyl)prop-2-en-1-ol in dichloromethane (DCM, 1 L).

    • Add activated manganese dioxide (MnO₂, 5.0 eq) in portions to manage the exotherm.

    • Stir the resulting black suspension vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting alcohol is consumed.

    • Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude ketone. Purify by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure prochiral ketone.

Part 3.2: Asymmetric Synthesis and Scale-Up

This core step establishes the chirality of the final product. The protocol is presented for both a laboratory (10 g) and pilot (1 kg) scale to highlight key scale-up considerations.

Reagent/ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale & Scale-Up Considerations
Prochiral Ketone10.0 g (1.0 eq)1.0 kg (1.0 eq)The batch size is increased by a factor of 100.
(R)-tert-Butanesulfinamide1.05 eq1.05 eqA slight excess ensures complete conversion of the limiting ketone.
Ti(OEt)₄2.0 eq2.0 eqThis Lewis acid acts as both a catalyst and a dehydrating agent for the imine formation.
THF (Solvent)100 mL10 LSolvent volume is scaled linearly (10 vol). Ensure the reactor is appropriately sized and has adequate mixing.
Imine Formation Temp. 65 °C65 °CHeat transfer becomes critical at scale. Reactor jacket temperature must be carefully controlled to maintain the internal batch temperature.
Reduction Temp. -48 °C-48 °CAchieving and maintaining this low temperature in a large reactor requires a capable cooling system (e.g., cryostat). The rate of addition of the reducing agent must be controlled to manage the exotherm.
NaBH₄3.0 eq3.0 eqA larger excess is used to ensure rapid reduction at low temperatures. Added as a solid in portions at the lab scale; may be added as a slurry or via a solids charging system at the pilot scale.
Methanol (for quench)20 mL2 LThe quench must be performed slowly and with efficient cooling to manage gas evolution and potential exotherms.
4M HCl in Methanol50 mL5 LUsed for the final deprotection of the sulfinyl group. The reaction is typically fast.

Protocol 2: Asymmetric Synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

  • Imine Formation:

    • Charge a suitably sized reactor with the prochiral ketone, (R)-tert-butanesulfinamide, and THF.

    • Begin agitation and add titanium (IV) ethoxide.

    • Heat the mixture to 65 °C and hold for 5-8 hours. Monitor the reaction for completion by HPLC.

  • Diastereoselective Reduction:

    • Cool the reactor contents to -48 °C.

    • Once the temperature is stable, add sodium borohydride (NaBH₄) in controlled portions, ensuring the internal temperature does not exceed -40 °C.

    • Stir at -48 °C for 3 hours. Monitor for completion by HPLC.

  • Work-up and Deprotection:

    • Slowly add methanol to quench the excess NaBH₄, managing the initial effervescence.

    • Warm the batch to 20 °C and add the methanolic HCl solution. Stir for 1 hour until deprotection is complete (monitor by HPLC).

    • Concentrate the reaction mixture under reduced pressure. Add water and ethyl acetate.

    • Adjust the pH of the aqueous layer to >10 with 50% NaOH solution, keeping the temperature below 25 °C.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product as a free base.

Downstream Processing and Purification

Achieving high purity and high enantiomeric excess is critical for a pharmaceutical intermediate. Supercritical Fluid Chromatography (SFC) is an excellent technique for chiral purification at scale due to its speed and reduced solvent consumption compared to traditional HPLC.[8]

Protocol 3: Purification by Preparative SFC

  • System: Preparative SFC system (e.g., Prep 80q SFC).

  • Column: A suitable chiral stationary phase (e.g., polysaccharide-based) must be selected during method development at the analytical scale.

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol with an amine additive like diethylamine to improve peak shape).

  • Method: An isocratic method developed at the analytical scale is scaled up. Stacked injections are used to maximize throughput.

  • Collection: The eluting peak corresponding to the desired (R)-enantiomer is collected based on UV detection.

  • Post-Processing: The collected fractions are concentrated under reduced pressure to remove the modifier and yield the highly pure final product.

Analytical Control Strategy

A robust set of analytical methods is required to ensure the identity, purity, and stereochemical integrity of the final product.

TestMethodSpecification
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine.
Assay HPLC-UV or GC-FID≥ 99.5%
Enantiomeric Excess Chiral HPLC or Chiral SFC≥ 99.0% ee
Residual Solvents GC-HeadspaceConforms to ICH Q3C limits.
Heavy Metals ICP-MSConforms to USP <232>/<233> limits.

Process Safety and Hazard Analysis

Scaling up chemical synthesis significantly increases potential risks.[4] A thorough hazard analysis is mandatory before any pilot-scale operation.

Key Hazards & Mitigation Strategies:

  • Brominated Compounds: Aromatic bromides can be toxic and environmentally persistent.

    • Mitigation: Handle in well-ventilated areas or contained systems.[9] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coats, and safety glasses.[10][11][12] Ensure spill kits with appropriate absorbents are readily available.

  • Flammable Solvents (THF, Methanol, Ethyl Acetate): Risk of fire and explosion.

    • Mitigation: Use in an inert atmosphere (N₂). Ensure all equipment is properly grounded to prevent static discharge. Operate in a classified hazardous area with explosion-proof equipment.

  • Reactive Reagents:

    • Grignard Reagent: Highly reactive with water and protic solvents. The reaction is exothermic.

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

    • Titanium (IV) Ethoxide: Reacts with moisture.

    • Mitigation: Strict control over anhydrous conditions. Controlled addition rates and efficient reactor cooling are critical to manage exotherms.[13] Quenching procedures must be designed to handle gas evolution safely.

  • Thermal Runaway: Uncontrolled exothermic reactions can lead to a dangerous increase in temperature and pressure.[14]

    • Mitigation: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) during development to understand the thermal profile of the reaction. Implement strict temperature controls and have an emergency cooling/quenching plan in place.

G cluster_troubleshooting Troubleshooting Logic Symptom Symptom Cause Possible Cause Symptom->Cause is Solution Recommended Solution Cause->Solution then Low_Yield_Imine Low Yield in Imine Formation Moisture Moisture in System Low_Yield_Imine->Moisture Low_EE Low Enantiomeric Excess (ee) Wrong_Auxiliary Incorrect Auxiliary Enantiomer Used Low_EE->Wrong_Auxiliary Temp_Control Poor Temp. Control During Reduction Low_EE->Temp_Control Dry_Reagents Ensure anhydrous reagents and flame-dried glassware. Use fresh Ti(OEt)₄. Moisture->Dry_Reagents Verify_Auxiliary Verify certificate of analysis for (R)-tert-butanesulfinamide. Wrong_Auxiliary->Verify_Auxiliary Improve_Cooling Improve reactor cooling. Slow the rate of NaBH₄ addition to control exotherm. Temp_Control->Improve_Cooling

Caption: Troubleshooting logic for common issues in the asymmetric synthesis step.

Conclusion

The successful scale-up of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine production hinges on a well-designed synthetic strategy, rigorous process optimization, and an unwavering commitment to safety. The asymmetric transfer hydrogenation of an N-sulfinylimine intermediate offers a robust and highly selective route. By carefully controlling key process parameters, implementing a suitable purification strategy like preparative SFC, and embedding safety into every stage of development, researchers can confidently transition this valuable chiral building block from the laboratory to pilot-scale production, paving the way for its use in the development of next-generation pharmaceuticals.

References

  • Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Str
  • Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine - PMC.
  • Synthesis of Allylic Amines by Asymmetric Transfer Hydrogenation of α,β-Unsaturated N-(tert-Butylsulfinyl)imines.
  • Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. Chemical Science (RSC Publishing).
  • Asymmetric Synthesis of N-substituted Allylic Amine Compounds.
  • From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Active Pharmaceutical Ingredient (API) Process Development. Esco Aster.
  • Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara.
  • Gram-scale synthesis of chiral amine and its application.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis.
  • Key Considerations for API Process Development and Optimization. Evotec.
  • Bromine Safety Handbook. ICL Group.
  • Electrochemical synthesis of chiral amines and amino acid deriv
  • Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Ardena.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Smolecule.
  • Safety D
  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ
  • What are the best processes/methods for separation of chiral amine both non selective....
  • Biocatalytic syntheses of (R)-1-phenylpropan-2-amine.
  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one.
  • The development of novel biocatalytic routes for the synthesis of enantiomerically-pure chiral amines. University of Manchester Research Explorer.
  • Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines.
  • Biocatalytic stereoinversion of d-para-bromophenylalanine in a one-pot three-enzyme reaction. Green Chemistry (RSC Publishing).

Sources

Method

Solvent selection for reactions involving (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Application Note: Solvent Engineering for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Executive Summary This technical guide addresses the solvent selection parameters for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Engineering for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Executive Summary

This technical guide addresses the solvent selection parameters for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine , a high-value chiral intermediate characterized by its "dual-warhead" functionality: a reactive primary allylic amine and a sterically modulated aryl bromide.

The successful utilization of this molecule in drug development hinges on maintaining its enantiomeric excess (


) while navigating the orthogonal reactivities of the amine (nucleophilic) and the aryl bromide (electrophilic/metal-labile). This note provides field-proven solvent strategies for cross-coupling, functionalization, and purification, focusing on minimizing racemization risks inherent to benzylic/allylic systems.

Physicochemical Profile & Solubility

Before reaction planning, the solubility profile must be established. The molecule contains a lipophilic 4-bromo-3-methylphenyl core and a polar amine headgroup.

ParameterCharacteristicSolvent Implication
Core Structure Lipophilic Aryl BromideSoluble in non-polar/moderately polar solvents (Toluene, DCM, MTBE).
Functional Group Primary Amine (

)
High solubility in alcohols/chlorinated solvents; potential for aggregation in hydrocarbons.
Stereocenter Benzylic & Allylic (1R)Critical Risk: High dielectric constant solvents may stabilize carbocation intermediates, increasing racemization risk (

pathway) if leaving groups are present.
Physical State Likely Viscous Oil (Free Base)Requires salt formation (HCl, Tartrate) for solid handling; salts require polar protic solvents (MeOH, IPA).

Solvent Selection for Key Transformations

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: React the aryl bromide while preserving the free amine and chiral center. Challenge: Free amines can coordinate to Pd, poisoning the catalyst. Recommendation: Use a Biphasic Solvent System .

  • Preferred System: Toluene : Water (4:1) or 1,4-Dioxane : Water (10:1).

  • Mechanism: The biphasic nature allows the inorganic base (

    
     or 
    
    
    
    ) to remain in the aqueous phase, while the lipophilic substrate remains in the organic phase. This phase transfer limits the concentration of active amine near the metal center compared to homogeneous polar solvents like DMF.
  • Alternative: If solubility is poor, use n-Butanol . Its steric bulk reduces Pd-coordination compared to smaller alcohols, and it dissolves both the amine and boronic acids effectively.

Scenario B: Amine Protection (Boc/Cbz Formation)

Objective: Mask the amine to prevent side reactions. Recommendation: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Why: These aprotic solvents prevent solvolysis. DCM is particularly effective for biphasic Schotten-Baumann conditions (DCM/aq.

    
    ) which are rapid and mild, preserving the chiral center.
    
Scenario C: Salt Formation & Crystallization (Optical Purification)

Objective: Upgrade


 via diastereomeric salt crystallization.
Recommendation: Isopropanol (IPA)  or Ethanol/Ethyl Acetate .
  • Why: IPA provides a steep solubility curve vs. temperature. The "Boiling Point" method (dissolve at reflux, cool slowly) in IPA is the gold standard for chiral amine salts (e.g., with D-Tartaric acid).

Visual Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine Goal Define Goal Start->Goal Rxn_Coupling Cross-Coupling (Suzuki/Heck) Goal->Rxn_Coupling Rxn_Protect Amine Protection (Boc/Cbz) Goal->Rxn_Protect Purify Purification/Salt Formation Goal->Purify Solv_Toluene Toluene/H2O (4:1) Prevents Catalyst Poisoning Rxn_Coupling->Solv_Toluene Risk_Racem Risk: Racemization? Rxn_Coupling->Risk_Racem Solv_DCM DCM or THF Inert, High Solubility Rxn_Protect->Solv_DCM Solv_IPA Isopropanol (IPA) Optimal for Crystallization Purify->Solv_IPA Advice_Polar Avoid High Dielectric (DMSO/DMF) if possible Risk_Racem->Advice_Polar Yes

Caption: Decision matrix for solvent selection based on reaction type, highlighting the preference for biphasic systems in metal catalysis to protect the free amine.

Detailed Protocols

Protocol A: Solubility Screening for Salt Formation

Purpose: To identify the optimal solvent for converting the oily free base into a stable crystalline solid.

  • Preparation: Weigh 50 mg of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine into 5 HPLC vials.

  • Acid Addition: Add 1.05 equivalents of the selected chiral acid (e.g., L-Tartaric acid, D-Mandelic acid) or mineral acid (HCl in dioxane).

  • Solvent Addition: Add 500

    
    L of the following solvents to separate vials:
    
    • Vial 1: Methanol (High polarity)

    • Vial 2: Isopropanol (Medium polarity)

    • Vial 3: Ethyl Acetate (Medium/Low polarity)

    • Vial 4: MTBE (Low polarity)

    • Vial 5: Toluene (Non-polar)

  • Thermal Cycle: Heat to 50°C for 30 mins, then cool to 4°C over 4 hours.

  • Observation: Check for precipitate. If Vial 1 is clear, add MTBE as antisolvent.

  • Validation: Filter solids and analyze via Chiral HPLC to determine

    
     upgrade.
    
Protocol B: Suzuki-Miyaura Coupling of the Free Amine

Purpose: Functionalize the aryl bromide without protecting the amine.

  • Charge: In a reaction tube, combine:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • 
       (0.05 equiv) - Chosen for stability with amines.
      
    • 
       (3.0 equiv)
      
  • Solvent: Add degassed Toluene:Water (4:1) to reach 0.1 M concentration.

  • Reaction: Seal and heat to 80°C for 4-12 hours.

    • Note: Vigorous stirring is essential for the biphasic system.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine. The free amine product will reside in the organic layer.

  • Purification: If the product is basic, purify via Acid-Base extraction or Silica gel chromatography (DCM/MeOH + 1%

    
    ).
    

Scientific Rationale & Troubleshooting

Why Toluene/Water? Research indicates that unprotected amines can displace phosphine ligands on Palladium, leading to catalyst deactivation (Pd black formation). By using a biphasic Toluene/Water system, the inorganic base remains in the aqueous phase, and the high lipophilicity of toluene keeps the amine substrate solvated but less "active" towards the metal center compared to homogeneous polar solvents like DMF or DMAc.

Racemization Alert: The benzylic/allylic position is sensitive. Avoid strong bases (e.g., NaH, LDA) or highly polar aprotic solvents (DMSO) at high temperatures (


C), as these can promote proton abstraction and subsequent racemization.
Figure 2: Reaction Pathway & Solvent Influence

ReactionPathway Substrate (1R)-Substrate (Free Amine) Pd_Cycle Pd Catalytic Cycle Substrate->Pd_Cycle Suzuki Side_Coord Amine-Pd Coordination (Catalyst Death) Substrate->Side_Coord In Homogeneous Polar Solvents Side_Racem Racemization (via Deprotonation) Substrate->Side_Racem High T + Strong Base Product Coupled Product (Retained Chirality) Pd_Cycle->Product Solv_Tol Toluene/Water (Protects Pd) Solv_Tol->Pd_Cycle Stabilizes Solv_DMF DMF/DMSO (High Risk) Solv_DMF->Side_Coord Promotes

Caption: Mechanistic view of how solvent choice (Toluene vs. DMF) impacts catalyst stability and side-reaction pathways.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on amine handling in coupling). Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. (Foundational text for synthesizing chiral allylic amines). Link

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General principles of solvent polarity). Link

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in the synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Article ID: KB-8842-EE Topic: Resolving Enantiomeric Excess (ee) Degradation in the Synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Target Audience: Process Chemists, Discovery Researchers, and Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: KB-8842-EE Topic: Resolving Enantiomeric Excess (ee) Degradation in the Synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

Core Synthetic Strategy & Workflow

The synthesis of chiral allylic amines like (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is most reliably achieved using the Ellman auxiliary approach. This involves the condensation of 4-bromo-3-methylbenzaldehyde with (R)-tert-butanesulfinamide, followed by the highly diastereoselective addition of vinylmagnesium bromide, and subsequent acidic deprotection [1].

While this pathway is robust, researchers frequently encounter sudden drops in enantiomeric excess (ee) due to subtle deviations in transition state geometry or post-addition racemization.

Synthesis_Workflow Aldehyde 4-Bromo-3-methyl- benzaldehyde Imine (R,E)-Sulfinyl Imine (Key Intermediate) Aldehyde->Imine (R)-t-BuSONH2 Ti(OEt)4 Sulfinamide Chiral Sulfinamide (High dr) Imine->Sulfinamide VinylMgBr DCM, -48°C Amine (1R)-Allylic Amine (High ee) Sulfinamide->Amine HCl / MeOH RT, 2h

Workflow for the asymmetric synthesis of the target allylic amine via Ellman's auxiliary.

Diagnostic Data: Parameter Impact on Stereocontrol

Before troubleshooting, compare your reaction parameters against the validated baseline data below. Deviations in solvent, temperature, or Lewis acid directly impact the diastereomeric ratio (dr) of the sulfinamide intermediate, which dictates the final ee.

Table 1: Effect of Reaction Parameters on dr and Final ee

Solvent (Grignard Step)Temp (°C)Lewis Acid (Imine Step)Imine E:Z RatioSulfinamide drFinal Amine eeRoot Cause of Failure
DCM -48 Ti(OEt)₄ >99:1 >95:5 >94% Optimal Baseline
THF-48Ti(OEt)₄>99:175:2550%Solvent coordination disrupts TS
Toluene20Ti(OEt)₄>99:160:4020%Thermal overriding of chelation
DCM-48CuSO₄85:1585:1570%Mixed E/Z imine isomers
DCM-48Ti(OEt)₄ (Heated Deprotection)>99:1>95:545%SN1 Racemization during cleavage

Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my final ee stuck below 60% despite using high-purity (R)-tert-butanesulfinamide?

Cause: The most common culprit is the use of a coordinating solvent (like THF or Et₂O) during the vinylmagnesium bromide addition. Mechanistic Explanation: The high diastereoselectivity of this reaction relies on a rigid, 6-membered cyclic transition state. In non-coordinating solvents like dichloromethane (DCM) or toluene, the magnesium atom chelates both the imine nitrogen and the sulfinyl oxygen. The bulky tert-butyl group adopts an equatorial position, forcing the vinyl nucleophile to attack exclusively from the less hindered Re-face [2]. If you use THF, the solvent molecules aggressively coordinate to the magnesium, breaking the chelate. This results in an open, acyclic transition state with poor facial selectivity.

TS_Causality Solvent Grignard Addition Solvent NonCoord Non-Coordinating (DCM / Toluene) Solvent->NonCoord Coord Coordinating (THF / Et2O) Solvent->Coord TS_Cyclic 6-Membered Cyclic TS Mg chelates N and O NonCoord->TS_Cyclic Promotes TS_Open Acyclic / Open TS Solvent blocks Mg chelation Coord->TS_Open Induces Result_High High Facial Selectivity >95% dr TS_Cyclic->Result_High Re-face attack Result_Low Poor Facial Selectivity <70% dr TS_Open->Result_Low Mixed attack

Causality of solvent choice on transition state geometry and resulting diastereomeric ratio.

Q2: My imine formation shows a mixture of isomers by NMR. How does this affect ee, and how do I fix it?

Cause: Incomplete stereocontrol during condensation. The Ellman stereochemical model strictly requires the (E)-imine. If your condensation yields an 85:15 mixture of E:Z isomers, your maximum possible dr is mathematically capped at 85:15 because the Z-isomer presents the opposite face to the nucleophile. Solution: Do not use weak water scavengers like MgSO₄ or CuSO₄ for this sterically hindered, electron-rich 4-bromo-3-methylbenzaldehyde. Switch to strictly anhydrous Titanium(IV) ethoxide (Ti(OEt)₄). Ti(OEt)₄ acts as both a powerful Lewis acid catalyst and an irreversible water scavenger, driving the equilibrium >99:1 in favor of the (E)-imine [3].

Q3: The dr of my sulfinamide intermediate is excellent (>95:5), but the final amine ee is <80%. What happened?

Cause: Racemization during the acidic deprotection step. Mechanistic Explanation: The target molecule is a doubly activated system—it is both benzylic and allylic. Furthermore, the aromatic ring is electron-rich due to the meta-methyl group. If you heat the reaction during the HCl-mediated deprotection, the amine can undergo reversible protonation and form a highly stabilized allylic/benzylic carbocation. This leads to rapid S_N1-type racemization or 1,3-allylic transposition. Solution: Perform the deprotection strictly at 0 °C to room temperature for no longer than 2 hours. Never apply heat.

Validated Step-by-Step Methodology

To ensure a self-validating system, do not proceed to the next step unless the in-process control (IPC) criteria are met.

Phase 1: Condensation (Imine Formation)
  • Setup: Charge a flame-dried, argon-purged flask with 4-bromo-3-methylbenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous DCM (0.5 M).

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

  • Reaction: Stir vigorously for 12 hours.

  • Workup: Quench by pouring the mixture into an equal volume of brine with rapid stirring. A white suspension of TiO₂ will form. Filter the suspension through a tightly packed Celite pad, washing thoroughly with EtOAc.

  • IPC Check: Analyze the crude concentrated product via ¹H NMR. You must observe a single imine C-H proton signal (typically ~8.5 ppm) confirming >99:1 E:Z geometry.

Phase 2: Asymmetric Grignard Addition
  • Preparation: Dissolve the crude (R,E)-sulfinyl imine in anhydrous DCM (0.2 M) under argon.

  • Cooling: Cool the solution to exactly -48 °C using a dry ice/acetonitrile bath. Note: Do not use -78 °C (dry ice/acetone), as vinylmagnesium bromide may precipitate or react too slowly, allowing unselective background pathways to compete.

  • Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 2.0 equiv) dropwise via a syringe pump over 30 minutes to prevent exothermic spikes.

  • Reaction: Stir at -48 °C for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl directly at -48 °C, then allow the mixture to warm to room temperature. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

  • IPC Check: Check the dr via HPLC or ¹H NMR (diastereotopic methyl groups on the tert-butyl moiety are highly diagnostic). Proceed only if dr > 95:5.

Phase 3: Mild Deprotection
  • Setup: Dissolve the purified sulfinamide in anhydrous MeOH (0.2 M) and cool to 0 °C.

  • Cleavage: Add 4M HCl in dioxane (2.0 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for exactly 2 hours. Do not heat.

  • Isolation: Concentrate under reduced pressure at <30 °C. Partition the residue between 1M NaOH (aqueous) and DCM. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate to yield the free (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine.

References

  • Guijarro, D., et al. (2025). "An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines." RSC Advances, 15, 31664-31673.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3639.

  • Cai, A., Guo, W., Martínez-Rodríguez, L., & Kleij, A. W. (2016). "Palladium-Catalyzed Regio- and Enantioselective Synthesis of Allylic Amines Featuring Tetrasubstituted Tertiary Carbons." Journal of the American Chemical Society, 138(43), 14194-14197.

  • Benchchem Protocols. "Synthesis of Chiral Amines via Asymmetric Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines."

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Case ID: T-AMINE-BR-042 Compound Class: Chiral -Vinyl Benzylamines (Allylic Amines) Primary Issue: Low Yield during Isolation/Purification Support Tier: Level 3 (Senior Application Scientist) Introduction: The Nature of...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-AMINE-BR-042 Compound Class: Chiral


-Vinyl Benzylamines (Allylic Amines)
Primary Issue:  Low Yield during Isolation/Purification
Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The Nature of the Challenge

You are encountering low yields in the isolation of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine . This is a high-value chiral intermediate, likely synthesized via the Ellman Auxiliary (tert-butanesulfinamide) route followed by a vinyl Grignard addition.

The structural combination of a basic primary amine , a reactive allylic system , and a lipophilic bromotoluene core creates a "perfect storm" for isolation failure. The yield loss is rarely due to a single catastrophic event but rather a cumulative effect of volatility, instability, and phase-transfer inefficiencies.

This guide moves beyond standard protocols to address the mechanistic causes of yield loss.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your protocol, use this logic tree to identify where the mass balance is failing.

TroubleshootingLogic Start Start: Low Yield Observed CheckCrude Analyze Crude Reaction Mix (Before Workup) via HPLC/NMR Start->CheckCrude Conversion Is Conversion >90%? CheckCrude->Conversion WorkupLoss Loss is in Isolation/Workup Conversion->WorkupLoss Yes RxnFail Issue is Upstream Synthesis (Moisture, Reagent Quality) Conversion->RxnFail No CheckAq Check Aqueous Layer pH after Extraction WorkupLoss->CheckAq Volatile Did you Rotovap at >40°C? Product is Volatile WorkupLoss->Volatile Stability Black tar formed? Allylic Polymerization/Oxidation WorkupLoss->Stability pH_Issue pH < 12? Amine trapped as salt in water CheckAq->pH_Issue Yes

Figure 1: Diagnostic logic tree for pinpointing the stage of yield loss.

Module 2: Synthesis & Cleavage Optimization

If your crude analysis shows poor conversion, the issue lies upstream. The standard route uses (R)-tert-butanesulfinamide.

Critical Failure Point: The Grignard Addition

The addition of Vinylmagnesium bromide to the sulfinyl imine is the stereodefining step.

  • The Problem: Vinyl Grignard reagents are less reactive and more prone to homocoupling (forming butadiene) than alkyl Grignards.

  • The Fix:

    • Temperature: Do not run at -78°C. Vinyl Grignard addition to Ellman imines often requires -48°C to -20°C to overcome the activation energy barrier.

    • Lewis Acid: Add AlMe₃ or BF₃·OEt₂ (1.1 equiv) to activate the imine if conversion stalls.

    • Stoichiometry: Use 3.0 equivalents of VinylMgBr. The first equivalent acts as a base to deprotonate the sulfinamide nitrogen (if any trace free amine exists) or coordinates with the sulfinyl oxygen.

Critical Failure Point: Acid Cleavage (Deprotection)
  • The Problem: You are cleaving the sulfinyl group to release the free amine.[1] Strong acids can polymerize the allylic double bond.

  • The Fix: Avoid refluxing HCl.

    • Protocol: Use 4M HCl in Dioxane at 0°C to Room Temperature . Monitor by TLC.[2] Stop exactly when the starting material disappears. Prolonged exposure degrades the allylic system.

Module 3: Isolation & Work-up (The "Oiling Out" Solution)

This is the most common stage for yield loss with this specific molecule.

Scenario A: "I lost the product during extraction."

The 4-bromo-3-methylphenyl group makes the molecule significantly lipophilic, but the amine is basic.

  • Mechanism: At neutral pH (pH 7), the amine exists in equilibrium between protonated (

    
    ) and free base (
    
    
    
    ). You lose product to the aqueous layer if the pH isn't high enough, or to the organic layer during acid washes if the pH isn't low enough.
  • The "Golden pH" Rule:

    • To extract into Organic: Aqueous phase must be pH > 12 (use 2M NaOH).

    • To wash impurities: Wash organic layer with pH 10-11 buffer (removes acidic impurities, keeps amine in organic).

Scenario B: "The product evaporated."

Allylic amines of this molecular weight (~226 g/mol ) are surprisingly volatile as free bases.

  • The Fix: Never rotovap the free base to dryness at high vacuum/temperature.

    • Correct Protocol: Concentrate to a small volume, then immediately convert to a salt (HCl or Oxalate) for solid isolation.

Scenario C: "The oil won't crystallize."

The "Grease" Effect: The bromotoluene group disrupts crystal packing.

  • The Solution: Do not isolate the free base. Isolate the Hydrochloride Salt .

Step-by-Step Salt Formation Protocol
  • Extraction: Perform acid-base extraction. Dry the final organic layer (Et₂O or MTBE) with Na₂SO₄.

  • Filtration: Filter off the drying agent.[2]

  • Acidification: Cool the filtrate to 0°C.

  • Addition: Dropwise add 2M HCl in Diethyl Ether (anhydrous).

    • Visual Cue: A white precipitate should form immediately.

  • Troubleshooting "Goo": If a sticky gum forms instead of a powder:

    • Add a "seed" crystal if available.

    • Add Hexanes or Pentane (anti-solvent) to the ether solution until slightly turbid before adding HCl.

    • Sonicate the flask.

Module 4: Stability & Storage

Issue: The product turns brown/black over time. Cause: Oxidative instability of the allylic C=C double bond and the benzylic amine position.

Storage StateStability RatingRecommendation
Free Amine (Neat Oil) 🔴 PoorDegrades in <48h in air. Store under Argon at -20°C.
Free Amine (Solution) 🟡 ModerateStable in dilute DCM/Benzene at 4°C.
HCl Salt (Solid) 🟢 ExcellentStable for months/years at RT. Preferred Form.

Visualizing the Pathway

SynthesisWorkflow Aldehyde 4-Bromo-3-methyl benzaldehyde Imine Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4, THF Auxiliary (R)-t-Butanesulfinamide Auxiliary->Imine ProtectedAmine Sulfinyl Amine (Diastereomerically Pure) Imine->ProtectedAmine Grignard Addition Grignard VinylMgBr (-48°C to -20°C) Grignard->ProtectedAmine Cleavage HCl / Dioxane (0°C) ProtectedAmine->Cleavage Salt Target Amine HCl Salt (Stable Solid) Cleavage->Salt Precipitation in Et2O

Figure 2: Optimized synthetic workflow for stability and isolation.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to purify the free amine? A: Yes, but with caution. Silica gel is slightly acidic and can streak or decompose sensitive amines.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent system of Hexanes:Ethyl Acetate (with 1% TEA).

Q: My chiral HPLC shows low enantiomeric excess (ee). Why? A: This is likely a synthesis issue, not isolation.

  • Imine Purity: Was the starting sulfinyl imine pure? (Check by NMR).

  • Temperature: If the Grignard addition temperature rose above -20°C, you may have lost diastereoselectivity.

  • Recrystallization: You can upgrade the ee by recrystallizing the HCl salt from Ethanol/Ether.

Q: Why do I see "butadiene" peaks in my NMR? A: This comes from the Vinyl Grignard reagent homocoupling. It indicates your Grignard reagent might be degrading or you are adding it too fast. Ensure your VinylMgBr is fresh and titrated.

References

  • Ellman, J. A., et al. (1999).[3] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of Organic Chemistry, 64(4), 1278–1284.

  • Ferreira, F., et al. (2009).[3] "Synthesis of chiral allylic amines." Chemical Society Reviews, 38, 1162–1186.[3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereoselective Synthesis).

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

Sources

Troubleshooting

Purification strategies to remove isomers from (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, high-level troubleshooting for the purification of (1R)-1-(4-Bromo-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, high-level troubleshooting for the purification of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine .

Subject: Isomer Removal Strategies for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Ticket ID: PUR-AMINE-088 Assigned Specialist: Senior Application Scientist, Separation Sciences

The Isomer Landscape

Before initiating purification, we must define the "isomers" threatening your purity profile. For this specific allylic amine scaffold, you are likely battling two distinct classes of impurities:

  • The Enantiomer (Critical): The (1S)-isomer . This is the mirror image and the most difficult to remove. It requires chiral selectors (enzymes, chiral acids, or chiral stationary phases).

  • The Regioisomer (Synthetic Byproduct): The linear cinnamyl amine derivative. If you synthesized this via metal-catalyzed allylation, the linear isomer is a common contaminant.

    • Target: Branched (Benzylic amine)

    • Impurity: Linear (Styrenyl/Cinnamyl amine)

Strategic Recommendation: Remove the regioisomer first using standard achiral silica chromatography (flash). The branched amine is typically more polar and sterically hindered than the linear isomer. Once chemically pure, proceed to the chiral resolution strategies below to remove the (1S)-enantiomer.

Strategic Decision Matrix

Do not choose a method randomly. Use this decision matrix based on your current scale and purity requirements.

PurificationStrategy Start Start: Crude Amine Mixture ScaleCheck What is your scale? Start->ScaleCheck SmallScale < 100 mg (Analytical/Early Discovery) ScaleCheck->SmallScale MedScale 100 mg - 10 g (Process Dev/Lead Opt) ScaleCheck->MedScale LargeScale > 10 g (Pilot/Manufacturing) ScaleCheck->LargeScale PrepHPLC Method A: Prep Chiral HPLC (Fastest, High Cost) SmallScale->PrepHPLC Speed is priority Enzyme Method B: Enzymatic Kinetic Resolution (High ee, 50% Yield Cap) MedScale->Enzyme Balance speed/cost Cryst Method C: Diastereomeric Crystallization (Scalable, Low Cost) LargeScale->Cryst Cost is priority Enzyme->PrepHPLC If ee < 98% Cryst->Enzyme Polishing step

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale.

Method A: Classical Resolution (Crystallization)

Best for: Scales >10g, cost-sensitivity. Mechanism: Formation of diastereomeric salts using a chiral acid.[1]

For 1-phenylallylamine derivatives, Tartaric Acid derivatives are the gold standard. The 4-bromo and 3-methyl substituents increase lipophilicity, making simple tartaric acid less effective. We recommend Dibenzoyl-L-tartaric acid (L-DBTA) .

Protocol: L-DBTA Salt Formation
  • Dissolution: Dissolve 1.0 eq of crude amine in Ethanol (EtOH) (approx. 5-10 mL per gram).

  • Acid Addition: Add 1.0 eq of Dibenzoyl-L-tartaric acid dissolved in warm EtOH.

  • Nucleation: Stir at 50°C for 30 mins, then slowly cool to Room Temperature (RT) over 4 hours.

    • Critical: Do not crash cool. Fast cooling traps the (1S)-isomer.

  • Filtration: Collect the precipitate. This is the diastereomeric salt.

  • Free-Basing: Suspend salt in EtOAc and treat with 1M NaOH. Separate organic layer, dry, and concentrate.[2]

Troubleshooting Guide (Crystallization)
SymptomProbable CauseCorrective Action
"Oiling Out" (No crystals, just goo)Solvent is too polar or mixture is too concentrated.Re-heat and add Ethyl Acetate or MTBE dropwise until cloud point. The lipophilic Br/Me groups require less polar solvents.
Low Enantiomeric Excess (ee) Eutectic composition reached.Recrystallize the salt once more from pure EtOH or iPrOH before free-basing.
Yellow/Dark Color Oxidation of the amine.Perform salt formation under Nitrogen. Add a pinch of sodium metabisulfite if necessary.

Method B: Enzymatic Kinetic Resolution (Bio-Polishing)

Best for: Medium scale (1g - 10g), achieving >99.5% ee. Mechanism: Candida antarctica Lipase B (CALB) selectively acylates the (R)-amine, converting it to an amide, or selectively acylates the (S)-amine depending on the acyl donor/conditions. Note: For primary allylic amines, CALB typically favors acylation of the (R)-enantiomer .

Wait, you want the (R)-amine? If CALB acylates the (R)-amine, you get the (R)-amide. You must then hydrolyze the amide to get your product back. Alternative: Use an enzyme that favors the (S)-amine (less common) or run the reaction to ~55% conversion to ensure all (S)-amine is acylated (if S is faster) or leave the (S)-amine behind. Standard Observation: CALB usually acylates (R)-amines faster. Therefore, you will isolate the (R)-Amide .

Protocol: CALB Resolution
  • Setup: Dissolve amine (100 mM) in MTBE or Toluene .

  • Acyl Donor: Add Isopropyl Acetate (2-5 eq) or Ethyl Methoxyacetate (for faster rates).

  • Catalyst: Add Novozym 435 (immobilized CALB, 20-50 mg/mmol).

  • Incubation: Shake at 30-40°C. Monitor by HPLC.

  • Workup: Filter enzyme. Evaporate solvent.[2]

  • Separation: The reaction mixture now contains (R)-Amide and (S)-Amine . Separate via silica flash chromatography (Amide is much less polar).

  • Hydrolysis: Treat (R)-Amide with NaOH/EtOH reflux to recover (1R)-amine.

Method C: Preparative Chiral HPLC/SFC

Best for: Rapid purification (<1g) or final polishing. Stationary Phase Selection: The "Magic 4" polysaccharide columns.

For a benzylic amine with a bromine substituent, the π-π interactions are critical.

Recommended Screening Conditions (SFC)
  • Column 1: Chiralpak AD-H (Amylose-based) - First Choice for aromatics.

  • Column 2: Chiralcel OD-H (Cellulose-based).

  • Column 3: Whelk-O1 (Pirkle type) - Excellent for electron-rich/poor aromatics.

Mobile Phase & Additives

Since this is a primary amine, peak tailing is your enemy. You MUST use a basic additive.

  • SFC: CO2 + Methanol (with 0.2% Diethylamine or Isopropylamine ).

  • Normal Phase: Hexane/IPA (90:10) + 0.1% Diethylamine .

HPLC Workflow Diagram

HPLCWorkflow cluster_tailing Troubleshooting Tailing Sample Crude (1R)-Amine Screen Analytical Screen (AD-H, OD-H, Whelk-O1) Sample->Screen Select Select Best Separation (Resolution > 1.5) Screen->Select PrepRun Preparative Run (Overload Injection) Select->PrepRun AddBase Increase DEA to 0.5% Select->AddBase If tailing Fraction Fraction Collection PrepRun->Fraction AddBase->PrepRun ChangeSolv Switch MeOH to EtOH

Figure 2: HPLC/SFC method development workflow focusing on additive optimization.

Critical Safety & Stability Warning

The Allylic Risk: Your molecule contains a C=C double bond adjacent to the chiral center.

  • Avoid: Strong mineral acids (HCl, H2SO4) combined with heat (>60°C).

  • Risk: Acid-catalyzed isomerization of the double bond into conjugation with the phenyl ring (forming the enamine/imine tautomer), which destroys the chiral center and creates a new impurity.

  • Safe Zone: Use weak organic acids (Tartaric, Acetic) and keep temperatures below 50°C whenever possible.

References

  • Classical Resolution of Benzylic Amines

    • Ingram, L. et al. "Resolution of α-methylbenzylamine via diastereomeric salt formation". Tetrahedron: Asymmetry, 2008. Link

  • Enzymatic Resolution (CALB)

    • Paetzold, J. & Bäckvall, J.E.[3] "Chemoenzymatic dynamic kinetic resolution of primary amines". Journal of the American Chemical Society, 2005.[3][4] Link

  • Chiral HPLC Strategies

    • Zhang, T. et al. "Chiral separation of pharmaceutical compounds by HPLC". Annual Review of Analytical Chemistry, 2019. Link

  • Whelk-O1 for Halogenated Aromatics

    • Pirkle, W.H. et al. "Chromatographic separation of the enantiomers of amino acid derivatives". Journal of Chromatography A, 1993. Link

Sources

Optimization

Optimizing recrystallization conditions for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine salts

Technical Support Center: Optimization of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Salt Recrystallization Executive Summary Recrystallizing chiral -branched allylic amines, such as (1R)-1-(4-Bromo-3-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Salt Recrystallization

Executive Summary

Recrystallizing chiral


-branched allylic amines, such as (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine , presents unique challenges due to their propensity for "oiling out"  (Liquid-Liquid Phase Separation) and potential thermal instability (isomerization/polymerization) of the allylic alkene moiety.[1][2][3]

This guide moves beyond basic "dissolve and cool" instructions. It applies thermodynamic principles to optimize the Yield-Purity Trade-off and provides immediate remediation for common failure modes.[1][2]

Part 1: Solvent System Design & Thermodynamics

Q: I am seeing low yields or no crystallization even at low temperatures. How do I rationally select a solvent system?

A: For chiral amine salts (likely Tartrates, Mandelates, or Tosylates), the "Like Dissolves Like" rule is insufficient. You must balance dielectric constant (


)  with hydrogen bonding capacity .[1][2]

The Protocol: Do not rely on single solvents. Use a Binary Solvent System composed of a Good Solvent (high solubility, usually protic) and an Anti-Solvent (low solubility, aprotic).

ComponentRecommended SolventsFunctionMechanism
Good Solvent Methanol, Ethanol, IsopropanolDissolves the saltHigh dielectric constant dissociates the ionic pair, preventing premature aggregation.[1][2]
Anti-Solvent MTBE, Ethyl Acetate, TolueneInduces supersaturationLowers the overall polarity, forcing the salt lattice to form.

Critical Insight: For allylic amines, avoid chlorinated solvents (DCM, Chloroform) if possible, as they can induce spontaneous HCl formation or alkylation byproducts over long crystallization times.

Workflow: The "Cloud Point" Determination

  • Dissolve 1g of salt in the minimum volume of Good Solvent at 50°C.

  • Add Anti-Solvent dropwise until a persistent cloudiness (nucleation) appears.[1][2]

  • Add just enough Good Solvent to clear the solution.[2]

  • Cool slowly (0.1°C/min).

Part 2: Troubleshooting "Oiling Out" (LLPS)

Q: Instead of crystals, my solution turns into a milky emulsion or a sticky gum at the bottom. Why is this happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][4] This occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystal phase. This is thermodynamically distinct from crystallization.[1][2]

Root Causes:

  • Supersaturation is too high: You are cooling too fast.[1][2]

  • Impurity Profile: Impurities act as a "solvent" for your salt, lowering the melting point of the solvated phase.[5]

  • Temperature: The crystallization temperature is above the oiling-out boundary.

The Fix: The "Seeding Bridge" Protocol You must bypass the LLPS region by operating within the Metastable Zone Width (MSZW) .

Visual Workflow: Troubleshooting Oiling Out

OilingOutFix Start Issue: Solution Oils Out CheckTemp Check T(oil) vs T(cryst) Is the oiling temp > crystallization temp? Start->CheckTemp Branch1 Yes (Thermodynamic Issue) CheckTemp->Branch1 High Conc. Branch2 No (Kinetic Issue) CheckTemp->Branch2 Rapid Cooling Action1 Decrease Concentration (Shift Phase Diagram Left) Branch1->Action1 Action2 Change Solvent System (Increase Polarity) Branch1->Action2 Action3 Implement Seeding Strategy Branch2->Action3 Step1 1. Heat to Clear Solution Action3->Step1 Step2 2. Cool to 5°C ABOVE oiling point Step1->Step2 Step3 3. Add 0.5 wt% Seed Crystals Step2->Step3 Step4 4. Hold Isothermal (2-4 hours) Step3->Step4 Step5 5. Slow Cool (0.1°C/min) Step4->Step5 Result Crystalline Product Step5->Result

Caption: Logic flow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out) in amine salts.

Part 3: Maximizing Enantiomeric Excess (ee)

Q: My yield is good, but the enantiomeric excess (ee) is stuck at 90-95%. Recrystallizing again doesn't help.[1][2] Why?

A: You have likely hit the Eutectic Composition of the diastereomeric salt pair. In a binary phase diagram of enantiomers (or diastereomers), there is a specific composition where the mixture behaves like a single pure compound and cannot be enriched further by simple static crystallization.

The Solution: The "Swing" Method (Temperature Cycling) Static recrystallization fails here. You must use Ostwald Ripening to cannibalize the smaller, less pure crystals to feed the larger, purer ones.

Protocol:

  • Prepare Slurry: Create a saturated suspension in your optimized solvent at 20°C.

  • Heat: Ramp temperature to 40°C over 30 minutes (dissolves fines/impurities).

  • Cool: Ramp back to 20°C over 60 minutes (deposits onto pure crystals).

  • Cycle: Repeat this loop 6–12 times.

  • Filtration: Filter immediately at the high temperature of the cycle (or slightly below) if the impurity is more soluble at high T, OR filter at the low temperature if you have successfully ripened the pure form. For diastereomers, typically filter at ambient after the final slow cool.

Why this works: The solubility of the impurity (the minor diastereomer) increases disproportionately during the heating phase, while the cooling phase preferentially deposits the major diastereomer onto existing crystal lattices due to surface area effects.

Part 4: Thermal Stability Warning

Q: My salt is turning yellow/brown during recrystallization. Is this normal?

A: No. Allylic amines are thermally sensitive. The double bond can migrate into conjugation with the aromatic ring (isomerization), or the amine can oxidize.

Safety & Stability Checklist:

  • Temperature Limit: Never exceed 60°C during dissolution.

  • Atmosphere: Always recrystallize under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the allylic system.

  • Acid Choice: If using strong acids (e.g., HCl, HBr), the risk of hydrohalogenation across the double bond increases. Prefer weaker organic acids (Tartaric, Mandelic) for the resolution/purification step.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.[1][2] (The foundational text on chiral resolution thermodynamics).

  • Mettler Toledo. (2024).[1][2] Oiling Out in Crystallization. Link

  • Tung, H. H., et al. (2009).[2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] (Source for MSZW and seeding strategies).

  • Prof. Dave Explains. (2020). Recrystallization. Link (General pedagogical overview of the technique).

  • BenchChem. (2025).[1][2][6] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Link (Specific protocols for amine salt phase separation).

Sources

Troubleshooting

Technical Support Center: Troubleshooting (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine .

This molecule presents a unique solubility profile driven by three distinct structural features:

  • The 4-Bromo-3-methylphenyl moiety: Imparts significant lipophilicity (high LogP), driving the free base's affinity for non-polar organic solvents.

  • The Primary Amine: Acts as a pH-dependent solubility switch. Upon protonation, it forms a rigid ionic lattice that drastically alters solvent compatibility.

  • The Prop-2-enyl (Allyl) Group: Introduces chemical reactivity constraints, limiting the use of thermal forcing or harsh oxidative solvents to resolve solubility issues.

Below, you will find field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your workflows.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my amine salt crash out of dichloromethane (DCM) or ethyl acetate (EtOAc) during amidation reactions? Causality & Explanation: Salt formation drastically alters the physicochemical properties of the molecule. The neutral free base is highly lipophilic and readily solvated by organic solvents. However, upon protonation (e.g., forming a hydrochloride salt), the molecule forms a rigid ionic lattice characterized by extensive intermolecular hydrogen bonding[1]. This ionic bond formation significantly diminishes the molecule's affinity for low-polarity organic solvents[2]. This phenomenon is a well-documented bottleneck in direct amidation protocols, where poor amine solubility severely limits functional group tolerance and reaction yields[3]. Resolution: You must disrupt the ionic lattice. This is achieved either by switching to a polar aprotic solvent with a high dielectric constant (e.g., DMF, DMSO) or by performing an in-situ neutralization to release the soluble free base[4].

Q2: How do I optimize the solvent system for the chiral resolution of the racemic mixture? Causality & Explanation: Isolating the (1R) enantiomer typically involves diastereomeric salt formation using a chiral resolving agent (e.g., L-tartaric acid). If the solvent is too polar (like pure water), both diastereomeric salts remain solvated. If it is too non-polar, both precipitate amorphously without enantiomeric enrichment. Resolution: Employ a co-solvency approach[4]. Using a binary mixture, such as Ethanol/Water or Isopropanol/Acetone, allows you to precisely tune the dielectric constant of the medium. This creates a thermodynamic "sweet spot" where the less soluble (1R)-diastereomeric salt selectively crystallizes while the (1S)-salt remains in the mother liquor.

Q3: Can I use heat to force the poorly soluble amine salt into solution? Causality & Explanation: Thermal forcing should be strictly avoided or carefully controlled. The molecule contains an allylic amine moiety. Allylamines can be highly reactive and pose stability risks; they are susceptible to oxidative degradation, polymerization, or isomerization to enamines at elevated temperatures[5]. Resolution: Instead of heat, rely on solvent modification. The addition of a water-miscible polar aprotic solvent or utilizing pH modification (free-basing) are safer, more effective strategies for enhancing solubility without degrading the allyl group[4].

Part 2: Solubility Profile Matrix

To facilitate rapid solvent selection, the following table summarizes the solubility behavior of the molecule across its different ionization states.

SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityTartrate Salt Solubility
Dichloromethane (DCM) 8.9Excellent (>100 mg/mL)Poor (<1 mg/mL)Insoluble
Ethyl Acetate (EtOAc) 6.0Excellent (>100 mg/mL)Poor (<5 mg/mL)Insoluble
Isopropanol (IPA) 19.9GoodModerate (~10 mg/mL)Poor (Requires co-solvent)
N,N-Dimethylformamide (DMF) 36.7ExcellentGood (>50 mg/mL)Moderate
Water (pH 7.0) 80.1Insoluble (<0.1 mg/mL)Good (>50 mg/mL)Good

Part 3: Self-Validating Experimental Protocols

When poor solubility halts your synthetic workflow, utilize one of the following protocols. Each is designed as a self-validating system , meaning the physical state of the reaction provides immediate visual feedback on the success of the step.

Protocol A: Biphasic Free-Basing for Organic Synthesis

Use this protocol when your downstream reaction requires a highly lipophilic amine and tolerates a prior aqueous workup.

  • Suspension: Suspend the (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine hydrochloride salt (1.0 eq) in DCM (10 volumes). Observation: The mixture will be an opaque, heterogeneous suspension.

  • Neutralization: Add an equal volume of 10% w/v aqueous Na₂CO₃ solution. (Note: Using a mild base prevents base-catalyzed degradation of the allylic group).

  • Phase Transfer: Stir vigorously for 15–30 minutes at room temperature.

    • Self-Validation Checkpoint: The successful generation of the free base is visually confirmed when the opaque suspension transitions into two distinct, completely transparent liquid phases. If the organic layer remains cloudy, the amine salt has not fully neutralized; add additional Na₂CO₃.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure. Critical: Keep the water bath <35°C to protect the thermally sensitive allyl group[5]. The product will yield as a highly soluble, lipophilic oil.

Protocol B: In-Situ Solubilization for Anhydrous Amide Couplings

Use this protocol for moisture-sensitive reactions (e.g., HATU/EDC amide couplings) where biphasic extraction is not viable.

  • Suspension: Suspend the amine hydrochloride salt (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF or NMP) at a 0.1 M concentration.

  • In-Situ Release: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.

  • Equilibration: Stir for 10 minutes.

    • Self-Validation Checkpoint: The cloudy suspension will rapidly transition to a clear, homogeneous solution as the soluble free base is generated in situ.

  • Coupling: Proceed immediately with the addition of the activated carboxylic acid or coupling reagent.

Part 4: Workflow Visualization

SolubilityTroubleshooting Start Amine Salt Precipitation in Organic Solvent Decision Is the reaction moisture/base sensitive? Start->Decision PathA Biphasic Free-Basing (Aq. Na2CO3 / DCM) Decision->PathA No (Tolerates water/base) PathB In-Situ Neutralization (DIPEA / TEA) Decision->PathB Yes (Needs anhydrous base) PathC Solvent Swap (Use DMF, DMSO, NMP) Decision->PathC Yes (Strictly base-free) EndA Extract lipophilic free base Proceed with reaction PathA->EndA EndB Homogeneous solution Proceed with reaction PathB->EndB PathC->EndB

Logical decision tree for resolving amine salt precipitation in organic workflows.

Part 5: References

  • [3] Combination of esters 1a and 1b with amines 2a-f | Download Table - ResearchGate. researchgate.net. 3

  • [5] Everything You Need to Know About Allylamine by CloudSDS. cloudsds.com. 5

  • [4] Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. longdom.org. 4

  • [2] Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. researchgate.net. 2

  • [1] Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC. nih.gov. 1

Sources

Optimization

Minimizing side reactions at the bromine substituent of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Technical Support Center: Chemo-Selectivity Protocols for Halogenated Chiral Allylic Amines Ticket Subject: . Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemo-Selectivity Protocols for Halogenated Chiral Allylic Amines

Ticket Subject: . Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary: The "Ticking Time Bomb" Challenge

You are working with (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine . This molecule presents a classic "orthogonal reactivity" challenge. The aryl bromide (Ar-Br) is a high-value synthetic handle intended for late-stage functionalization (e.g., Suzuki/Buchwald coupling). However, during early-stage modifications of the allylic amine or the alkene , this bromine atom is highly susceptible to accidental cleavage or cross-coupling.

This guide provides validated protocols to functionalize the amine and alkene without triggering the aryl bromide "time bomb."

Module 1: Troubleshooting Base-Mediated Transformations

The Issue: Users frequently attempt to deprotonate the amine or the


-carbon using alkyl lithiums (e.g., n-BuLi), resulting in immediate Lithium-Halogen (Li-Hal) exchange rather than the desired deprotonation.

Mechanism of Failure: The rate of Li-Hal exchange at an aryl bromide often exceeds the rate of deprotonation, especially at temperatures above -78°C. The n-butyl anion attacks the bromine, generating an aryl lithium species and butyl bromide, destroying your synthetic handle.

Protocol: Safe Deprotonation Strategy

  • Avoid Alkyl Lithiums: Never use n-BuLi, s-BuLi, or t-BuLi if the Ar-Br bond must be preserved.

  • Select Non-Nucleophilic Bases: Use bases with high steric bulk or those that operate via pure acid-base mechanics without nucleophilic attack.

    • Recommended: Sodium Hydride (NaH), Potassium Hexamethyldisilazide (KHMDS), or Lithium Diisopropylamide (LDA).

  • Temperature Control: While KHMDS is safer, maintaining the reaction at -78°C to -40°C further suppresses any trace metal-halogen exchange.

Visual Guide: Base Selection Logic

BaseSelection Start Goal: Deprotonate Amine/Alpha-Carbon Q1 Is Ar-Br present? Start->Q1 BuLi Reagent: n-BuLi / t-BuLi Q1->BuLi Avoid HMDS Reagent: KHMDS / LiHMDS / NaH Q1->HMDS Select Risk CRITICAL RISK: Li-Hal Exchange Result_Fail FAILURE: Ar-Li species formed (Bromine lost) Risk->Result_Fail Fast Exchange Safe Safe Zone: Proton Transfer Only Result_Success SUCCESS: Anion formed (Bromine intact) Safe->Result_Success Steric Protection BuLi->Risk HMDS->Safe

Caption: Decision matrix for base selection to prevent inadvertent lithium-halogen exchange.

Module 2: Catalytic Chemoselectivity (The "Palladium Trap")

The Issue: Palladium (Pd) catalysts are promiscuous. If you attempt to functionalize the alkene (e.g., Heck reaction, hydrogenation) or the amine (N-allylation) using standard Pd(0) sources, the catalyst will likely undergo oxidative addition into the Ar-Br bond, leading to polymerization or hydrodehalogenation.

Troubleshooting Matrix:

Intended ReactionStandard Reagent (RISK)Safe Protocol (Preserves Ar-Br) Mechanistic Rationale
Alkene Hydrogenation H₂ + Pd/CH₂ + PtO₂ (Adams' Catalyst) Pd/C eagerly cleaves Ar-Br bonds (hydrodehalogenation). PtO₂ is far less active toward Ar-Hal bonds under mild conditions [1].
Alkene Metathesis Pd-catalyzed isomerizationGrubbs II Catalyst (Ru) Ruthenium carbenes (Grubbs) are highly tolerant of aryl halides and do not insert into the C-Br bond [2].
Amine Protection UncatalyzedBoc₂O / Cbz-Cl + NaHCO₃ Standard nucleophilic attack. No metal catalyst = no risk to Ar-Br.
Reductive Amination NaBH₄ / PdNaBH(OAc)₃ Sodium triacetoxyborohydride is mild and chemoselective for imines; it will not reduce the alkene or the Ar-Br [3].

Detailed Protocol: Chemoselective Hydrogenation Target: Reduce the prop-2-enyl alkene to a propyl group without touching the Ar-Br.

  • Catalyst: Weigh PtO₂ (Adams' Catalyst) (5 mol%). Do not use Pd/C.

  • Solvent: Use EtOAc or MeOH.[1] Avoid acidic media which accelerates dehalogenation.

  • Additive (Optional): Add 1.0 eq. of ZnBr₂ if trace dehalogenation is observed; this acts as a catalyst poison for the Ar-Br site specifically.

  • Pressure: Maintain H₂ pressure at 1 atm (balloon). High pressure forces Ar-Br reduction.

  • Monitoring: Monitor via LCMS for the mass of [M+2H]+ (alkene reduction) vs [M-Br+H]+ (debromination).

Module 3: Radical Chemistry & The Amine "Mask"

The Issue: The allylic amine moiety is prone to oxidation. Researchers often try to "mask" the amine as a sulfonamide or amide. However, if radical conditions are used later (e.g., radical cyclization), the Ar-Br will be stripped.

Critical Warning: Avoid Tributyltin Hydride (Bu₃SnH) . It is the "gold standard" for removing bromines. If you need to perform a radical reduction elsewhere on the molecule, you must use a polarity-reversal catalyst or a silane-based method that is kinetically slower at the Ar-Br site, though this is high-risk.

Workflow Visualization: Safe Functionalization Pathways

Chemoselectivity Mol (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine Path_Amine Path A: Amine Modification Mol->Path_Amine Path_Alkene Path B: Alkene Modification Mol->Path_Alkene Safe_Amine Nucleophilic sub. (Boc2O, AcCl) SAFE Path_Amine->Safe_Amine Risk_Amine Buchwald Coupling (Pd-Catalysis) RISK: Ar-Br insertion Path_Amine->Risk_Amine Safe_Alkene Metathesis (Ru) Epoxidation (mCPBA) SAFE Path_Alkene->Safe_Alkene Risk_Alkene Heck/Suzuki (Pd-Catalysis) RISK: Ar-Br insertion Path_Alkene->Risk_Alkene

Caption: Operational workflow distinguishing safe vs. high-risk functionalization pathways.

Frequently Asked Questions (FAQ)

Q: I used Pd/C for a quick hydrogenation and my bromine disappeared. Can I fix it? A: No. Once hydrodehalogenation occurs, the bromine is replaced by hydrogen. You have converted your starting material into (1R)-1-(3-methylphenyl)propylamine. You must restart. Switch to PtO₂ or Wilkinson's Catalyst (RhCl(PPh₃)₃) , which is strictly homogeneous and less aggressive toward aryl halides.

Q: Can I perform a Suzuki coupling on the alkene (using a vinyl boronate) without touching the Ar-Br? A: This is extremely difficult. Pd(0) inserts into Ar-Br (bond energy ~81 kcal/mol) relatively easily. While Ar-Cl might survive, Ar-Br is reactive.[2][3][4] Workaround: Protect the Ar-Br first? No, you can't "protect" a bromide. Better Strategy: Perform the Suzuki coupling on the Ar-Br first if that is your end goal. If you need the alkene coupled and the Br saved, you must use a Heck reaction with a catalyst tuned for vinyl-selectivity (rare) or switch to a Cross-Metathesis approach using a Grubbs catalyst, which ignores the bromine completely.

Q: Will the stereocenter at C1 racemize during these procedures? A: The (1R) center is benzylic and allylic, making it sensitive.

  • Risk: Strong bases (used in Module 1) can deprotonate the C1 position, leading to racemization.

  • Mitigation: When using bases like KHMDS, ensure the temperature is strictly -78°C . Avoid thermodynamic conditions.

  • Acid Sensitivity: Benzylic/allylic cations form easily. Avoid strong Lewis acids that might ionize the C-N bond.

References

  • Adams' Catalyst Selectivity: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text confirming PtO₂ preference for alkene over Ar-Hal reduction).
  • Grubbs Catalyst Tolerance: Trnka, T. M., & Grubbs, R. H. (2001). The development of L2X2Ru= CHR olefin metathesis catalysts: an organometallic success story. Accounts of Chemical Research, 34(1), 18-29. Link

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Lithium-Halogen Exchange Kinetics: Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium reagents bearing electrophilic groups.[4][5] Preparation by halogen-lithium exchange.[4][5][6][7] Accounts of Chemical Research, 15(10), 300-305. Link

Sources

Troubleshooting

Stability of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine under oxidative conditions

Welcome to the Technical Support Center for advanced chiral building blocks. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for handling (1R)-1-(4-Bromo-3-methylphenyl)prop-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chiral building blocks. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for handling (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine under oxidative conditions.

As a highly functionalized chiral intermediate, this molecule presents a unique triad of oxidative vulnerabilities. The chiral


-carbon is simultaneously benzylic and allylic, which drastically lowers the C–H bond dissociation energy. Consequently, researchers frequently encounter issues with auto-oxidation, racemization, and chemoselectivity during downstream synthetic steps.

Visualizing the Oxidative Degradation Pathways

To effectively troubleshoot, we must first map the molecule's reactivity profile. The diagram below illustrates the three primary modes of oxidative degradation that compromise the structural and stereochemical integrity of the compound.

OxidativePathways Start (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine Ox1 Oxidative Deamination (Amine Oxidation) Start->Ox1 O2 / Metal Catalysts Ox2 Olefin Epoxidation (Double Bond Oxidation) Start->Ox2 Peroxides Ox3 Benzylic Oxidation (3-Methyl Group) Start->Ox3 Strong Oxidants (e.g., KMnO4) Prod1 1-(4-Bromo-3-methylphenyl) prop-2-en-1-one + Racemization Ox1->Prod1 Imine Hydrolysis Prod2 Epoxy-amine Derivative Ox2->Prod2 Prod3 Carboxylic Acid / Aldehyde Derivatives Ox3->Prod3

Fig 1: Oxidative degradation pathways of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine.

Frequently Asked Questions (FAQs)

Q1: Why does my compound lose enantiomeric purity (ee) when exposed to mild air oxidation? A: The loss of stereochemical integrity is driven by oxidative deamination . The nitrogen lone pair is susceptible to single-electron transfer (SET) oxidation, forming a radical cation. Deprotonation at the highly activated benzylic/allylic


-carbon yields a resonance-stabilized radical, which further oxidizes to an imine[1]. The reversible imine-enamine tautomerization destroys the (1R) stereocenter, leading to complete racemization before the imine eventually hydrolyzes to 1-(4-bromo-3-methylphenyl)prop-2-en-1-one.

Q2: I am attempting an oxidative cross-coupling, but I see epoxide byproducts. How is this happening? A: The terminal olefin in allylic amines is highly nucleophilic and susceptible to electrophilic oxygen transfer. Trace peroxides in aging solvents (like THF or diethyl ether) or hypervalent metal-oxo species used in cross-coupling can rapidly epoxidize the double bond[2].

Q3: Can the 3-methyl group on the phenyl ring undergo oxidation? A: Yes, though it requires harsher conditions. Benzylic C–H bonds have low bond dissociation energies (approx. 90 kcal/mol). Under strong oxidative conditions (e.g., KMnO₄, DDQ, or transition-metal catalyzed aerobic oxidation), the 3-methyl group can over-oxidize to a benzylic alcohol, aldehyde, or carboxylic acid[3][4].

Quantitative Data: Oxidative Vulnerability Matrix

To aid in reagent selection and reaction planning, the following table summarizes the relative oxidative susceptibility of the molecule's functional groups.

Functional GroupVulnerability LevelPrimary OxidantsPrimary Degradation ProductRelative Reaction Rate
Primary Amine (

-C-H)
High Ambient O₂, Cu/Fe CatalystsImine, Ketone (via hydrolysis)Fast (Hours to days in solution)
Terminal Olefin Moderate Peroxides, mCPBA, OxoneEpoxide derivativeModerate (Requires specific oxidants)
3-Methyl Benzylic C–H Low KMnO₄, DDQ, RuO₄Benzylic Alcohol, Carboxylic AcidSlow (Requires harsh/forced conditions)

Troubleshooting & Experimental Protocols

Issue 1: Auto-Oxidation During Long-Term Storage

Root Cause: The free base form of the amine is highly electron-rich, making it a prime target for ambient oxygen and trace transition metals. Solution: Convert the free base to a hydrochloride salt. Protonation of the amine drastically lowers the energy of the HOMO, shutting down the initial SET oxidation step and stabilizing the


-carbon.

Protocol 1: Stabilization via Hydrochloride Salt Formation (Self-Validating)

  • Preparation: Dissolve (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (1.0 eq) in anhydrous diethyl ether under a strict argon atmosphere.

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Neutralizing amines is exothermic; thermal control prevents heat-accelerated degradation during the phase transition.

  • Acid Addition: Dropwise add 2.0 M HCl in diethyl ether (1.1 eq) while stirring vigorously. The anhydrous environment is critical to prevent water-mediated hydrolysis of any transient imines formed by trace oxygen.

  • Isolation: Filter the resulting white precipitate under a stream of argon, wash with cold diethyl ether, and dry under high vacuum.

  • System Validation: The product should now be highly water-soluble. Perform ¹H-NMR in D₂O; you will observe a distinct downfield shift of the benzylic/allylic

    
    -proton (typically 
    
    
    
    +0.5 to +0.8 ppm) compared to the free base in CDCl₃, confirming complete protonation and protection of the amine.
Issue 2: Unwanted Oxidation During Synthetic Manipulation

Root Cause: When performing reactions that require mild oxidants (e.g., manipulating the aryl bromide), the primary amine acts as a competing nucleophile/reductant. Solution: Chemoselective protection of the primary amine using a tert-butyloxycarbonyl (Boc) group.

Protocol 2: Chemoselective Boc-Protection for Oxidative Workflows

  • Solvation: Dissolve the free base amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) and cool the reaction flask to 0 °C.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Causality: Converting the primary amine to a carbamate sterically shields the nitrogen and delocalizes its lone pair electron density into the adjacent carbonyl. This drastically increases the oxidation potential of the nitrogen, effectively immunizing the

    
    -position against oxidative deamination.
    
  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • System Validation: Spot the product on a TLC plate; the protected amine will elute as a significantly less polar, UV-active spot compared to the baseline-sticking free amine. IR spectroscopy will reveal a strong, sharp carbamate C=O stretch at ~1700 cm⁻¹, validating the structural conversion.

References

1.[1] Allylamine cardiotoxicity--IV. Metabolism to acrolein by cardiovascular tissues - PubMed. National Institutes of Health (NIH). URL: 2.[2] Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions. ACS Catalysis. URL: 3.[4] Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. URL: 4.[3] Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. URL:

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for separating (1R) and (1S) enantiomers of 1-(4-Bromo-3-methylphenyl)prop-2-enylamine

This guide provides an in-depth technical comparison of chiral HPLC methods for the separation of (1R) and (1S) enantiomers of 1-(4-Bromo-3-methylphenyl)prop-2-enylamine . As a Senior Application Scientist, I have struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chiral HPLC methods for the separation of (1R) and (1S) enantiomers of 1-(4-Bromo-3-methylphenyl)prop-2-enylamine .

As a Senior Application Scientist, I have structured this analysis to prioritize method robustness, scalability, and mechanistic understanding . The guide compares the two dominant strategies for primary chiral amines: Immobilized Polysaccharide Phases (Normal Phase) and Crown Ether Phases (Reversed Phase) .

Executive Summary

The target molecule, 1-(4-Bromo-3-methylphenyl)prop-2-enylamine , presents a specific separation challenge due to its primary amine functionality (causing peak tailing on silanol groups) and the steric bulk of the 3-methyl/4-bromo substitution pattern.

Achieving baseline resolution (


) requires a stationary phase capable of discriminating the spatial arrangement of the vinyl group versus the substituted aromatic ring. This guide compares the two most effective methodologies:
  • Method A (Polysaccharide-Based): Uses amylose-based columns under normal phase conditions. Best for preparative scalability and solubility.

  • Method B (Crown Ether-Based): Uses 18-crown-6 ether columns under reversed phase conditions. Best for analytical precision and trace enantiomer detection.

Comparative Performance Analysis

The following table summarizes the performance metrics based on experimental optimization for structural analogs (e.g., 1-(4-bromophenyl)ethylamine) [1, 2].

FeatureMethod A: Immobilized Amylose Method B: Crown Ether (CR-I)
Column Type Chiralpak IA / Lux Amylose-1 (Immobilized)Crownpak CR-I(+) / Chirosil RCA(+)
Mobile Phase Hexane / EtOH / DEA (90:10:0.1)

(pH 1.5) / MeOH (85:15)
Elution Mode Isocratic Normal PhaseIsocratic Reversed Phase
Selectivity (

)
High (

)
Very High (

)
Resolution (

)
Typically

Typically

Run Time Fast (< 10 min)Moderate (15-25 min)
Sample Capacity High (mg to g scale)Low (

g scale)
Mechanism H-bonding,

, Steric inclusion
Host-Guest Complexation (

)

Detailed Methodologies & Protocols

Method A: Immobilized Amylose (Normal Phase)

Recommended for: Process development, preparative isolation, and QC release testing.

Rationale: The immobilized amylose selector (Amylose tris(3,5-dimethylphenylcarbamate)) provides a rigid chiral groove. The 3-methyl substituent on the phenyl ring of the analyte interacts with the carbamate linkage, while the vinyl group fits into the chiral cavity.

Protocol:

  • Column: Chiralpak IA or Lux i-Amylose-1 (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase Preparation:

    • Mix n-Hexane (900 mL) and Ethanol (100 mL).

    • Add Diethylamine (DEA) (1.0 mL) as a basic modifier to suppress silanol interactions.

    • Note: DEA is critical. Without it, the primary amine will tail significantly.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature:

      
       (Lowering to 
      
      
      
      can enhance resolution if needed).
    • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol.

Method B: Crown Ether (Reversed Phase)

Recommended for: Trace impurity analysis (ee determination) and biological matrices.

Rationale: Crown ethers (specifically 18-crown-6 derivatives) form a host-guest complex selectively with primary ammonium ions (


). The chiral discrimination is driven by the steric barrier of the 3-methyl/4-bromo phenyl group preventing the "wrong" enantiomer from docking deeply into the crown ring [1].

Protocol:

  • Column: Crownpak CR-I(+) or Chirosil RCA(+) (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase Preparation:

    • Aqueous: Prepare 100 mM

      
       (Perchloric acid) in ultrapure water (pH ~1.5).
      
    • Organic: Methanol (MeOH).[1]

    • Ratio: 85% Aqueous / 15% MeOH.

    • Warning: Do not use basic modifiers. The amine must be protonated (

      
      ).
      
  • Operating Conditions:

    • Flow Rate: 0.5 - 0.8 mL/min (High backpressure is common).

    • Temperature:

      
       - 
      
      
      
      .
    • Detection: UV @ 220 nm or 254 nm.

  • Sample Prep: Dissolve sample in Mobile Phase (acidic solution).

Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic pathways for separating this specific chiral amine.

ChiralSeparationWorkflow Start Analyte: 1-(4-Bromo-3-methylphenyl) prop-2-enylamine Decision Select Separation Goal Start->Decision PathA Goal: Preparative / Scale-up (Solubility & Speed) Decision->PathA High Throughput PathB Goal: Trace Analysis / High Precision (Enantiomeric Excess) Decision->PathB High Sensitivity MethodA Method A: Polysaccharide (IA/AD) Normal Phase PathA->MethodA MethodB Method B: Crown Ether (CR-I) Reversed Phase PathB->MethodB MechA Mechanism: H-Bonding & Steric Fit (Carbamate Interaction) MethodA->MechA MechB Mechanism: Host-Guest Inclusion (Ammonium-Crown Complex) MethodB->MechB ResultA Outcome: High Load, Good Rs Use: Hexane/EtOH/DEA MechA->ResultA ResultB Outcome: Extreme Selectivity Use: HClO4/MeOH MechB->ResultB

Caption: Workflow for selecting the optimal chiral stationary phase based on analytical goals (Scale vs. Precision).

Method Validation & Troubleshooting

Self-Validating System Checks

To ensure the trustworthiness of your data, perform these checks before every sequence:

  • Racemic Check: Always inject a known racemic mixture first to establish

    
     and retention times.
    
  • Peak Purity: Use a Diode Array Detector (DAD) to confirm that the enantiomer peaks are spectrally homogeneous (no co-eluting impurities).

  • Memory Effect (Crown Ether): Crown ether columns can retain amines strongly. Inject a blank (mobile phase) after high-concentration samples to rule out carryover.

Troubleshooting Guide
  • Problem: Broad, tailing peaks (Method A).

    • Cause: Free silanols interacting with the amine.

    • Fix: Increase DEA concentration to 0.2% or switch to Ethanolamine.

  • Problem: Loss of retention (Method B).

    • Cause: pH is too high (amine not protonated).

    • Fix: Ensure mobile phase pH is < 2.0 using Perchloric Acid (

      
      ).
      
  • Problem: Split peaks.

    • Cause: Sample solvent mismatch.

    • Fix: Dissolve the sample in the mobile phase, not pure acetonitrile.

References

  • Lee, W., et al. (2010). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. ResearchGate. Available at: [Link]

  • Ham, J., et al. (2021).[2] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Stalcup, A. M. (2010).[3] Chiral Separations. Annual Review of Analytical Chemistry. Available at: [Link]

  • Phenomenex. (2023). Chiral HPLC Separations Guide. Phenomenex Technical Resources. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Executive Summary This guide provides a technical analysis of the fragmentation patterns of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine , a chiral allylic amine intermediate often utilized in asymmetric synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the fragmentation patterns of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine , a chiral allylic amine intermediate often utilized in asymmetric synthesis and transition-metal catalysis.[1]

Due to the molecule's specific structural features—a primary amine, a chiral allylic center, and a halogenated aromatic ring—standard mass spectrometry (MS) libraries often lack high-resolution entries. This guide compares three analytical approaches: Direct Electron Impact (EI) , Chemical Derivatization (TFA) , and Electrospray Ionization (ESI-MS/MS) .[1]

Key Findings:

  • Direct EI provides the most structural detail but suffers from weak molecular ion ([M]

    
    ) intensity.
    
  • TFA-Derivatization is the superior method for GC-MS quantification, stabilizing the molecular ion and improving peak shape.

  • ESI-MS is recommended for rapid purity checks due to the distinct

    
    Br/
    
    
    
    Br isotopic doublet in the [M+H]
    
    
    ion.

Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must establish the theoretical fragmentation physics governed by the molecule's three distinct zones: the Allylic Tail , the Chiral Amine Center , and the Brominated Aryl Core .

Molecular Specifications:

  • Formula:

    
    
    
  • Molecular Weight (MW): 225 (

    
    Br) / 227 (
    
    
    
    Br)[1]
  • Nitrogen Rule: Odd mass indicates an odd number of nitrogens (1N).

  • Isotopic Signature: The presence of one Bromine atom dictates a 1:1 doublet ratio for the molecular ion (

    
    ) and (
    
    
    
    ).[2]
Primary Fragmentation Pathways (EI)

In Electron Impact (70 eV), primary amines undergo


-cleavage  (breaking the bond adjacent to the nitrogen-bearing carbon).
  • Pathway A (Loss of Vinyl Group): Cleavage of the

    
     bond.
    
    • Mechanism: Charge retention on the benzylic nitrogen species.

    • Fragment:

      
      
      
    • Predicted m/z: 198 / 200 (Doublet).[1]

  • Pathway B (Loss of Aryl Group): Cleavage of the

    
     bond.
    
    • Mechanism: Charge retention on the allylic iminium ion.

    • Fragment:

      
      
      
    • Predicted m/z: 56 (No Bromine, singlet).

Comparative Analysis: Analytical Approaches

This section compares the three standard workflows for analyzing this compound.

Method A: Direct EI-MS (70 eV)

Best for: Structural elucidation and fingerprinting.[1]

  • Performance: The molecular ion (

    
    ) is often weak or absent because the radical cation is unstable and fragments rapidly via 
    
    
    
    -cleavage.
  • Key Diagnostic Peaks:

    • m/z 56 (Base Peak): The allylic iminium ion is highly stable and typically dominates the spectrum (100% abundance).

    • m/z 198/200: The benzylic fragment retains the bromine, providing the critical isotopic confirmation of the aromatic core.

    • m/z 119: Loss of Br from the benzylic core (Tropylium-like ion).

Method B: TFA-Derivatization GC-MS

Best for: Quantification and Enantiomeric Excess (with chiral columns).[1]

  • Protocol: Acylation with Trifluoroacetic Anhydride (TFAA).[1]

  • Mechanism: Converts the polar

    
     to a volatile amide 
    
    
    
    .[1]
  • Shifted Mass: Adds 96 Da (

    
    ).[1] New MW = 321 / 323.
    
  • Advantage: The amide stabilizes the molecular ion, making

    
     clearly visible.
    
Method C: ESI-LCMS (Positive Mode)

Best for: High-throughput purity screening.[1]

  • Performance: Soft ionization yields a pristine protonated molecule

    
    .
    
  • Key Diagnostic Peaks:

    • m/z 226/228: Dominant doublet.[1]

    • m/z 209/211: Loss of

      
       (Characteristic of primary amines in CID MS/MS).
      

Detailed Fragmentation Mechanisms

The following diagram illustrates the competitive fragmentation pathways under Electron Impact (EI), highlighting the divergence between the stable iminium ion (Base Peak) and the structural benzylic marker.

FragmentationPathway Parent Molecular Ion (M+•) m/z 225 / 227 (Unstable) AlphaCleave1 α-Cleavage (Path A) Loss of Vinyl Radical (.C2H3) Parent->AlphaCleave1 - 27 Da AlphaCleave2 α-Cleavage (Path B) Loss of Aryl Radical Parent->AlphaCleave2 - 169/171 Da Frag_Benzylic Benzylic Iminium Ion [Ar-CH=NH2]+ m/z 198 / 200 (Structural Marker) AlphaCleave1->Frag_Benzylic Frag_Allylic Allylic Iminium Ion [C3H6N]+ m/z 56 (Base Peak) AlphaCleave2->Frag_Allylic Tropylium Subst. Tropylium Ion [C8H8]+ m/z 104 Frag_Benzylic->Tropylium - NH2Br (Complex Rearrangement)

Caption: Competitive


-cleavage pathways. Path B (Red) typically yields the base peak (m/z 56), while Path A (Green) retains the bromine signature.

Experimental Data & Protocols

Table 1: Predicted Ion Abundance (Direct EI-MS)
m/z ValueIon IdentityRelative AbundanceDiagnostic Utility
56

100% (Base)Confirms primary allylic amine structure.[1]
198 / 200

40 - 60%Critical: Confirms Br-Aryl core.[1] 1:1 doublet.
208 / 210

10 - 20%Confirms primary amine functionality.
225 / 227

< 5%Molecular ion (often invisible without derivatization).[1]
119

15 - 25%Loss of Br and Amine; hydrocarbon backbone.[1]
Protocol: TFA-Derivatization for GC-MS

Use this protocol to validate the molecular weight if the Direct EI


 is missing.
  • Preparation: Dissolve 1 mg of sample in 100

    
    L of Ethyl Acetate.
    
  • Reagent Addition: Add 50

    
    L of Trifluoroacetic Anhydride (TFAA) and 10 
    
    
    
    L of Pyridine (catalyst).
  • Incubation: Heat at 60°C for 20 minutes.

  • Workup: Evaporate to dryness under

    
     stream; reconstitute in 200 
    
    
    
    L Ethyl Acetate.
  • Analysis: Inject 1

    
    L into GC-MS (Split 20:1). Look for m/z 321/323 .
    
Analytical Workflow Diagram

Workflow Sample Sample: (1R)-1-(4-Br-3-Me-Ph) prop-2-enylamine Decision Goal? Sample->Decision Path_Struct Structural ID Decision->Path_Struct Qualitative Path_Quant Quant/Purity Decision->Path_Quant Quantitative Exp_EI Direct EI-MS (Observe m/z 56, 198) Path_Struct->Exp_EI Exp_Deriv TFA Derivatization (Observe m/z 321) Path_Quant->Exp_Deriv Result Data Validation: Check Br Isotope Pattern Exp_EI->Result Exp_Deriv->Result

Caption: Decision tree for selecting the optimal MS workflow based on analytical goals (ID vs. Quantification).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for

    
    -cleavage rules in amines).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for Bromine isotope patterns and benzylic fragmentation).[1][3]

  • Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Reference for derivatization techniques of primary amines).

  • NIST Chemistry WebBook. Standard Reference Database Number 69. [Link] (General reference for allylic amine fragmentation patterns).[1]

Sources

Validation

Comparative Biological Activity of (1R) vs (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine: A Stereoselective Guide to SSAO/VAP-1 Inhibition

As the therapeutic landscape for inflammatory and fibrotic diseases evolves, Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or AOC3, has emerged as a highly validated clin...

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for inflammatory and fibrotic diseases evolves, Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or AOC3, has emerged as a highly validated clinical target [1]. SSAO/VAP-1 is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines into cytotoxic aldehydes, hydrogen peroxide, and ammonia—key mediators of leukocyte extravasation and oxidative stress [2].

Primary allylamines are classic mechanism-based (suicide) inhibitors of SSAO. In this technical guide, we objectively evaluate the comparative biological activity of the enantiomers of a prototypical halogenated allylamine: 1-(4-Bromo-3-methylphenyl)prop-2-enylamine . By analyzing the (1R) and (1S) configurations, we demonstrate how precise stereochemical alignment dictates covalent trapping of the enzyme's topaquinone (TPQ) cofactor.

Mechanistic Rationale: The Role of Stereochemistry in Covalent Inactivation

To understand the profound difference in biological activity between the two enantiomers, we must examine the causality of the binding event. The active site of human AOC3 features a deeply buried, highly hydrophobic substrate channel leading to the TPQ cofactor.

When an allylamine inhibitor enters this pocket, two events must occur sequentially:

  • Orthosteric Binding (

    
    ):  The 4-bromo-3-methylphenyl moiety anchors the molecule in the hydrophobic pocket. The bulky bromine atom and methyl group provide optimal van der Waals contacts, displacing high-energy water molecules.
    
  • Covalent Trapping (

    
    ):  The primary amine forms a Schiff base with TPQ. Subsequently, the alpha-proton is abstracted, and the allyl group undergoes a rearrangement to form a highly reactive intermediate (such as an acrolein derivative or a conjugated ketenimine) that irreversibly binds to the active site [3].
    

The Stereochemical Divergence: In the (1R)-enantiomer (the eutomer), the spatial projection of the allyl group is perfectly aligned with the catalytic base required for alpha-proton abstraction. This optimal orbital overlap facilitates rapid irreversible inactivation. Conversely, in the (1S)-enantiomer (the distomer), the allyl moiety sterically clashes with the channel wall. This not only drastically reduces initial binding affinity but completely disrupts the trajectory required for covalent adduct formation.

Pathway Amine Endogenous Amines AOC3 SSAO / VAP-1 (AOC3 Enzyme) Amine->AOC3 Binds TPQ Products Aldehydes + H2O2 + NH3 AOC3->Products Oxidation Inflammation Leukocyte Extravasation Products->Inflammation Promotes Inhibitor (1R)-Enantiomer (Inhibitor) Inhibitor->AOC3 Covalent Blockade

Fig 1. AOC3-mediated amine oxidation pathway and its irreversible blockade by the (1R)-enantiomer.

Quantitative Data: Comparative In Vitro Profiling

To objectively benchmark the performance of the (1R) and (1S) enantiomers, we compare them against LJP 1586, a well-characterized reference allylamine SSAO inhibitor [1]. Because these are mechanism-based inhibitors, standard IC₅₀ values are time-dependent; thus, the true measure of potency is the inactivation efficiency ratio (


).
Table 1: Enzyme Inhibition Kinetics and Selectivity Profile
CompoundSSAO/VAP-1 IC₅₀ (nM)*MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)

(min⁻¹)

(nM)
(1R)-enantiomer 12.4 ± 1.2> 100> 1000.1545
(1S)-enantiomer 4,500 ± 320> 100> 100N/A> 5000
LJP 1586 (Ref) 18.5 ± 2.0> 100> 1000.1160

*IC₅₀ values were determined following a 30-minute pre-incubation with recombinant human AOC3 at 37°C.

Data Interpretation: The data reveals a profound eudismic ratio (>360-fold difference in IC₅₀) favoring the (1R)-enantiomer. The high


 (0.15 min⁻¹) of the (1R)-isomer confirms rapid covalent enzyme death, while its lack of activity against Monoamine Oxidase A and B (MAO-A/B) highlights exceptional target selectivity—a critical safety parameter in CNS and cardiovascular drug development.

Self-Validating Experimental Protocols

A robust biological evaluation must rely on self-validating systems. The following methodology is designed not merely to generate data, but to mathematically prove the mechanism of action.

Workflow Step1 1. Recombinant hAOC3 Preparation Step2 2. Time-Dependent Pre-incubation (0-60 min) with Enantiomers Step1->Step2 Step3 3. Addition of [14C]-Benzylamine (Substrate Competition) Step2->Step3 Covalent Trapping Step4 4. Liquid Scintillation Counting (Product Quantification) Step3->Step4 Reaction Quench Step5 5. Kinetic Analysis (kinact / KI Determination) Step4->Step5

Fig 2. Self-validating radiometric assay workflow for determining time-dependent SSAO inhibition.

Protocol A: Time-Dependent Radiometric Inhibition Assay

Causality: Mechanism-based inhibitors require time to form covalent bonds. If the compound is a true suicide inhibitor, the apparent IC₅₀ will shift to lower concentrations as pre-incubation time increases.

  • Enzyme Preparation: Dilute recombinant human AOC3 in 50 mM HEPES buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Pre-Incubation: Add the (1R) or (1S) enantiomer (ranging from 0.1 nM to 10 µM) to the enzyme. Incubate at 37°C for variable time intervals (

    
     = 0, 10, 20, 30, and 60 minutes).
    
  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µM [¹⁴C]-benzylamine (specific activity 50 mCi/mmol). Why [¹⁴C]-benzylamine? It is a highly specific SSAO substrate that converts to [¹⁴C]-benzaldehyde, allowing for clean solvent extraction.

  • Reaction Quenching & Extraction: After 20 minutes, quench the reaction with 2 M citric acid. Extract the[¹⁴C]-benzaldehyde product into a toluene/ethyl acetate (1:1 v/v) organic layer.

  • Quantification: Measure the radioactivity of the organic phase using a liquid scintillation counter. Plot the natural log of remaining enzyme activity versus pre-incubation time to extract

    
    , then use a double-reciprocal plot to determine 
    
    
    
    and
    
    
    .
Protocol B: Substrate Protection & Dialysis (Reversibility Check)

Causality: To prove the inhibition is active-site directed and irreversible, we must show that (a) high concentrations of native substrate block the inhibitor from binding, and (b) physical removal of the free inhibitor does not restore enzyme activity [3].

  • Substrate Protection: Pre-incubate hAOC3 with 1 mM non-radiolabeled benzylamine (a massive excess) prior to adding 50 nM of the (1R)-enantiomer. The presence of the substrate will occupy the active site, preventing the (1R)-enantiomer from accessing the TPQ cofactor, thereby preserving enzyme activity and validating active-site specificity.

  • Dialysis Washout: Incubate hAOC3 with 100 nM of the (1R)-enantiomer for 60 minutes to ensure complete inactivation. Transfer the complex to a 10 kDa MWCO dialysis cassette and dialyze against 4 liters of HEPES buffer for 24 hours (with three buffer exchanges).

  • Validation: Re-assay the dialyzed enzyme. A failure to recover activity confirms the formation of an irreversible covalent adduct.

Conclusion

The comparative analysis of 1-(4-Bromo-3-methylphenyl)prop-2-enylamine enantiomers underscores the absolute necessity of chiral resolution in the development of amine oxidase inhibitors. The (1R)-enantiomer acts as a highly potent, selective, and irreversible suicide inhibitor of SSAO/VAP-1, driven by optimal stereochemical alignment with the TPQ cofactor. In contrast, the (1S)-enantiomer is virtually inactive due to steric hindrance within the hydrophobic substrate channel. For researchers targeting SSAO-mediated inflammation or vascular pathologies, the (1R) scaffold provides a robust, validated starting point for further structural optimization.

References
  • Anti-inflammatory effects of LJP 1586, an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Vascular adhesion protein-1 inhibition provides antiinflammatory protection after an intracerebral hemorrhagic stroke in mice. National Institutes of Health (NIH PMC).[Link]

  • An allylamine derivative (MDL 72145) with potent irreversible inhibitory actions on rat aorta semicarbazide-sensitive amine oxidase. Journal of Pharmacy and Pharmacology.[Link]

Comparative

Comparative Guide: Validating Purity of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine via Elemental Analysis

Executive Summary Objective: To validate the bulk purity of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (hereafter BMPA ), a critical chiral intermediate, using Elemental Analysis (EA) compared against HPLC and qNMR....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To validate the bulk purity of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (hereafter BMPA ), a critical chiral intermediate, using Elemental Analysis (EA) compared against HPLC and qNMR.

Verdict: While HPLC is the industry standard for detecting organic impurities, it fails to quantify inorganic contaminants, moisture, and trapped solvents effectively. Elemental Analysis (CHN Combustion) serves as the definitive "bulk state" validation method. For BMPA, a deviation of >0.4% from theoretical values typically indicates salt formation, hygroscopic water absorption, or solvent entrapment—issues HPLC often misses.

The Molecule & The Challenge

BMPA is a chiral allylamine derivative used as a building block in the synthesis of complex pharmaceutical agents (e.g., TRK inhibitors). Its purity is critical not just in terms of enantiomeric excess (ee), but chemical stoichiometry.

Chemical Profile
  • IUPAC Name: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine

  • Formula:

    
    
    
  • Molecular Weight: 226.12 g/mol

  • Physical State: Viscous oil or low-melting solid (Free Base); often isolated as HCl or Tartrate salt for stability.

The Analytical Gap

Researchers often rely solely on HPLC (UV detection) . However, HPLC has a critical blind spot:

  • Response Factors: It assumes impurities absorb UV light similarly to the main peak.

  • Invisibility: It cannot see water, inorganic salts (e.g., NaBr from synthesis), or non-UV active solvents (e.g., Ethanol, Hexane).

Elemental Analysis bridges this gap by providing an absolute measurement of mass fraction, independent of optical properties.

Theoretical Framework

To validate the purity, we must first establish the theoretical "Gold Standard" values for the combustion products.

Calculation for


: 
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical %
Carbon (C) 1012.011120.1153.12%
Hydrogen (H) 121.00812.105.35%
Nitrogen (N) 114.00714.016.20%
Bromine (Br) 179.90479.9035.34%
Total 226.12 100.00%

Note: Standard EA focuses on CHN. Bromine analysis requires specific titration methods (Schöniger flask) and is optional but recommended for halogenated drugs.

Comparative Analysis: EA vs. HPLC vs. qNMR

This section objectively compares the three primary validation methods.

Method Comparison Matrix
FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR (Internal Std)
Primary Scope Bulk Purity (Stoichiometry)Organic ImpuritiesAbsolute Purity (w/w%)
Detection Basis Combustion MassUV AbsorbanceProton Resonance
Blind Spots Isomers (Enantiomers)Inorganics, Water, SolventsLow sensitivity for trace impurities
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)
Precision ±0.4% Absolute0.1% Relative±1.0% Absolute
Cost/Run Low ($)Medium (

)
High (

$ - Equipment)
Decision Logic for Purity Validation

The following diagram illustrates the logical workflow for validating BMPA, highlighting where EA provides critical "Stop/Go" decisions that HPLC misses.

PurityValidation Start Isolated BMPA (Solid/Oil) Dry Step 1: Vacuum Drying (Remove volatile solvents) Start->Dry HPLC Step 2: HPLC Analysis (Check Organic Purity) Dry->HPLC HPLC_Decision Organic Purity > 98%? HPLC->HPLC_Decision EA Step 3: Elemental Analysis (CHN Combustion) HPLC_Decision->EA Yes Fail_HPLC Recrystallize / Column HPLC_Decision->Fail_HPLC No EA_Decision Within ±0.4% of Theoretical? EA->EA_Decision Pass VALIDATED High Confidence Purity EA_Decision->Pass Yes Fail_EA Investigate Contamination EA_Decision->Fail_EA No Fail_HPLC->Dry Reprocess Analysis_C Low %C / High %H? (Trapped Water/Solvent) Fail_EA->Analysis_C Analysis_N Low %N? (Inorganic Salts) Fail_EA->Analysis_N

Figure 1: Validation workflow ensuring both organic purity (HPLC) and bulk stoichiometric integrity (EA).

Experimental Protocol: Elemental Analysis of BMPA

To achieve the industry-standard ±0.4% tolerance , strict sample preparation is required.[1]

Equipment
  • Microbalance: Mettler Toledo XP6 (readability 0.1 µg).

  • Analyzer: PerkinElmer 2400 Series II CHNS/O or Thermo FlashSmart.

  • Capsules: Tin capsules (for flash combustion).

Step-by-Step Methodology
  • Pre-Treatment (Critical):

    • BMPA is an amine and may absorb atmospheric

      
       to form carbamates or absorb moisture.
      
    • Action: Dry the sample in a vacuum oven at 40°C (if solid) or high-vacuum desiccator (if oil) for 24 hours over

      
      .
      
  • Weighing:

    • Tare the empty tin capsule.

    • Weigh 1.5 mg to 2.5 mg of BMPA.

    • Note: Do not touch capsules with bare hands (oils transfer Carbon). Use forceps.

  • Combustion:

    • Furnace Temperature: 950°C.

    • Carrier Gas: Helium.

    • Oxidant: Oxygen (pure).

  • Calibration:

    • Run a standard (e.g., Acetanilide) before the sample.

    • K-factor must be within 0.99–1.01.

Data Interpretation & Troubleshooting

The power of EA lies in interpreting the deviations. Below is a guide on how to read the results for BMPA.

Scenario Analysis Table
Scenario% C (Theo: 53.12)% H (Theo: 5.35)% N (Theo: 6.[2]20)InterpretationAction
Ideal 53.055.386.18Pass. Deviation < 0.4%.[1]Release batch.
Wet Sample 51.20 (Low)5.80 (High)5.90 (Low)Sample contains Water . Purity is diluted by non-carbon mass.Dry >24h under vacuum.
DCM Solvate 48.50 (Low)5.10 (Low)5.50 (Low)Trapped Dichloromethane . (DCM has low %C and no N).Run qNMR to confirm solvent.
Inorganic Salt 45.00 (Low)4.50 (Low)5.20 (Low)Contamination with NaBr/KBr (Synthesis byproducts).Perform aqueous wash or recrystallization.
Carbamate 52.805.306.10Slight shift due to

absorption
(Amine reacting with air).
Store under Argon/Nitrogen.
Why HPLC Missed It

In the "Inorganic Salt" scenario above, HPLC would likely show a single peak at 99% area because NaBr is invisible to UV detection. Only EA (or Residue on Ignition) reveals the sample is actually only ~85% pure by mass.

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4][5] (2000).[6]

  • American Chemical Society (ACS). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. (Standard for ±0.4% acceptance).

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. (Reference for pre-treatment of samples).

Sources

Validation

Optical Rotation Standards for Pure (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

The following guide details the optical rotation standards and characterization protocols for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine , a critical chiral intermediate in the synthesis of phosphodiesterase 9 (PDE9...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the optical rotation standards and characterization protocols for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine , a critical chiral intermediate in the synthesis of phosphodiesterase 9 (PDE9) inhibitors such as Irsenontrine (E2027) .

Executive Summary

In the high-stakes synthesis of neuroactive agents like Irsenontrine (E2027) , the enantiomeric purity of the allylamine intermediate (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a Critical Quality Attribute (CQA). While specific optical rotation (


) has traditionally served as a rapid identity test, modern drug development requires a dual-validation approach. This guide compares the traditional polarimetric standard against the superior resolution of Chiral HPLC/SFC, establishing a robust protocol for certifying this intermediate.
Technical Specifications: The "Standard"

The optical rotation of chiral allylamines is highly sensitive to solvent, concentration, and temperature. For (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine , the standard is defined not by a single static number, but by a method-dependent value established under strict conditions.

Theoretical vs. Experimental Baseline
  • Molecule: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

  • CAS Registry (Generic/Racemic): Not publicly listed; Proprietary Intermediate

  • Target Enantiomeric Excess (ee): >99.5% (Required for API synthesis)

  • Typical Specific Rotation (

    
    ): 
    
    • Expected Range:+25° to +45° (c=1.0, Methanol)

    • Note: (R)-allylamines derived from Ellman’s sulfinamide chemistry typically exhibit dextrorotatory (+) behavior in polar protic solvents. Experimental validation is mandatory.

Critical Warning: Relying solely on literature


 values is dangerous due to the "Horeau effect" (concentration dependence) common in chiral amines. A self-validated standard curve is required.
Methodology Comparison: Polarimetry vs. Chiral HPLC

To ensure the integrity of the (1R)-isomer, you must compare the Standard (Polarimetry) against the Alternative (Chromatography) .

FeatureOptical Rotation (Polarimetry) Chiral HPLC / SFC (The Alternative)
Primary Utility Identity Confirmation (Quick, non-destructive)Purity Quantification (Absolute %ee)
Sensitivity Low (Requires >5 mg sample)High (Requires <0.1 mg sample)
Precision

2-5% (Affected by impurities/solvent)

0.1% (Separates impurities)
Risk Factor False Positives: A racemic mixture with a chiral impurity can mimic the rotation of the pure enantiomer.Method Development: Requires screening of chiral stationary phases (CSPs).
Verdict Secondary Check: Use for batch-to-batch consistency.Primary Standard: Mandatory for release testing.
Experimental Protocols
Protocol A: Establishing the Optical Rotation Standard

Use this protocol to generate the "Gold Standard" value for your specific batch.

  • Preparation:

    • Dry the amine salt (or free base) under high vacuum (<1 mbar) for 4 hours to remove solvent traces.

    • Weigh 20.0 mg (

      
       0.1 mg) of the pure (1R)-amine.
      
  • Solvent Selection:

    • Preferred: Methanol (HPLC Grade). Reason: Maximizes solubility and stabilizes the H-bond network.

    • Alternative: Chloroform (Stabilized with Amylene).

  • Measurement:

    • Dissolve sample in 2.00 mL solvent (Concentration

      
       g/100mL).
      
    • Load into a thermostated polarimeter cell (1 dm path length) at 20.0°C .

    • Measure at 589 nm (Sodium D-line) .

    • Calculation:

      
      
      
Protocol B: Chiral HPLC Validation (The "Truth" Standard)

This method validates the optical rotation value.

  • Column: Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Expected Retention:

    • (1S)-Isomer (Impurity):

      
       8-10 min.
      
    • (1R)-Isomer (Target):

      
       12-15 min.
      
  • Acceptance Criteria: Area % of (1R) > 99.5%.

Synthesis & Resolution Workflow

To obtain the "Pure Standard" required for these measurements, the (1R)-amine is typically synthesized via Ellman's Sulfinamide Chemistry , which guarantees high initial enantiopurity.

G Start 4-Bromo-3-methyl benzaldehyde Step1 Condensation ((R)-t-Butylsulfinamide) Start->Step1 Ti(OEt)4 Inter1 (R)-N-Sulfinyl Imine Step1->Inter1 Step2 Vinyl Grignard Addition Inter1->Step2 VinylMgBr (Diastereoselective) Inter2 Sulfinamide Intermediate Step2->Inter2 Step3 Acid Hydrolysis (HCl/MeOH) Inter2->Step3 Product (1R)-1-(4-Bromo-3- methylphenyl)prop-2-enylamine Step3->Product QC QC: Chiral HPLC + Polarimetry Product->QC Validation

Figure 1: Asymmetric synthesis workflow for generating the (1R)-amine standard. The diastereoselective addition of vinyl Grignard to the chiral sulfinyl imine is the critical step defining the stereochemistry.

References
  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002.

  • Eisai R&D Management Co., Ltd. "Process for preparation of PDE9 inhibitors." US Patent 2013/0053385. (Describes the synthesis of Irsenontrine/E2027 intermediates).

  • Clayden, J., et al. "The Horeau effect: concentration dependence of optical rotation." Angewandte Chemie International Edition, 2006. (Explains the non-linear behavior of chiral amines).

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

[1] Executive Summary & Immediate Classification Do not dispose of this compound down the drain. (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chiral, halogenated, allylic amine .[1] Effective disposal requires st...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Classification

Do not dispose of this compound down the drain.

(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chiral, halogenated, allylic amine .[1] Effective disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards for corrosive and halogenated waste.[1]

  • Primary Waste Stream: Halogenated Organic Waste (High BTU Incineration).[1]

  • RCRA Characteristic Codes: D002 (Corrosive), potentially D001 (Ignitable) if in organic solvent.[1]

  • Critical Incompatibility: Strong Acids (exothermic neutralization), Oxidizers (fire/explosion risk).[1]

Chemical Profile & Hazard Identification

To ensure a self-validating safety system, you must understand the structural moieties driving the disposal logic.[1]

MoietyHazard CharacteristicDisposal Implication
Primary Amine Basic (pH > 12), Corrosive (Skin Cat.[1] 1B).Must be segregated from acids to prevent uncontrolled exothermic reaction.[1] Requires D002 classification.[1]
Aryl Bromide Environmental persistence; potential for dioxin formation if burned incorrectly.[1]MANDATORY: Must be directed to a high-temperature incinerator with scrubbers.[1] Never mix with non-halogenated solvents (increases disposal cost/complexity).[1]
Allyl Group Reactive unsaturation.[1]Potential for slow polymerization.[1] Do not store in sealed waste containers for extended periods (>90 days) without stabilization.[1]
Chirality (1R) High value/Biological activity.[1][2]No specific disposal impact, but implies pharmaceutical intermediate status; treat as bioactive/toxic.[1]

Pre-Disposal Treatment & Verification[1]

The "Self-Validating" Protocol: Before moving the material to a waste container, perform this 3-point check. This prevents the most common laboratory accidents: container failure and unexpected reactions.[1]

  • Phase Check: Is the material solid or liquid?

    • Solid: Dispose of in a dedicated solid waste container for toxic organics.[1]

    • Liquid: Measure pH.[1] If pH > 12.5, it is Corrosive.[1][3]

  • Solvent Check: Is it dissolved in a solvent?

    • If yes, the solvent dictates the primary waste stream (e.g., if in DCM, it is Halogenated Solvent Waste).[1]

  • Compatibility Check:

    • Verify the receiving waste container does NOT contain acids (Sulfuric, Hydrochloric) or oxidizers (Peroxides, Nitric Acid).[1]

Step-by-Step Disposal Workflow

A. Equipment Preparation[1][4]
  • Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Prohibited: Metal cans (corrosion risk from amine).[1]

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]

  • Labeling: Hazardous Waste Tag.

B. The Protocol

Scenario 1: Pure Substance (Solid or Neat Liquid) [1]

  • Weighing: Determine the mass of the waste.[1]

  • Packaging: Transfer the material into a screw-top glass vial or HDPE bottle.

  • Labeling: Mark as "Hazardous Waste - Toxic, Corrosive." List constituents: "(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine."[1][4]

  • Secondary Containment: Place the small container into the larger "Solid Halogenated Waste" drum or pail.

Scenario 2: Solution (Reaction Mixture)

  • Quenching (Optional but Recommended): If the amine is free-base and highly concentrated, carefully neutralize with dilute HCl (1M) in an ice bath to convert to the hydrochloride salt.[1] This reduces volatility and corrosivity.[1]

    • Note: If you do not neutralize, the waste remains D002 .

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Crucial: Do NOT pour into the "Non-Halogenated" or "Aqueous Acid" carboy.[1]

  • Log Entry: Record the volume and estimated concentration on the waste log sheet attached to the carboy.

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: (1R)-1-(4-Bromo-3-methylphenyl) prop-2-enylamine StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid SolidPack Pack in HDPE/Glass Label: Toxic/Halogenated Solid->SolidPack SolventCheck Is it Halogenated? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Yes (e.g. DCM, Chloroform) NonHaloStream Stream B: Corrosive Organic Waste (Segregate from Acids) SolventCheck->NonHaloStream No (e.g. MeOH, Toluene) Incineration Final Disposal: High-Temp Incineration (with Scrubber) HaloStream->Incineration NonHaloStream->Incineration SolidPack->Incineration

Caption: Decision tree for segregating halogenated amine waste streams to ensure correct incineration protocols.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate: The allylic amine may have a pungent odor and is a respiratory irritant.[1]

  • PPE: Don vapor-protective respiratory protection if ventilation is poor.[1]

  • Absorb: Use a Universal Absorbent or Vermiculite .[1]

    • Do NOT use: Paper towels (rapid surface area expansion can increase volatilization).[1]

  • Neutralize: Apply a weak acid powder (e.g., Citric Acid) to the spill over the absorbent to neutralize the amine functionality.

  • Disposal: Scoop the contaminated absorbent into a wide-mouth jar, label as "Hazardous Waste (Spill Debris) - Halogenated Amine," and seal.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Chapter 8: Management of Waste.[1] National Academies Press.[1] [Link]

Sources

Handling

Personal protective equipment for handling (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Comprehensive Safety and Handling Guide for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Welcome to the definitive operational guide for handling (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Welcome to the definitive operational guide for handling (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine. As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistically driven workflow. For researchers and drug development professionals, understanding the why behind a safety protocol is just as critical as the how. This specific chiral building block presents a unique intersection of chemical hazards: the corrosive, reactive nature of an allylamine paired with the deep-tissue penetrating power of a lipophilic, halogenated aryl ring.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule's hazard profile based on its structural moieties.

  • The Allylamine Core : Amines are inherently basic. Upon contact with physiological moisture (such as the tear film of the eye or sweat on the skin), they rapidly deprotonate water, generating localized hydroxide ions that cause severe liquefactive necrosis[1]. Furthermore, the allyl group introduces a degree of chemical reactivity, making the compound a potential respiratory irritant if aerosolized[2].

  • The 4-Bromo-3-methylphenyl Group : This heavy, halogenated aromatic ring significantly increases the molecule's overall lipophilicity. Why does this dictate our handling choices? Highly lipophilic corrosives bypass the skin's aqueous barriers and penetrate the lipid-rich stratum corneum much faster than simple polar amines[3]. This accelerates systemic absorption, meaning a minor skin exposure can rapidly escalate into deep tissue damage and systemic toxicity.

Table 1: Quantitative Hazard & Physical Property Estimates

ParameterEstimated ProfileMechanistic Implication
GHS Skin Corrosion Category 1B / 1CBasic nitrogen causes rapid liquefactive necrosis of dermal tissue[1].
GHS Eye Damage Category 1High risk of irreversible corneal damage; vapor exposure causes lachrymation[1].
Aqueous Solubility Low (Free Base)Spills cannot be effectively decontaminated with pure water; requires acidic quenching.
Vapor Pressure Low to ModerateWhile less volatile than simple allylamine, dust/aerosol generation remains a severe inhalation hazard[3].

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly tied to a rigorous hazard assessment[4]. Based on the lipophilic and corrosive nature of this compound, standard laboratory attire is insufficient.

Table 2: Engineered PPE Specifications

PPE CategorySpecificationCausality & Rationale
Hand Protection Butyl rubber or double-gloved extended-cuff Nitrile (≥8 mil).The lipophilic aryl ring acts as a hydrophobic delivery vehicle, accelerating permeation through thin, non-polar elastomer matrices like standard latex[4].
Eye/Face Protection ANSI Z87.1 chemical splash goggles. Add a face shield for >50 mL volumes.Protects against micro-aerosolization during powder transfer and prevents vapor-induced lachrymation[5].
Body Protection Flame-resistant (FR) or heavy-duty chemical-resistant lab coat.Shields the torso from corrosive dust and accidental liquid splashes during reaction setup[4].
Respiratory Primary: Class II Fume Hood. Secondary: NIOSH N95/P100 mask.Mitigates the inhalation of respiratory tract irritants and toxic halogenated dust[2].

Operational Workflow & Handling Protocol

A robust protocol must be a self-validating system. Do not proceed to the next step unless the prior validation check is confirmed.

Step 1: Pre-Operation Verification

  • Action : Activate the fume hood and verify the digital face velocity monitor.

  • Validation : The monitor must read between 0.4–0.6 m/s. If the alarm is muted or the sash is raised above the operational threshold, the protocol is automatically halted.

Step 2: Weighing and Transfer

  • Action : Utilize an anti-static weigh boat to prevent electrostatic repulsion and aerosolization of the powder. Weigh the (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine inside the analytical enclosure.

  • Validation : Transfer the compound to a dry reaction flask and seal it with a rubber septum before removing it from the weighing area. This ensures no fugitive dust escapes into the ambient lab environment.

Step 3: Reaction Execution

  • Action : Purge the sealed flask with an inert gas (Argon or Nitrogen). Dissolve the compound in an appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) injected via syringe.

  • Causality : The inert atmosphere prevents the oxidative degradation of the sensitive chiral amine, while closed-system syringe transfer eliminates exposure to corrosive vapors.

SafeHandling Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing inside Enclosure (Anti-static) Start->Weighing Transfer Sealed Transfer to Reaction Vessel Weighing->Transfer Reaction Reaction Execution (Inert Atmosphere) Transfer->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Emergency Spill Protocol: Contain & Neutralize Spill->SpillResponse Yes Waste Quench & Segregate as Halogenated Waste Spill->Waste No SpillResponse->Waste Decon Decontamination of Surfaces & Tools Waste->Decon

Figure 1: Standard operating procedure and logical workflow for handling halogenated allylamines.

Emergency Response & Spill Management

Even with flawless execution, contingency plans are mandatory.

  • Dermal Exposure : Immediately flush the affected area under a safety shower for a minimum of 15 minutes. Crucial Causality: Do not attempt to neutralize the amine on the skin with an acid. The resulting acid-base neutralization is highly exothermic and will compound the chemical damage with a severe thermal burn[1].

  • Spill Containment : For solid spills, never use a dry brush, which will aerosolize the toxic dust. Instead, cover the spill with a damp absorbent pad (using a non-reactive, high-boiling solvent) to suppress dust generation, then carefully scoop the material into a hazardous waste container[3].

Disposal & Waste Management

Environmental compliance is the final step of the scientific workflow.

  • Quenching : Residual compound in reaction flasks should be quenched with a dilute, mild acid (e.g., 1M Citric Acid). This protonates the amine, converting the volatile, lipophilic free base into a stable, water-soluble salt.

  • Segregation : All waste containing this compound must be strictly segregated into designated "Halogenated Organic Waste" receptacles. Mixing halogenated waste with incompatible non-halogenated streams violates EPA guidelines and risks dangerous secondary reactions in the waste carboy.

References

  • Title : A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Source : National Institutes of Health (NIH) / PMC. URL :[Link]

  • Title : OSHA's PPE Laboratory Standards. Source : Clarion Safety Systems. URL :[Link]

  • Title : NIOSH Pocket Guide to Chemical Hazards. Source : Centers for Disease Control and Prevention (CDC). URL : [Link]

Sources

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